4-Acetyloxy Omeprazole Sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSBQPLPAYUFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717999 | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359829-71-2 | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyloxy Omeprazole Sulfide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetyloxy Omeprazole Sulfide, a key intermediate in the development of novel proton pump inhibitors (PPIs). As the field of gastroenterology continues to seek therapeutic agents with improved pharmacokinetic profiles and enhanced stability, the strategic modification of existing drug scaffolds like omeprazole is of paramount importance. This document details a robust synthetic pathway to this compound, beginning with the well-established synthesis of its precursor, omeprazole sulfide. We then propose a targeted hydroxylation and subsequent acetylation to yield the final compound. Each synthetic step is explained with a focus on the underlying chemical principles and reaction mechanisms. Furthermore, this guide provides a thorough analytical workflow for the structural elucidation and purity assessment of this compound, including predicted data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Rationale for Omeprazole Analogue Development
Omeprazole, the first clinically approved proton pump inhibitor, revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] Despite its widespread success, the development of omeprazole analogues is a continuous effort driven by the need for compounds with enhanced chemical stability, improved bioavailability, and potentially altered metabolic pathways.[1] The sulfide analogue of omeprazole is a crucial intermediate in its synthesis and a known metabolite.[2] The introduction of an acetyloxy group at the 4-position of the pyridine ring in omeprazole sulfide is a strategic modification aimed at exploring structure-activity relationships and potentially improving the compound's pharmacokinetic properties. This guide elucidates a viable synthetic route and a comprehensive characterization strategy for this novel analogue.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a three-step process, commencing with the synthesis of the omeprazole sulfide backbone, followed by a regioselective hydroxylation and a final acetylation step.
Overall Synthetic Workflow
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Omeprazole Sulfide
The initial step involves a nucleophilic substitution reaction to form the thioether linkage.[3] This is a well-established method for the synthesis of omeprazole and its analogues.[3][4]
Protocol 1: Synthesis of 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Omeprazole Sulfide)
-
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.05 eq.) in a mixture of ethanol and water.
-
Add 2-Mercapto-5-methoxybenzimidazole (1.0 eq.) to the basic solution and stir until fully dissolved.
-
In a separate beaker, dissolve 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq.) in water.
-
Slowly add the pyridine solution to the benzimidazole solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Omeprazole Sulfide.
-
Step 2: Synthesis of 4-Hydroxy Omeprazole Sulfide
The introduction of a hydroxyl group at the 4-position of the pyridine ring is a critical step. This can be achieved through various methods, including biological transformations using cytochrome P450 enzymes or their chemical mimics.[1] For a laboratory-scale synthesis, a chemical approach is often more practical.
Protocol 2: Synthesis of 4-Hydroxy Omeprazole Sulfide
-
Materials:
-
Omeprazole Sulfide
-
A suitable hydroxylating agent (e.g., a P450 mimic system or a selective demethylating agent if starting from a 4-methoxy precursor)
-
Appropriate solvent system
-
-
Procedure: (This is a generalized protocol and would need optimization based on the chosen hydroxylating agent)
-
Dissolve Omeprazole Sulfide (1.0 eq.) in a suitable solvent.
-
Add the hydroxylating agent (e.g., a metalloporphyrin catalyst and an oxygen source) under controlled temperature conditions.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 4-Hydroxy Omeprazole Sulfide.[5][6]
-
Step 3: Synthesis of this compound
The final step is the acetylation of the hydroxyl group. This is a standard esterification reaction.[7]
Protocol 3: Synthesis of this compound
-
Materials:
-
4-Hydroxy Omeprazole Sulfide
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-Hydroxy Omeprazole Sulfide (1.0 eq.) in anhydrous pyridine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following is a predicted analytical profile based on the expected structure and data from related compounds.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reactions.
-
Predicted HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.4)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 302 nm
-
Expected Result: A single major peak corresponding to this compound, with purity >98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |
| Benzimidazole-H | 7.0 - 7.6 (m) | 110 - 155 | Aromatic protons and carbons of the benzimidazole ring system. |
| Pyridine-H | ~8.0 (s) | 115 - 160 | Aromatic proton and carbons of the substituted pyridine ring. |
| Methoxy (-OCH₃) | ~3.8 (s) | ~56 | Singlet for the methoxy group on the benzimidazole ring. |
| Methyl (-CH₃) | ~2.2-2.4 (s) | ~12-15 | Singlets for the two methyl groups on the pyridine ring. |
| Methylene (-S-CH₂-) | ~4.2 (s) | ~30 | Singlet for the methylene bridge. |
| Acetoxy (-OCOCH₃) | ~2.1 (s) | ~21 (CH₃), ~169 (C=O) | Characteristic shifts for the acetyl group.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale for Prediction |
| C=O (ester) | 1750 - 1735 | Strong absorption characteristic of the carbonyl stretch in an ester.[9] |
| C-O (ester) | 1250 - 1000 | Stretching vibration of the C-O bond in the ester. |
| C=N and C=C | 1630 - 1450 | Aromatic ring stretching vibrations of the benzimidazole and pyridine rings. |
| C-H (aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the aromatic rings. |
| C-H (aliphatic) | 2980 - 2850 | Stretching vibrations of C-H bonds in the methyl and methylene groups.[10] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns in MS/MS can provide further structural information.
-
Predicted HRMS (ESI+):
-
[M+H]⁺: Calculated for C₁₉H₁₉N₃O₃S. The measured mass should be within 5 ppm of the theoretical mass.
-
-
Predicted Fragmentation Pattern:
Discussion and Future Perspectives
The synthesis and characterization of this compound represent a logical step in the exploration of novel PPIs. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a standard organic synthesis laboratory. The predicted analytical data provides a clear roadmap for the structural confirmation of the target compound.
Future work should focus on the biological evaluation of this compound. In vitro studies could assess its stability in acidic conditions and its ability to inhibit the H+/K+-ATPase. Subsequent in vivo studies in animal models could then determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The data gathered from these studies will be crucial in determining if this compound or its derivatives represent a viable path toward the next generation of acid-suppressing therapeutics.
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4-Acetyloxy Omeprazole Sulfide: A Technical Guide to a Potential Omeprazole Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Acetyloxy Omeprazole Sulfide, a potential impurity in the synthesis and degradation of omeprazole. While not a commonly cited impurity, its formation is chemically plausible under certain conditions. This document delineates a hypothetical formation pathway, proposes a detailed analytical workflow for its detection and characterization, and discusses the toxicological and regulatory considerations in line with international guidelines. This guide is intended to serve as a proactive resource for researchers and professionals in pharmaceutical development and quality control, enabling them to anticipate and manage potential impurities in omeprazole and related compounds.
Introduction to Omeprazole and the Imperative of Impurity Profiling
Omeprazole is a proton pump inhibitor widely used to treat conditions caused by excess stomach acid.[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to its safety and efficacy.[2] The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][4] Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products formed during storage.[2] A thorough understanding of potential impurities is crucial for developing robust manufacturing processes and stable formulations.
This guide focuses on a specific, theoretically plausible impurity: this compound. While not extensively documented in the literature as a common omeprazole impurity, its chemical structure suggests potential formation pathways that warrant consideration during drug development.
Chemical Profile and Hypothetical Formation of this compound
2.1. Chemical Structure
-
IUPAC Name: [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate
-
Molecular Formula: C₁₈H₁₉N₃O₃S
-
Core Structure: The molecule consists of a benzimidazole ring system linked via a methylsulfanyl bridge to a substituted pyridine ring. The key feature is the acetyloxy group at the 4-position of the pyridine ring.
2.2. Hypothetical Formation Pathway
The formation of this compound is not a standard degradation pathway of omeprazole under typical stress conditions. However, its synthesis can be postulated under specific chemical environments, particularly in the presence of acetylating agents. One plausible route involves the acetylation of a precursor, 4-Hydroxy Omeprazole Sulfide.
Another potential pathway could involve the reaction of an N-oxide intermediate. Pyridine N-oxides are known to undergo acylation reactions.[5] If an N-oxide of omeprazole sulfide were formed, it could potentially rearrange upon reaction with an acetylating agent like acetic anhydride to yield the 4-acetyloxy derivative. Acetic anhydride is a common reagent in organic synthesis and its presence, even in trace amounts as a reagent impurity or a by-product, could lead to the formation of such acetylated impurities.[6][7]
Analytical Methodologies for Detection and Characterization
A robust analytical method is essential for the detection and quantification of potential impurities. A stability-indicating HPLC method is the cornerstone of such an analytical strategy.
3.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for separating this compound from omeprazole and other known impurities.
3.1.1. Experimental Protocol: HPLC Method for Impurity Profiling
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.02 M Phosphate buffer, pH 7.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 302 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the omeprazole sample in a mixture of mobile phase A and B (70:30) to a concentration of 1 mg/mL.
Rationale for Method Design: The C18 column provides good retention and separation for the relatively nonpolar omeprazole and its impurities. The phosphate buffer at pH 7.6 ensures the stability of omeprazole during analysis. A gradient elution is necessary to resolve impurities with a wide range of polarities. UV detection at 302 nm is a common wavelength for the analysis of omeprazole and its related substances.
3.2. Mass Spectrometry (MS)
For the structural elucidation of an unknown impurity, coupling the HPLC system to a mass spectrometer (LC-MS) is indispensable.
3.2.1. Expected Mass Fragmentation Pattern
In positive ion electrospray ionization (ESI+), this compound is expected to show a protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve:
-
Loss of the acetyloxy group: A characteristic loss of 59 Da (CH₃COO) or 42 Da (ketene, CH₂CO).
-
Cleavage of the methylsulfanyl bridge: Leading to fragments corresponding to the benzimidazole and pyridine moieties.
-
Benzimidazole ring fragmentation: Benzimidazole derivatives are known to undergo characteristic fragmentation, which can aid in confirming this part of the structure.[8][9][10]
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
To definitively confirm the structure of an isolated impurity, ¹H and ¹³C NMR spectroscopy are required.
3.3.1. Expected NMR Spectral Features
-
¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the benzimidazole and pyridine rings, the methoxy groups, the methyl groups on the pyridine ring, the methylene bridge, and a distinct singlet for the acetyl group protons around 2.1-2.3 ppm.
-
¹³C NMR: The spectrum would show the corresponding carbon signals, including a carbonyl carbon from the acetyl group around 170 ppm.
3.4. Visualization of the Analytical Workflow
Regulatory and Toxicological Considerations
The presence of any new, unqualified impurity must be addressed according to ICH guidelines.[3][4]
4.1. ICH Thresholds
The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[3][11] For a new impurity like this compound, these thresholds would determine the necessary regulatory actions.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
4.2. Toxicological Assessment
If this compound is present above the qualification threshold, a toxicological assessment is required.[11] This assessment would need to consider the potential toxicity of the molecule. Acetylation is a common metabolic pathway, and acetylated metabolites of some drugs are known to have different toxicological profiles than the parent compound.[12] The assessment would involve a literature review for toxicological data on similar structures and potentially in silico toxicity predictions. If sufficient data is not available, further toxicological studies may be necessary.
Conclusion and Future Perspectives
While this compound is not a widely reported impurity of omeprazole, its potential for formation under certain synthetic or degradation conditions should not be overlooked. A proactive approach to impurity profiling, guided by sound chemical principles, is essential for robust pharmaceutical development. The analytical methodologies and regulatory considerations outlined in this guide provide a framework for the identification, characterization, and control of this and other potential impurities. Further forced degradation studies on omeprazole and its sulfide precursor in the presence of acetylating agents could provide valuable insights into the likelihood of formation of this compound and help in the development of more comprehensive control strategies.
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The Strategic Role of Acetyloxy Intermediates in Proton Pump Inhibitor Synthesis: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical, yet often misunderstood, role of acetyloxy intermediates, specifically in the context of synthesizing the pyridine moiety required for the production of proton pump inhibitors (PPIs) like omeprazole. While the term "4-Acetyloxy Omeprazole Sulfide" is a misnomer in the direct synthetic route to omeprazole, the strategic use of a 2-acetyloxymethyl-pyridine derivative is a cornerstone in the efficient construction of the key pyridine precursor. This guide will dissect the causality behind these synthetic choices, providing a robust framework for understanding and implementing these methodologies.
Deconstructing the Synthesis: The Pyridine Moiety as the Focal Point
The synthesis of omeprazole and its analogs is a tale of two halves: the construction of a substituted benzimidazole core and a functionalized pyridine ring, which are then coupled and subsequently oxidized. The core of this guide focuses on the synthesis of the crucial pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, where the acetyloxy group plays a pivotal, transient role.
A prevalent and efficient industrial synthesis commences with 4-nitro-2,3,5-trimethylpyridine-N-oxide. The transformation of this starting material into the desired chloromethyl pyridine intermediate is a multi-step process where the acetyloxy derivative is a key, isolable intermediate.[1]
The Acetyloxy Intermediate: A Linchpin in the Synthetic Pathway
The direct chlorination of the methyl group at the 2-position of the pyridine ring is challenging. The acetyloxy group serves as an effective handle to facilitate the introduction of the chloro substituent. The synthetic sequence is as follows:
-
Formation of the Acetyloxy Intermediate: 4-nitro-2,3,5-trimethylpyridine-N-oxide is treated with acetic anhydride. This reaction, a variation of the Boekelheide rearrangement, results in the formation of 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine.[1] This step is crucial as it functionalizes the otherwise unreactive methyl group.
-
Hydrolysis to the Hydroxymethyl Derivative: The 2-acetyloxymethyl intermediate is then subjected to hydrolysis, typically under basic conditions, to yield 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine.[1] This step removes the acetyl protecting group, revealing a hydroxyl group that is readily converted into a good leaving group.
-
Chlorination: The hydroxymethyl group is then chlorinated, most commonly using thionyl chloride, to produce 2-chloromethyl-3,5-dimethyl-4-nitropyridine.[2][3][4]
-
Methoxylation: In a subsequent step, the nitro group at the 4-position is displaced by a methoxy group to yield the final key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
This sequence highlights that the acetyloxy group is not present on the final sulfide intermediate but is a critical precursor in the synthesis of the pyridine component.
Causality of Experimental Choices
-
Why Acetic Anhydride? Acetic anhydride serves as both a reactant and a solvent in the initial rearrangement, providing a cost-effective and efficient means to introduce the acetyloxymethyl group.
-
Controlled Hydrolysis: The use of a distinct hydrolysis step allows for the purification of the hydroxymethyl intermediate, ensuring a clean subsequent chlorination reaction. This stepwise approach enhances the overall yield and purity of the final chloromethyl pyridine.
-
Thionyl Chloride for Chlorination: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides, proceeding through a well-understood mechanism that results in good yields.
Assembling the Core Structure: Formation of the Omeprazole Sulfide
With the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in hand, the next stage of the synthesis involves its coupling with 5-methoxy-2-mercaptobenzimidazole.
This reaction is a classic nucleophilic substitution where the thiolate anion of the benzimidazole, generated in situ with a base such as sodium hydroxide, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride and forming the thioether linkage.[5][6] The resulting molecule is the direct precursor to omeprazole, correctly named omeprazole sulfide or pyrmetazole.
The Final Step: Controlled Oxidation to Omeprazole
The culmination of the synthesis is the selective oxidation of the sulfide to a sulfoxide. This is a critical transformation that must be carefully controlled to prevent over-oxidation to the corresponding sulfone, a common impurity.[7]
A variety of oxidizing agents have been employed for this step, with meta-chloroperoxybenzoic acid (m-CPBA) being a common laboratory-scale reagent.[5][7] On an industrial scale, other oxidizing systems, such as hydrogen peroxide in the presence of a catalyst, are often used.[8]
Experimental Protocols
Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
-
Step 1: Acetoxylation: 4-nitro-2,3,5-trimethylpyridine-N-oxide is heated in acetic anhydride. The reaction mixture is then worked up to isolate 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine.
-
Step 2: Hydrolysis: The isolated acetyloxy intermediate is dissolved in a suitable solvent and treated with a base, such as sodium hydroxide, to afford 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine.
-
Step 3: Chlorination: The hydroxymethyl derivative is dissolved in an inert solvent like dichloromethane and treated with thionyl chloride at a controlled temperature (e.g., 0°C to room temperature) to yield 2-chloromethyl-3,5-dimethyl-4-nitropyridine.[2][3][4]
-
Step 4: Methoxylation and Salt Formation: The nitro-compound is then reacted with a methoxide source to substitute the nitro group. Subsequent treatment with hydrochloric acid yields the desired 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Synthesis of Omeprazole Sulfide (Pyrmetazole)
-
In a reaction vessel, 5-methoxy-2-mercaptobenzimidazole is dissolved in a suitable solvent system (e.g., ethanol/water) containing a base like sodium hydroxide.
-
The solution is cooled, and a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a suitable solvent is added dropwise.
-
The reaction mixture is stirred for several hours, and the product, omeprazole sulfide, precipitates and is collected by filtration.[5][6]
Oxidation to Omeprazole
-
Omeprazole sulfide is dissolved in a chlorinated solvent such as dichloromethane.
-
The solution is cooled to a low temperature (e.g., -10°C to 0°C).
-
A solution of m-CPBA in dichloromethane is added slowly to the reaction mixture.
-
Upon completion of the reaction, the mixture is washed with a basic solution to remove excess peroxyacid, and the omeprazole is isolated.[5]
Data Presentation
| Intermediate | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine | 4-nitro-2,3,5-trimethyl pyridine-N-oxide | Acetic anhydride | >90 | >95 |
| 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine | 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine | NaOH | >95 | >98 |
| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine | 1. SOCl2, 2. NaOMe/MeOH, 3. HCl | ~70-80 (overall) | >99 |
| Omeprazole Sulfide | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl & 5-methoxy-2-mercaptobenzimidazole | NaOH | >95 | >99 |
| Omeprazole | Omeprazole Sulfide | m-CPBA | >90 | >99.5 |
Visualizations
Synthesis of the Pyridine Intermediate
Caption: Synthetic pathway to the key pyridine intermediate.
Overall Synthesis of Omeprazole
Caption: Final assembly and oxidation to Omeprazole.
Conclusion
The role of the acetyloxy group in the synthesis of omeprazole is strategic and nuanced. It serves as a key functional handle in the multi-step synthesis of the required 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride intermediate. By understanding the rationale behind the introduction and subsequent removal of this group, researchers and drug development professionals can better appreciate the elegance and efficiency of this established synthetic route. This guide provides a clear and accurate depiction of this process, correcting the common misconception of a "this compound" and instead highlighting the true role of the acetyloxy intermediate in the broader context of PPI synthesis.
References
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Journal of Chemical Research, 2006(10), 655-656.
-
MolPort. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
-
ChemSrc. (2024). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
-
Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Google Patents. (2010). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
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The Mechanism of Action of 4-Acetyloxy Omeprazole Sulfide: A Technical Guide for Drug Development Professionals
Abstract
4-Acetyloxy Omeprazole Sulfide represents a novel derivative of the widely recognized proton pump inhibitor (PPI) class of drugs. While its direct mechanistic data is not extensively published, its structural similarity to omeprazole allows for a well-grounded hypothesis of its mode of action. This technical guide provides an in-depth exploration of the putative mechanism of this compound, from its anticipated bioactivation to its interaction with the gastric H+/K+-ATPase. We will delve into the rationale behind its chemical modifications, propose a detailed activation pathway, and outline the requisite experimental protocols for the validation of its mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of gastric acid suppressants.
Introduction: The Landscape of Proton Pump Inhibition
Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are primarily managed by controlling gastric acid secretion.[1][2] The final step in this process is mediated by the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells.[3][4] Proton pump inhibitors (PPIs) are a class of drugs that potently and irreversibly inhibit this enzyme, leading to a profound and long-lasting reduction in stomach acidity.[5][6][7]
Omeprazole, the first clinically approved PPI, is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[3][5][7][8] It accumulates in the acidic compartment of parietal cells, where it undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide.[5][9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[5][8][9]
This compound is a derivative of omeprazole, suggesting a similar mechanistic pathway. This guide will dissect its structure to propose a detailed mechanism of action, highlighting the potential advantages conferred by its unique chemical modifications.
Chemical Structure and Rationale for Modification
The chemical structure of this compound features two key modifications compared to omeprazole: an acetyloxy group at the 4-position of the pyridine ring and a sulfide linkage instead of a sulfoxide. These alterations are likely introduced to modulate the physicochemical properties of the parent molecule, potentially enhancing its stability, bioavailability, and targeting.
Table 1: Structural Comparison of Omeprazole and this compound
| Feature | Omeprazole | This compound | Putative Advantage of Modification |
| Core Structure | Benzimidazole linked to a pyridine ring | Benzimidazole linked to a pyridine ring | Shared pharmacophore for H+/K+-ATPase inhibition. |
| Linkage | Sulfoxide | Sulfide | Increased stability at neutral pH; may act as a prodrug form requiring metabolic oxidation. |
| Pyridine Ring Substitution | Methoxy group at the 4-position | Acetyloxy group at the 4-position | The acetyloxy group may improve stability and pharmacokinetic properties, potentially being cleaved by esterases to an active form. |
The sulfide linkage in this compound renders it more stable than the sulfoxide form of omeprazole, which is known to be acid-labile.[10] The acetyloxy group is a common chemical moiety used in prodrug design to enhance lipophilicity and membrane permeability. It is anticipated that this group would be cleaved by esterases in the body to yield an active metabolite.
Proposed Mechanism of Action and Bioactivation Pathway
The mechanism of action of this compound is hypothesized to be a multi-step process involving absorption, metabolic activation, and targeted inhibition of the proton pump.
Absorption and First-Pass Metabolism
Following oral administration, this compound is expected to be absorbed from the small intestine. During its first pass through the liver, the acetyloxy group may be hydrolyzed by esterases to yield 4-Hydroxy Omeprazole Sulfide, a known metabolite of omeprazole.[11][12] Concurrently, the sulfide group is likely oxidized by cytochrome P450 enzymes, primarily CYP3A4, to the corresponding sulfoxide, which is the immediate precursor to the active inhibitor.[13][14]
Accumulation in Parietal Cells and Acid-Catalyzed Activation
The resulting omeprazole-like molecule, now in its sulfoxide form, is a weak base.[5] This property facilitates its accumulation in the highly acidic secretory canaliculi of gastric parietal cells.[5][10] In this acidic environment (pH ~1), the molecule undergoes a proton-catalyzed intramolecular rearrangement to form a tetracyclic sulfenamide, the active inhibiting species.[5][9]
Irreversible Inhibition of the H+/K+-ATPase
The highly reactive sulfenamide then forms a covalent disulfide bond with one or more cysteine residues on the luminal domain of the H+/K+-ATPase, with Cys813 being a primary target.[5][8] This covalent modification leads to the irreversible inactivation of the proton pump, thereby blocking the final step of gastric acid secretion.[4][8]
Diagram 1: Proposed Bioactivation Pathway of this compound
Caption: Proposed bioactivation pathway of this compound.
Experimental Validation of the Proposed Mechanism
A series of in vitro and cell-based assays are required to experimentally validate the hypothesized mechanism of action of this compound.
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory potential of the compound on the proton pump.
Protocol:
-
Preparation of H+/K+-ATPase Vesicles: Isolate H+/K+-ATPase-rich vesicles from rabbit or hog gastric mucosa.
-
Pre-incubation: Incubate this compound and its potential metabolites (4-Hydroxy Omeprazole Sulfide, the corresponding sulfoxide) with the enzyme preparation at both neutral (pH 7.4) and acidic (pH 6.1) conditions to assess the necessity of acid activation.[15][16] Omeprazole should be used as a positive control.
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP.
-
Measurement of Activity: Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released.[17][18]
-
Data Analysis: Calculate the IC50 value for each compound under different pH conditions.
Expected Outcome: this compound and its sulfide metabolite are expected to show minimal inhibition at neutral pH. The sulfoxide metabolite should demonstrate potent, time- and pH-dependent inhibition, similar to omeprazole.
Diagram 2: Workflow for In Vitro H+/K+-ATPase Inhibition Assay
Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.
Cell-Based Assay for Acid Secretion
This assay evaluates the compound's ability to inhibit acid secretion in a more physiologically relevant context.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human gastric adenocarcinoma (AGS) cells or isolated rabbit gastric glands.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and its potential metabolites.
-
Stimulation of Acid Secretion: Stimulate acid secretion using agents like histamine or forskolin.
-
Measurement of Acid Accumulation: Quantify the accumulation of acid in the extracellular medium using a pH-sensitive dye or a pH-stat titration method.
-
Data Analysis: Determine the IC50 for the inhibition of acid secretion.
Expected Outcome: this compound and its metabolites should inhibit stimulated acid secretion in a dose-dependent manner. The potency in this assay will reflect the combined effects of cell permeability, metabolic activation, and enzyme inhibition.
Metabolic Stability and Metabolite Identification
These studies will confirm the proposed bioactivation pathway.
Protocol:
-
Incubation with Liver Microsomes: Incubate this compound with human liver microsomes in the presence of NADPH.
-
Sample Analysis: At various time points, analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites (e.g., 4-Hydroxy Omeprazole Sulfide, the sulfoxide).[13][14]
-
Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.
Expected Outcome: The results should confirm the hydrolysis of the acetyloxy group and the oxidation of the sulfide to a sulfoxide, consistent with the proposed bioactivation pathway.
Table 2: Summary of Analytical Methods for Omeprazole and its Metabolites
| Analytical Method | Principle | Application | Reference |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Quantification of omeprazole and major metabolites in pharmaceutical formulations and biological samples. | [13] |
| LC-MS/MS | High-sensitivity separation and detection based on mass-to-charge ratio. | Sensitive quantification of omeprazole and its metabolites in plasma and other biological matrices for pharmacokinetic studies. | [13][14] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | Alternative method for the analysis of omeprazole and its metabolites. |
Conclusion and Future Directions
This compound is a promising candidate for the next generation of proton pump inhibitors. Its chemical modifications suggest a prodrug strategy aimed at improving stability and pharmacokinetic properties. The proposed mechanism of action, involving esterase- and CYP450-mediated bioactivation to an active sulfenamide, is well-founded in the established pharmacology of omeprazole.
The experimental protocols outlined in this guide provide a clear roadmap for the validation of this hypothesis. Successful elucidation of the mechanism of action of this compound will not only advance our understanding of this specific compound but also contribute to the broader knowledge base for the rational design of future acid-suppressive therapies. Further in vivo studies will be necessary to fully characterize its pharmacokinetic and pharmacodynamic profile and to ascertain its clinical potential.
References
- A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites - Benchchem.
- Analytical methodologies for the determin
- Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different M
- Omeprazole activation mechanism and sequential inhibition of gastric H + /K + ATPase.
- Omeprazole: Science-Driven, Long-Lasting Acid Suppression Through Irreversible Proton Pump Inhibition - DocVidya.
- This compound | 1359829-71-2 | Benchchem.
- Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors.
- Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting
- In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis.
- In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC - NIH.
- Application Notes and Protocols: Assaying H+/K+-ATPase Inhibition by Linaprazan in vitro - Benchchem.
- Discovery and development of proton pump inhibitors - Wikipedia.
- Does omeprazole (Proton Pump Inhibitor) inhibit stomach acid production? - Dr.Oracle.
- Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine deriv
- The Chemically Elegant Proton Pump Inhibitors - PMC - NIH.
- 4-hydroxy Omeprazole sulfide - Cayman Chemical.
- 4-Hydroxy omeprazole sulfide | Proton Pump | 103876-98-8 | Invivochem.
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- Studies on the mechanism of action of omeprazole - PubMed.
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An In-depth Technical Guide to the Solubility and Stability of 4-Acetyloxy Omeprazole Sulfide
This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Acetyloxy Omeprazole Sulfide, a key intermediate in the synthesis of proton pump inhibitors (PPIs). Aimed at researchers, scientists, and drug development professionals, this document delves into the critical aspects of solubility and stability that govern its handling, formulation, and analytical characterization.
Introduction
This compound is a pivotal precursor in the manufacturing of omeprazole and its analogues, which are widely used in the treatment of acid-related gastrointestinal disorders.[1] The molecule's utility in research extends to the investigation of the bioactivation mechanisms of PPIs, which involve an acid-catalyzed transformation to the active sulfenamide.[1] The introduction of the 4-acetyloxy group is a strategic modification aimed at potentially enhancing stability and optimizing pharmacokinetic profiles.[1] A thorough understanding of its solubility and stability is paramount for process optimization, impurity profiling, and the development of robust analytical methods.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate | [1] |
| Molecular Formula | C₁₈H₁₉N₃O₃S | [1] |
| Molecular Weight | 385.43 g/mol | Inferred from formula |
| CAS Number | 1359829-71-2 | [1] |
Solubility Profile
A comprehensive study on the solubility of the closely related analogue, omeprazole sulfide (lacking the 4-acetyloxy group), provides significant insights into the expected solubility characteristics of this compound. The study by Li et al. (2013) systematically measured the mole fraction solubility of omeprazole sulfide in various organic solvents at different temperatures.[2][3]
Expected Solubility Behavior:
The acetyloxy group, being relatively non-polar, is anticipated to enhance the solubility of this compound in a range of organic solvents compared to its hydroxy analogue. Based on the data for omeprazole sulfide, it is predicted that this compound will exhibit good solubility in solvents like methanol, ethanol, acetone, and ethyl acetate, with solubility increasing with temperature.[2]
Table of Predicted Solubility Trends for this compound:
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | High | Similar to methanol, a polar protic solvent. |
| Acetone | Moderate to High | Polar aprotic solvent. |
| Ethyl Acetate | Moderate | Moderately polar solvent. |
| Isopropanol | Moderate | Less polar than ethanol. |
| n-Butanol | Moderate | Lower polarity compared to shorter-chain alcohols. |
| n-Propanol | Moderate | Intermediate polarity between ethanol and n-butanol. |
| Water | Low | The molecule is largely non-polar. |
| DMSO | High | Highly polar aprotic solvent, generally a good solvent for omeprazole and its derivatives.[4][5] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol is adapted from the methodology used for omeprazole sulfide and is a reliable method for determining the solubility of this compound.[2]
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, isopropanol, n-butanol, n-propanol)
-
Jacketed glass vials
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Analytical balance (±0.0001 g)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a jacketed glass vial.
-
Equilibration: Place the vial in the constant temperature water bath set to the desired temperature and stir the suspension vigorously using a magnetic stirrer to ensure saturation. Equilibration times should be determined empirically but are typically in the range of 24-48 hours.
-
Sample Withdrawal: Once equilibrium is reached, stop stirring and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a 0.45 µm filter.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used.
Data Analysis: The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]
Where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
The experimental data can be correlated with temperature using thermodynamic models such as the modified Apelblat equation or the λh equation.[2][3]
Stability Profile
The stability of this compound is a critical parameter, particularly given the known instability of the benzimidazole moiety in acidic conditions. Forced degradation studies are essential to elucidate its degradation pathways and identify potential degradants.[6][7][8]
Predicted Degradation Pathways
The degradation of omeprazole is well-documented and serves as a model for predicting the behavior of this compound.[7][8][9] The primary route of degradation, especially in acidic media, is the conversion to a reactive sulfenamide intermediate.[1] It is anticipated that this compound will undergo similar transformations.
Acidic Conditions: Under acidic conditions, the benzimidazole nitrogen is protonated, initiating a rearrangement to form the active sulfenamide. This intermediate is highly reactive and can subsequently react with nucleophiles or undergo further degradation.
Oxidative Conditions: Oxidation of the sulfide linkage to a sulfoxide (omeprazole analogue) or a sulfone is a likely degradation pathway.[7]
Thermal and Photolytic Stress: Exposure to heat and light can also induce degradation, potentially leading to the formation of various byproducts.[10]
Caption: Predicted degradation pathways for this compound.
Experimental Protocol for Forced Degradation Studies
This protocol is based on ICH guidelines for forced degradation studies and can be adapted for this compound.[6][7][8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature for a defined period. Neutralize the samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
Data Analysis: The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control. The formation of degradation products should be monitored, and their peak areas recorded. Mass spectrometry can be used to identify the structures of the major degradation products.[7][8]
Analytical Methodologies
A robust analytical method is crucial for the accurate quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of omeprazole and its related compounds.[11][12]
Recommended HPLC Method
Column: A reversed-phase C18 column is generally suitable. Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection: UV detection at a wavelength where the compound exhibits significant absorbance is common. Mass spectrometric (MS) detection can provide higher selectivity and sensitivity, and is invaluable for impurity identification.[7][8]
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this molecule is limited in the public domain, the extensive knowledge base for the closely related omeprazole and omeprazole sulfide allows for reliable predictions and the design of robust experimental protocols. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their work with this important pharmaceutical intermediate. Further empirical studies are encouraged to build a more comprehensive and specific dataset for this compound.
References
-
Forced Degradation – A Review. (URL: [Link])
-
Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - NIH. (URL: [Link])
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. (URL: [Link])
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. (URL: [Link])
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Analytical methodologies for the determination of omeprazole: an overview - PubMed. (URL: [Link])
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Synthesis, structure, and reactivity of Omeprazole and related compounds. (URL: [Link])
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Analytical methodologies for the determination of omeprazole: An overview | Request PDF. (URL: [Link])
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New sensitive kinetic spectrophotometric methods for determination of omeprazole in dosage forms. - PlumX. (URL: [Link])
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Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online. (URL: [Link])
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Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (URL: [Link])
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A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Figshare. (URL: [Link])
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Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) - PubMed. (URL: [Link])
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(PDF) Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - ResearchGate. (URL: [Link])
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Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. (URL: [Link])
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Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma - PubMed. (URL: [Link])
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(PDF) Stability study of omeprazole - ResearchGate. (URL: [Link])
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Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties - Preprints.org. (URL: [Link])
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Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem - NIH. (URL: [Link])
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Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed. (URL: [Link])
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An In-Depth Technical Guide to 4-Acetyloxy Omeprazole Sulfide: A Key Intermediate in Proton Pump Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Acetyloxy Omeprazole Sulfide in Pharmaceutical Chemistry
This compound is a critical chemical intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs renowned for their potent inhibition of gastric acid secretion.[1] As a derivative of omeprazole sulfide, it plays a pivotal role in the metabolic and synthetic pathways of these widely used medications. The acetyloxy modification, in particular, is of significant interest for its potential to enhance stability and optimize the pharmacokinetic profiles of PPI analogs. This makes this compound a valuable compound for researchers in advanced pharmaceutical development, including metabolic studies, process chemistry optimization, and the creation of novel drug formulations with improved characteristics such as acid stability and bioavailability.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its role as a process-related impurity in the manufacturing of omeprazole and its enantiomer, esomeprazole.
Core Identifiers and Chemical Properties
A precise understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key identifiers and physicochemical properties.
| Identifier | Value | Source |
| CAS Number | 1359829-71-2 | |
| IUPAC Name | [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |
| Molecular Formula | C18H19N3O3S | |
| Molecular Weight | 373.43 g/mol |
Synthesis and Formation
The primary route to this compound is through the O-acylation of its precursor, 4-Hydroxy Omeprazole Sulfide. This reaction involves the introduction of an acetyl group to the hydroxyl moiety on the pyridine ring.
Experimental Protocol: Synthesis of this compound from 4-Hydroxy Omeprazole Sulfide
Materials:
-
4-Hydroxy Omeprazole Sulfide
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Purification solvents (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 4-Hydroxy Omeprazole Sulfide in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base to the reaction mixture to act as a scavenger for the acid byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Role as a Process-Related Impurity
In the industrial synthesis of esomeprazole, the active S-enantiomer of omeprazole, rigorous control of impurities is paramount to ensure the safety and efficacy of the final drug product. This compound can arise as a process-related impurity, and its formation is a critical consideration for process chemists.
The formation of this impurity is plausible through a multi-step degradation pathway of the parent drug, omeprazole, which may involve hydrolysis followed by acetylation mechanisms.[2] The presence of acetic acid or other acetylating agents in the reaction mixture, either as a solvent or a reagent, can lead to the unwanted acylation of any 4-hydroxy omeprazole sulfide present.
Control Strategies
Controlling the formation of this compound involves a thorough understanding of the reaction kinetics and careful optimization of process parameters. Key strategies include:
-
Minimizing the presence of acetylating agents: Careful selection of solvents and reagents to avoid sources of acetyl groups.
-
Controlling reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can reduce the formation of byproducts.
-
pH control: Maintaining an optimal pH can be crucial for chemoselectivity and minimizing side reactions.
-
In-process monitoring: Utilizing analytical techniques such as HPLC to monitor the formation of the impurity and adjust process parameters accordingly.
Analytical Characterization
The accurate identification and quantification of this compound are essential for quality control in drug manufacturing and for its use as a reference standard in research. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
While a specific validated HPLC method for this compound is not publicly detailed, a general reverse-phase HPLC method for omeprazole and its impurities can be adapted.
Chromatographic Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to be in the range of 7.0-8.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of approximately 280-305 nm |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Sample Preparation:
Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, to an appropriate concentration.
Caption: A schematic of the analytical workflow for HPLC analysis.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, serving as both a key intermediate in the development of novel proton pump inhibitors and a critical process-related impurity to be monitored and controlled in the manufacturing of existing drugs like esomeprazole. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and scientists working in drug development and quality assurance. The information and protocols provided in this guide serve as a foundational resource for further investigation and application of this important molecule.
References
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Pharmaffiliates. (n.d.). Omeprazole Impurities. Retrieved from [Link]
- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
-
PubChem. (n.d.). 4-Acetyloxy Omeprazole Sulfone. Retrieved from [Link]
- Google Patents. (n.d.). CN110041307A - The preparation method of esomeprazole sulfide intermediate.
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An In-Depth Technical Guide to the Biological Activity of Acetyloxy-Modified Omeprazole Compounds
Foreword: A Strategic Approach to Enhancing Proton Pump Inhibition
For decades, omeprazole has been a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy lies in its targeted, irreversible inhibition of the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion.[1][2] As a prodrug, omeprazole's activation is pH-dependent, occurring within the acidic canaliculi of parietal cells.[3] This elegant mechanism, however, is not without its challenges, including the drug's inherent instability in acidic environments and variable bioavailability.[4][5] This has spurred the exploration of chemical modifications to optimize its therapeutic profile.
This technical guide delves into a specific and promising modification: the introduction of an acetyloxy group to the omeprazole scaffold. We will explore the rationale behind this prodrug strategy, focusing on how this modification is designed to influence the compound's stability, absorption, and ultimately, its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scientific principles, detailed experimental methodologies, and critical data interpretation associated with acetyloxy-modified omeprazole compounds.
Section 1: The Rationale for Acetyloxy Modification - A Prodrug Strategy
The primary motivation for modifying omeprazole with an acetyloxy group is to create a prodrug with enhanced pharmaceutical properties.[6][7] A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body, often through enzymatic or chemical hydrolysis.[8] In the context of omeprazole, an acetyloxy modification serves several potential advantages:
-
Improved Stability: Omeprazole is notoriously unstable in acidic conditions, leading to degradation before it can be absorbed.[4] An acetyloxy group can act as a protective moiety, increasing the compound's stability in the gastric environment and during storage.[9]
-
Enhanced Lipophilicity and Permeability: The addition of an acetyl group can increase the lipophilicity of the omeprazole molecule. This may facilitate its passage across biological membranes, potentially leading to improved absorption and bioavailability.
-
Controlled Release: The rate of hydrolysis of the acetyloxy group can be influenced by the enzymatic environment of the gastrointestinal tract and bloodstream. This offers a potential mechanism for a more controlled and sustained release of the active omeprazole, which could lead to a longer duration of action.
The central hypothesis is that an acetyloxy-modified omeprazole will be absorbed intact and then undergo enzymatic hydrolysis, likely by esterases present in the plasma and liver, to release the active omeprazole, which can then exert its proton pump inhibitory effect.
Logical Flow of Acetyloxy-Modified Omeprazole as a Prodrug
Caption: Prodrug activation pathway of acetyloxy-modified omeprazole.
Section 2: Synthesis of Acetyloxy-Modified Omeprazole Compounds
The synthesis of acetyloxy-modified omeprazole compounds generally involves the preparation of the core omeprazole structure followed by a final acylation step. A key intermediate in many synthetic routes is the sulfide precursor, which is then oxidized to the sulfoxide (omeprazole). The acetyloxy group can be introduced on the pyridine ring.
Protocol 1: Synthesis of 4-Acetyloxy Omeprazole Sulfide
This protocol outlines a general procedure for the synthesis of this compound, a key intermediate.
Materials:
-
2-(chloromethyl)-3,5-dimethyl-4-hydroxypyridine hydrochloride
-
Acetic anhydride
-
Pyridine
-
5-methoxy-2-mercaptobenzimidazole
-
Sodium hydroxide
-
Ethanol
-
Water
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Acetylation of the Pyridine Ring:
-
Suspend 2-(chloromethyl)-3,5-dimethyl-4-hydroxypyridine hydrochloride in dichloromethane.
-
Add pyridine to act as a base.
-
Slowly add acetic anhydride to the mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate.
-
-
Thioether Formation:
-
Dissolve 5-methoxy-2-mercaptobenzimidazole in a mixture of ethanol and water containing sodium hydroxide.
-
Cool the solution to 10-15 °C.
-
Slowly add a solution of 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate in ethanol to the cooled benzimidazole solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.[9]
-
Protocol 2: Oxidation to 4-Acetyloxy Omeprazole
This protocol describes the oxidation of the sulfide intermediate to the final sulfoxide product.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Step-by-Step Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to -10 to 0 °C.
-
Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature below 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-acetyloxy omeprazole.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis Workflow
Caption: General synthetic scheme for 4-acetyloxy omeprazole.
Section 3: Biological Evaluation of Acetyloxy-Modified Omeprazole Compounds
The biological evaluation of acetyloxy-modified omeprazole compounds focuses on two key aspects: their ability to be converted to the active drug (prodrug activation) and their efficacy in inhibiting the gastric proton pump.
In Vitro Stability and Enzymatic Hydrolysis
A crucial characteristic of an ester prodrug is its stability in the gastrointestinal tract and its susceptibility to enzymatic hydrolysis in the plasma and liver to release the active drug.
Protocol 3: Stability in Simulated Gastric and Intestinal Fluids
This protocol assesses the chemical stability of the acetyloxy-modified compound under conditions mimicking the stomach and small intestine.
Materials:
-
Acetyloxy-modified omeprazole compound
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure:
-
Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubate the test compound at a final concentration of 10-50 µM in SGF and SIF at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the acetyloxy-modified omeprazole and the appearance of the parent omeprazole.
-
Calculate the half-life (t½) of the compound in each fluid.
Protocol 4: Enzymatic Hydrolysis in Plasma and Liver Microsomes
This protocol evaluates the conversion of the prodrug to the active drug in the presence of metabolic enzymes.
Materials:
-
Acetyloxy-modified omeprazole compound
-
Human plasma (or rat/dog plasma for preclinical studies)
-
Human liver microsomes (or from other species)
-
NADPH regenerating system (for microsomal assays)
-
HPLC system
Step-by-Step Procedure:
-
Plasma Hydrolysis:
-
Incubate the test compound (1-10 µM) in plasma at 37 °C.
-
At various time points, take aliquots and quench the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant by HPLC for the disappearance of the prodrug and the appearance of omeprazole.
-
-
Liver Microsome Hydrolysis:
-
Incubate the test compound (1-10 µM) with liver microsomes in a phosphate buffer (pH 7.4) in the presence of an NADPH regenerating system at 37 °C.
-
At various time points, take aliquots and quench the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant by HPLC.
-
Data Interpretation:
A successful acetyloxy-modified omeprazole prodrug should exhibit greater stability in SGF compared to omeprazole. It should also demonstrate efficient hydrolysis to omeprazole in plasma and/or liver microsomes.
| Compound | Stability in SGF (t½, min) | Hydrolysis in Plasma (t½, min) |
| Omeprazole | < 10 | - |
| Acetyloxy-Omeprazole | > 60 (Hypothetical) | < 30 (Hypothetical) |
In Vitro H+/K+ ATPase Inhibition Assay
This assay directly measures the inhibitory activity of the compound on the target enzyme, the proton pump. Since the acetyloxy-modified compound is a prodrug, it is essential to assess its activity both directly and after a pre-incubation step that allows for potential hydrolysis to the active form.
Protocol 5: H+/K+ ATPase Inhibition in Isolated Gastric Vesicles
This protocol uses isolated gastric vesicles, which are rich in the H+/K+ ATPase, to assess proton pump inhibition.[10]
Materials:
-
Isolated gastric vesicles from rabbit or hog stomach
-
Acetyloxy-modified omeprazole and omeprazole (as a positive control)
-
ATP, KCl, Valinomycin
-
Acridine orange (a pH-sensitive fluorescent probe)
-
Fluorescence spectrophotometer
Step-by-Step Procedure:
-
Preparation of Gastric Vesicles: Isolate H+/K+ ATPase-rich vesicles from fresh gastric mucosa by differential centrifugation.
-
Proton Pumping Assay:
-
Suspend the gastric vesicles in a buffer containing KCl and acridine orange.
-
Add the test compound (acetyloxy-modified omeprazole or omeprazole) at various concentrations.
-
Initiate proton transport by adding ATP. The influx of protons into the vesicles will quench the fluorescence of acridine orange.
-
Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the H+/K+ ATPase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proton pumping for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
-
Expected Results:
It is anticipated that the acetyloxy-modified omeprazole will show lower direct inhibitory activity compared to omeprazole. However, if the assay conditions allow for some hydrolysis of the ester, some activity may be observed. A more informative experiment would involve pre-incubating the acetyloxy-modified compound with esterases before adding it to the vesicle preparation.
| Compound | Direct H+/K+ ATPase Inhibition (IC50, µM) | Inhibition after Esterase Pre-incubation (IC50, µM) |
| Omeprazole | ~4 | N/A |
| Acetyloxy-Omeprazole | > 50 (Hypothetical) | ~5 (Hypothetical) |
H+/K+ ATPase Inhibition Assay Workflow
Caption: Workflow for the in vitro H+/K+ ATPase inhibition assay.
Section 4: Pharmacokinetic Evaluation
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the acetyloxy-modified omeprazole and to confirm its behavior as a prodrug in vivo.
Protocol 6: Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study in rats.[2][11][12]
Materials:
-
Sprague-Dawley rats
-
Acetyloxy-modified omeprazole and omeprazole
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Step-by-Step Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound (acetyloxy-modified omeprazole or omeprazole) orally via gavage at a defined dose (e.g., 10 mg/kg).
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentrations of both the acetyloxy-modified omeprazole and the parent omeprazole.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (half-life).
Data Interpretation:
If the acetyloxy-modified compound is an effective prodrug, the pharmacokinetic profile should show:
-
Rapid absorption of the acetyloxy-modified compound.
-
A subsequent appearance and rise in the plasma concentration of the active omeprazole.
-
A higher AUC for omeprazole when administered as the prodrug compared to administering omeprazole itself, indicating improved bioavailability.
| Parameter | Omeprazole Administration | Acetyloxy-Omeprazole Administration |
| Omeprazole Cmax (ng/mL) | Lower (Hypothetical) | Higher (Hypothetical) |
| Omeprazole AUC (ng*h/mL) | Lower (Hypothetical) | Higher (Hypothetical) |
| Acetyloxy-Omeprazole Cmax | N/A | Detectable (Hypothetical) |
Section 5: Conclusion and Future Directions
The acetyloxy modification of omeprazole represents a rational prodrug strategy aimed at overcoming some of the inherent limitations of the parent molecule, particularly its acid lability. The experimental workflows detailed in this guide provide a framework for the comprehensive evaluation of these modified compounds, from their synthesis and in vitro characterization to their in vivo pharmacokinetic profiling.
While the hypothetical data presented suggests potential benefits, rigorous experimental validation is paramount. Future research should focus on:
-
Synthesizing a series of ester prodrugs with varying chain lengths and electronic properties to optimize the rate of hydrolysis and bioavailability.
-
Conducting detailed in vivo pharmacodynamic studies to correlate the pharmacokinetic profiles with the extent and duration of gastric acid suppression.
-
Investigating the potential for altered metabolic pathways of the modified compounds and any implications for drug-drug interactions.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively assess the therapeutic potential of acetyloxy-modified omeprazole compounds and contribute to the development of next-generation proton pump inhibitors with improved clinical utility.
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Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport. (1987). PubMed. [Link]
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Oosterhuis, B., & Jonkman, J. H. (1989). Omeprazole: Pharmacology, Pharmacokinetics and Interactions. Digestion, 44(Suppl. 1), 9–17. [Link]
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Pharmacokinetics and metabolism of omeprazole in animals and man--an overview. (1985). PubMed. [Link]
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Boscolo, O., Perra, F., et al. (2019). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Hospital Pharmacy, 55(4), 251-257. [Link]
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Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours. (2006). PubMed. [Link]
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Pharmacokinetics of omeprazole in rats with dextran sulfate sodium-induced ulcerative colitis. (2020). PubMed. [Link]
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Stability of Omeprazole Mixtures: Implications for Paediatric Prescribing. (2025). ResearchGate. [Link]
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Prodrug Strategies in Medicinal Chemistry. (2019). American Chemical Society. [Link]
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Adamiak-Giera, U., Gackowski, M., et al. (2023). Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Pharmaceutics, 15(3), 833. [Link]
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Freitas, C. S., Baggio, C. H., et al. (2011). Inhibition of Gastric H+, K+-ATPase Activity by Compounds from Medicinal Plants. Natural product communications, 6(1), 1934578X1100600. [Link]
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Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). PubMed. [Link]
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In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. (2014). PMC. [Link]
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Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2024). MDPI. [Link]
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Pharmacology of Proton Pump Inhibitors. (2009). PMC. [Link]
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Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). ResearchGate. [Link]
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Strategies in prodrug design. (2025). American Chemical Society. [Link]
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Development of a New Bioequivalent Omeprazole Product. (2024). PMC. [Link]
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Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. (2005). PMC. [Link]
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). SciSpace. [Link]
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Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Scirp.org. [Link]
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Synthesis, structure, and reactivity of Omeprazole and related compounds. (2012). White Rose eTheses Online. [Link]
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Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Analogues. (1989). Semantic Scholar. [Link]
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Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Ana. (1989). SciSpace. [Link]
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Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. (2025). ResearchGate. [Link]
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Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (2024). MDPI. [Link]
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Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study and IVIVC Evaluation in Beagle Dogs. (2017). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Aromatic Ester Prodrugs of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41) as Orally Active Iron Chelators. (2000). PubMed. [Link]
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Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. (2025). African Journal of Biotechnology. [Link]
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- 10. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Methodological & Application
Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of 4-Acetyloxy Omeprazole Sulfide
Abstract
This document provides a comprehensive guide to the analytical detection of 4-Acetyloxy Omeprazole Sulfide, a key intermediate and potential impurity in the synthesis of omeprazole and its analogs.[1] We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind method parameters to ensure reliable and reproducible results. All methodologies are presented in the context of International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4]
Introduction: The Significance of Impurity Profiling
Omeprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[5] The control of impurities in active pharmaceutical ingredients (APIs) like omeprazole is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This compound is a significant compound in this context, serving as a potential process-related impurity or a synthetic intermediate.[1] Its structure, featuring the core omeprazole sulfide backbone with an acetyloxy modification, necessitates specific analytical methods for its accurate detection and quantification.
The presence of such impurities, even at trace levels, can impact the stability and pharmacological profile of the API. Therefore, sensitive and specific analytical methods are required. This guide details the development and application of chromatographic techniques tailored to the physicochemical properties of this compound.
Analyte Profile
-
Compound Name: this compound
-
IUPAC Name: [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate[1]
-
CAS Number: 1359829-71-2[1]
-
Molecular Formula: C₁₈H₁₉N₃O₃S[1]
-
Physicochemical Properties: The acetyloxy group increases the lipophilicity compared to omeprazole sulfide. This characteristic is a key consideration for developing a reversed-phase HPLC method, as it will influence the analyte's retention time.
Overall Analytical Workflow
The diagram below illustrates the comprehensive workflow for the analysis of this compound, from sample receipt to final data reporting.
Caption: General workflow for the analysis of this compound.
Method 1: Reversed-Phase HPLC-UV for Quantitative Analysis
This method is designed for the routine quality control of this compound in API batches. It is based on established principles for the analysis of omeprazole and its related substances.[6][7][8]
Principle and Rationale
Reversed-phase HPLC is the technique of choice due to its ability to separate compounds with varying polarities. A C8 or C18 column is used as the stationary phase, which retains the nonpolar analyte. A polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is used to elute the compounds. The choice of a slightly alkaline pH (e.g., 7.6-8.0) for the mobile phase is crucial, as omeprazole and its derivatives are acid-labile.[6][7] This condition prevents the degradation of the analyte on the column and ensures reproducible retention times. UV detection is employed, leveraging the chromophoric nature of the benzimidazole and pyridine rings in the molecule. A detection wavelength of 280 nm is often suitable for omeprazole-related substances.[8]
Materials and Instrumentation
-
HPLC System: An Agilent 1290 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm, or equivalent high-pH stable column.[8]
-
Reagents: HPLC-grade acetonitrile, sodium phosphate dibasic (Na₂HPO₄), phosphoric acid, and purified water.
-
Reference Standard: Certified this compound.
-
Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.
Detailed Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Prepare a 10 mM sodium phosphate buffer. Dissolve the appropriate amount of Na₂HPO₄ in water and adjust the pH to 7.6 with dilute phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
Step 2: Standard and Sample Preparation
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 5 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (approx. 1 µg/mL): Dilute the stock solution appropriately with the sample diluent.
-
Test Sample Solution (approx. 200 µg/mL): Accurately weigh about 10 mg of the omeprazole API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Step 3: Chromatographic Analysis
-
Set up the HPLC system with the conditions specified in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the working standard solution six times to check for system suitability.
-
Inject the test sample solution.
Data Presentation: HPLC Conditions & System Suitability
| Parameter | Condition | Rationale |
| Column | Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm | Stable at high pH, providing good peak shape for basic compounds.[8] |
| Mobile Phase A | 10 mM Na₂HPO₄, pH 7.6 | Buffered to prevent on-column degradation of the acid-labile analyte.[6][7] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for omeprazole-related compounds. |
| Gradient Program | 0-2 min (25% B), 2-15 min (25-60% B), 15-16 min (60-25% B), 16-20 min (25% B) | Gradient elution ensures separation from omeprazole and other potential impurities like the sulfide and sulfone forms.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and improves peak efficiency.[8] |
| Detection | UV at 280 nm | Good absorbance wavelength for omeprazole and its related substances.[8] |
| Injection Volume | 10 µL | |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency. |
| %RSD (n=6) | ≤ 2.0% | Demonstrates precision of the system. |
Method 2: LC-MS/MS for High-Sensitivity Confirmation
This method is intended for the trace-level detection and unambiguous identification of this compound, particularly in complex matrices or for metabolite identification studies.
Principle and Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV.[9] The chromatographic separation is often performed on a UHPLC system for faster analysis times. After elution from the column, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is typically used, as the benzimidazole and pyridine nitrogens are readily protonated.
The instrument operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects for a specific, stable product ion. This precursor-to-product ion transition is highly specific to the analyte, eliminating matrix interference and providing confident identification. For omeprazole, a common transition is m/z 346 → 198.[10][11] The exact masses for this compound would need to be determined experimentally but can be predicted based on its structure.
Materials and Instrumentation
-
LC-MS/MS System: A Waters Xevo TQ-S or Sciex Triple Quad 6500+ system, or equivalent.
-
Column: A UHPLC C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Reagents: LC-MS grade acetonitrile, formic acid, and ammonium bicarbonate.
-
Reference Standard: Certified this compound.
Detailed Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all solvents.
Step 2: Sample Preparation
-
Prepare standard and sample solutions as described in the HPLC method, but at lower concentrations (e.g., in the ng/mL range) using the LC-MS mobile phase as the diluent.
Step 3: Mass Spectrometer Tuning
-
Infuse a dilute solution of the reference standard directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, source temperature).
-
Determine the precursor ion ([M+H]⁺) in a full scan (Q1 scan).
-
Perform a product ion scan to identify the most intense and stable fragment ions. Select at least two transitions for MRM analysis (one for quantification, one for confirmation).
Step 4: Chromatographic Analysis
-
Set up the LC-MS/MS system with the conditions specified in the table below.
-
Equilibrate the column.
-
Inject a series of calibration standards, samples, and quality control (QC) samples.
Data Presentation: LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | UHPLC column for fast, high-resolution separation compatible with MS.[12] |
| Mobile Phase A | 5 mM Ammonium Bicarbonate | Volatile buffer, ideal for MS applications.[13] |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UHPLC column. |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Omeprazole-related compounds readily form [M+H]⁺ ions.[11][14] |
| MRM Transitions | Precursor Ion ([M+H]⁺) → Product Ion 1 (Quantifier) Precursor Ion ([M+H]⁺) → Product Ion 2 (Qualifier) | Provides high selectivity and sensitivity for confident quantification and identification.[11] |
| Collision Gas | Argon | Commonly used for collision-induced dissociation.[11] |
| Source Temp. | ~150 °C | Optimized to ensure efficient desolvation without thermal degradation. |
| Capillary Voltage | ~3.0 kV | Optimized for maximum ion signal. |
Method Validation
Both described methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][3][4] The validation should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | Demonstrate baseline separation from omeprazole and other known impurities. Perform forced degradation studies. | Analyze blank matrix to show no interfering peaks at the analyte's retention time and MRM transition. |
| Linearity | Typically over a range of 0.05% to 0.3% of the nominal sample concentration. Correlation coefficient (r²) > 0.999. | Over a range from LLOQ to ULOQ (e.g., 1-1000 ng/mL). Correlation coefficient (r²) > 0.995. |
| Limit of Detection (LOD) | Determined by S/N ratio of ~3:1. | Determined by S/N ratio of ~3:1. |
| Limit of Quantitation (LOQ) | Determined by S/N ratio of ~10:1; must be precise and accurate. | The lowest standard on the calibration curve with acceptable precision and accuracy. |
| Accuracy | Spike recovery study at three levels (e.g., 50%, 100%, 150% of target concentration). Recovery should be 98-102%. | Analysis of QC samples at low, mid, and high concentrations. Accuracy should be within ±15% (±20% at LLOQ). |
| Precision (%RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day) should be < 5%. | Intra- and inter-assay precision should be < 15% (< 20% at LLOQ). |
| Robustness | Deliberately vary parameters like pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%). | Assess the impact of minor changes in chromatographic and MS source conditions. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the detection, quantification, and confirmation of this compound. The HPLC method is well-suited for routine quality control in a regulated environment, while the LC-MS/MS method offers the high sensitivity and specificity required for trace analysis and research applications. Proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.[2][15]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. [Link]
- Analytic method of omeprazole related substance - CN103592379B.
-
Analytical methodologies for the determination of omeprazole: An overview. Request PDF. [Link]
-
Analytical methodologies for the determination of omeprazole: An overview. Ovid. [Link]
-
Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review. Taylor & Francis Online. [Link]
- Detection method of omeprazole related substance - CN110609109A.
-
Omeprazole Impurities. SynZeal. [Link]
-
Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Request PDF. [Link]
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]
-
Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]
-
Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent. [Link]
-
Omeprazole-impurities. Pharmaffiliates. [Link]
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An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. [Link]
-
An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]
-
Omeprazole Profile. ResearchGate. [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]
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Omeprazole. PubChem - NIH. [Link]
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A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. ResearchGate. [Link]
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Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]
- Method for determining omeprazole impurity components - RU2726320C1.
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. [Link]
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HPLC method for quantification of 4-Acetyloxy Omeprazole Sulfide
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of 4-Acetyloxy Omeprazole Sulfide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound, a critical intermediate and potential impurity in the synthesis of Omeprazole.[1][2] The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, ensuring high resolution and separation from the active pharmaceutical ingredient (API) and other related substances. UV detection is performed at 302 nm. The protocol has been developed to be precise, accurate, and linear over a specified concentration range, making it suitable for quality control, process monitoring, and stability testing in pharmaceutical research and development environments. This document provides a comprehensive guide, including detailed experimental protocols, method validation procedures based on ICH guidelines, and the scientific rationale behind the methodological choices.
Introduction
Omeprazole is a leading proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by suppressing gastric acid secretion.[3] The synthesis of Omeprazole is a multi-step process involving several key intermediates. One such intermediate is this compound.[1] The presence and quantity of process-related impurities and intermediates must be strictly controlled to ensure the safety and efficacy of the final drug product.[4] Therefore, developing a validated analytical method to accurately quantify this compound is paramount for quality control in the manufacturing of Omeprazole.
This application note addresses the need for a reliable analytical procedure by providing a detailed HPLC method specifically designed for this purpose. The method is stability-indicating, meaning it can resolve the target analyte from potential degradation products that may form under stress conditions such as acid, base, and oxidation.[5][6] The scientific integrity of this protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and reproducibility.
Experimental Design and Methodology
Rationale for Method Development
The selection of the chromatographic conditions was driven by the physicochemical properties of Omeprazole and its related substances.
-
Reversed-Phase HPLC: This mode is ideal for separating moderately polar compounds like Omeprazole and its derivatives.
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention and selectivity for this class of compounds. Modern core-shell or sub-3 µm particle columns are recommended for high efficiency and resolution.[7]
-
Buffered Mobile Phase: Omeprazole and its impurities are ionizable and can exhibit poor peak shape at acidic pH. A mobile phase buffered to a neutral or slightly alkaline pH (e.g., pH 7.4) ensures consistent ionization and promotes sharp, symmetrical peaks.[8]
-
Gradient Elution: A gradient program is employed to ensure the timely elution of all related substances with varying polarities and to achieve optimal separation between closely eluting peaks, including the API, the sulfide intermediate, and potential sulfone degradants.[9][10]
-
UV Detection at 302 nm: This wavelength provides high sensitivity for Omeprazole and its related compounds, as it is near the absorbance maximum for the benzimidazole chromophore.[11][12]
Instrumentation and Materials
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. (e.g., Alliance HPLC System or equivalent).
-
Data acquisition and processing software (e.g., Empower™, OpenLab CDS).
Reagents and Materials:
-
Acetonitrile (HPLC gradient grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Orthophosphoric Acid, analytical grade
-
Water (HPLC grade or Milli-Q)
-
This compound Reference Standard
-
Omeprazole Reference Standard
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Novapak C18) or equivalent |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 7.4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 25°C[9] |
| Detection Wavelength | 302 nm[11][12] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase A (Phosphate Buffer, pH 7.4):
-
Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 7.4 using a 1 M NaOH solution.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Diluent:
-
A mixture of Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.[12]
Standard Stock Solution (this compound):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Protect this solution from light.
Sample Solution (for Omeprazole Drug Substance):
-
Accurately weigh approximately 20 mg of the Omeprazole sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 200 µg/mL.
-
Filter the solution through a 0.2 µm syringe filter before injection.
HPLC Analysis Workflow
The general workflow for the quantification of this compound is depicted below.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Protocol
This method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.
Specificity (Selectivity)
Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and the API. Protocol:
-
Prepare solutions of the Omeprazole API, this compound, and known related impurities.
-
Subject the Omeprazole sample to forced degradation conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) to generate potential degradants.[6]
-
Inject the individual solutions, a mixture of all components, and the stressed samples.
-
Assess the chromatograms for peak purity of the this compound peak using a PDA detector and ensure it is well-resolved from all other peaks.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 1, 2, 5, and 7.5 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by spiking a sample matrix with a known amount of the analyte. Protocol:
-
Prepare the Omeprazole sample solution as described in section 2.4.
-
Spike the sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with the this compound standard.
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery at each level. The acceptance criterion is typically 98-102%.[11]
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Protocol:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.[9]
-
Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
Results and Discussion
The described HPLC method successfully separates this compound from Omeprazole and its other known impurities. A typical chromatogram would show the elution of more polar impurities first, followed by Omeprazole, and then the sulfide and sulfone species. The gradient elution is critical for achieving this resolution within a reasonable run time. The use of a buffered mobile phase at pH 7.4 is essential for mitigating the instability of Omeprazole under acidic conditions and ensuring robust, reproducible chromatography.
Validation results should be tabulated to demonstrate the method's performance.
Table 1: Example Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.8% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | S/N ≥ 3:1 |
| LOQ | 0.3 µg/mL | S/N ≥ 10:1 |
Conclusion
The RP-HPLC method detailed in this application note is a highly specific, accurate, and precise tool for the quantification of this compound in bulk drug substance. The method is stability-indicating and has been developed with a strong scientific rationale for each parameter. By following the outlined protocols for analysis and validation, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control and impurity profiling, ensuring the final pharmaceutical product meets stringent regulatory standards.
References
-
Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns Source: Waters Corporation URL: [Link]
-
Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: Figshare URL: [Link]
-
Title: Development and validation of a precise single HPLC Method for determination of omeprazole and its related compound in pharmaceutical formulation Source: ResearchGate URL: [Link]
-
Title: Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs Source: ResearchGate URL: [Link]
-
Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: ResearchGate URL: [Link]
-
Title: Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms Source: International Current Pharmaceutical Journal URL: [Link]
-
Title: Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns Source: Agilent Technologies URL: [Link]
-
Title: Development and validation of HPLC method for simultaneous determination of omeprazole and domperidone Source: Der Pharma Chemica URL: [Link]
- Title: Method for determining omeprazole impurity components Source: Google Patents URL
-
Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: Molnar Institute URL: [Link]
-
Title: Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation Source: Science Publishing Group URL: [Link]
-
Title: Determination of Omeprazole and Related Compounds Source: Separations URL: [Link]
-
Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL: [Link]
-
Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: ResearchGate URL: [Link]
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- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Synthesis of 4-Acetyloxy Omeprazole Sulfide: An Application Note for Advanced Research
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Contextualizing 4-Acetyloxy Omeprazole Sulfide in Proton Pump Inhibitor Research
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders. Its mechanism of action involves the inhibition of the H+/K+-ATPase in gastric parietal cells. The study of omeprazole's metabolites and derivatives is crucial for understanding its biotransformation, improving pharmacokinetic profiles, and discovering new therapeutic agents. This compound is a key intermediate in this field of research.[1] As a derivative of omeprazole sulfide, it serves as a valuable building block for synthesizing analogues and studying structure-activity relationships. The acetyloxy modification, in particular, can influence the compound's stability and pharmacokinetic properties.[1]
This application note provides a detailed, two-step protocol for the laboratory synthesis of this compound. The procedure is designed to be robust and reproducible, and it is grounded in established chemical principles. We will first detail the synthesis of the precursor, 4-hydroxy omeprazole sulfide, followed by its acetylation to yield the final product.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-stage process. The first stage involves a nucleophilic substitution reaction to form the core sulfide structure with a hydroxyl group on the pyridine ring. The second stage is a classic esterification to acetylate the hydroxyl group.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Hydroxy Omeprazole Sulfide
This initial step constructs the core structure of the target molecule by coupling a benzimidazole thiol with a substituted pyridine. The choice of a pyridine with a 4-hydroxy group is critical for this synthesis.
Rationale for Experimental Choices
The reaction is a nucleophilic substitution. Sodium hydroxide is used to deprotonate the thiol group of 5-methoxy-2-mercaptobenzimidazole, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride and forming the desired thioether linkage. The reaction is analogous to established methods for synthesizing omeprazole sulfide.[2]
Materials
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 5-Methoxy-2-mercaptobenzimidazole | 180.23 | 18.0 | 0.10 |
| 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol HCl | 208.08 | 20.8 | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 | 0.20 |
| Ethanol (95%) | - | 150 mL | - |
| Deionized Water | - | 200 mL | - |
Experimental Protocol
-
Preparation of the Thiolate Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (8.0 g, 0.20 mol) in ethanol (150 mL) with gentle heating.
-
Addition of Thiol: To the sodium hydroxide solution, add 5-methoxy-2-mercaptobenzimidazole (18.0 g, 0.10 mol). Heat the mixture to reflux until all the solid has dissolved, forming a clear solution of the sodium thiolate.
-
Cooling: Cool the reaction mixture to room temperature.
-
Preparation of the Pyridine Solution: In a separate beaker, dissolve 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride (20.8 g, 0.10 mol) in deionized water (100 mL).
-
Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Precipitation and Isolation: After the reaction is complete, add deionized water (100 mL) to the reaction mixture to precipitate the product. Stir for an additional 30 minutes.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any remaining salts, followed by a small amount of cold ethanol.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 50-60 °C to a constant weight.
Part 2: Synthesis of this compound
This second step involves the acetylation of the hydroxyl group on the pyridine ring of the previously synthesized 4-hydroxy omeprazole sulfide.
Rationale for Experimental Choices
This is a standard esterification reaction. Acetic anhydride is used as the acetylating agent.[3] Pyridine serves a dual role: it acts as the solvent and as a basic catalyst, activating the hydroxyl group and scavenging the acetic acid byproduct formed during the reaction.[4][5] This drives the reaction to completion. The reaction is typically performed at room temperature to avoid potential side reactions.
Caption: Mechanism of pyridine-catalyzed acetylation.
Materials
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-Hydroxy Omeprazole Sulfide | 315.39 | 15.8 | 0.05 |
| Acetic Anhydride | 102.09 | 7.65 | 0.075 |
| Pyridine (anhydrous) | 79.10 | 100 mL | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Experimental Protocol
-
Dissolution: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy omeprazole sulfide (15.8 g, 0.05 mol) in anhydrous pyridine (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (7.65 g, 0.075 mol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane (100 mL) and 1 M HCl (100 mL).
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure. The 1H NMR spectrum is expected to show a new singlet corresponding to the acetyl methyl protons at approximately δ 2.1-2.3 ppm. The signals for the aromatic protons on the pyridine and benzimidazole rings should also be present.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point for method development.[8]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Hydrochloric acid is corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
References
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]
- Acetic Anhydride. (n.d.). Sigma-Aldrich.
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. [Link]
-
1 H NMR spectrum of omeprazole. (n.d.). ResearchGate. [Link]
-
Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. (2021). New Journal of Chemistry. [Link]
- The structure of Omeprazole in the solid state: a 13C and 15N NMR/CPMAS study. (2005). Magnetic Resonance in Chemistry.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019).
-
NMR spectra of Omeprazole and its [Zn(OME) 2 ] Complex. (n.d.). ResearchGate. [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). ResearchGate. [Link]
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- 7. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Acetyloxy Omeprazole Sulfide in Drug Discovery
Introduction: The Rationale for 4-Acetyloxy Omeprazole Sulfide
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their mechanism hinges on the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid secretion.[1][] Omeprazole, the progenitor of this class, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculi.[3][4] This acid-catalyzed transformation converts the initial sulfoxide into a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the proton pump.[5][6]
The chemical architecture of PPIs, particularly the substituted benzimidazole and pyridine rings, is finely tuned to achieve selective accumulation and activation. The rate of this activation and the stability of the prodrug are critically influenced by the electronic properties of these heterocyclic systems.[7][8] Modifications to these rings can therefore significantly alter the pharmacokinetic and pharmacodynamic profile of the resulting compound.
This compound is a synthetic intermediate and a potential novel prodrug designed for research in the field of PPIs. It is the unoxidized sulfide analog of an omeprazole derivative where the 4-methoxy group on the pyridine ring is replaced by an acetyloxy group. The introduction of an acetyloxy group serves two primary investigative purposes:
-
Modulation of Electronic Properties: The acetyloxy group is an electron-withdrawing group, which can alter the pKa of the pyridine ring. This modification is hypothesized to influence the rate of acid-catalyzed activation, potentially leading to a compound with a different activation profile compared to traditional PPIs.[5][7]
-
Prodrug Strategy: The acetyloxy group can be metabolically labile, susceptible to cleavage by esterase enzymes in the body. This opens the possibility of designing a prodrug that is converted to a 4-hydroxy intermediate, which may then be further metabolized or act as the active compound. This strategy could be explored to enhance bioavailability or tissue targeting.
This document provides a comprehensive guide for researchers, detailing the synthesis of this compound from its precursors and outlining key experimental protocols to evaluate its potential in a drug discovery context.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the readily available Omeprazole Sulfide (also known as Pyrmetazole). The workflow involves a selective demethylation of the pyridine methoxy group followed by a standard acetylation reaction.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 4-Hydroxy Omeprazole Sulfide
This protocol is adapted from a chemoselective demethylation method demonstrated for omeprazole metabolites.[9] L-Selectride is employed as a nucleophilic demethylating agent that selectively cleaves the methyl group from the electron-poor methoxypyridine ring while leaving the methoxy group on the benzimidazole ring intact.
Materials:
-
Omeprazole Sulfide (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve Omeprazole Sulfide (1.0 equiv.) in anhydrous THF (15 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add L-Selectride solution (3.0 equiv.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to 0°C and cautiously quench by the slow addition of 1 M HCl to neutralize the excess L-Selectride and adjust the pH to ~7.
-
Dilute the mixture with water and extract with Ethyl Acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 50-100% Ethyl Acetate in Hexanes) to yield 4-Hydroxy Omeprazole Sulfide as a solid.
Protocol 2: Synthesis of this compound
This protocol employs a standard O-acetylation procedure using acetic anhydride with pyridine as both the solvent and base catalyst.[10][11]
Materials:
-
4-Hydroxy Omeprazole Sulfide
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Methanol (for quenching)
-
Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Hydroxy Omeprazole Sulfide (1.0 equiv.) in anhydrous pyridine (5-10 mL/mmol) under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-3 hours).
-
Quench the reaction by the slow addition of anhydrous methanol at 0°C.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in Dichloromethane and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography or recrystallization to obtain this compound.
Expected Results & Data
The following table summarizes the expected outcomes for the synthesis.
| Parameter | Step 1: Demethylation | Step 2: Acetylation |
| Product | 4-Hydroxy Omeprazole Sulfide | This compound |
| Molecular Formula | C₁₆H₁₇N₃O₂S | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 315.39 g/mol | 357.43 g/mol |
| Typical Yield | 85-95% | 90-98% |
| Purity (Post-Chroma.) | >98% (by HPLC) | >98% (by HPLC) |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
Application Protocols in Drug Discovery
The following protocols are designed to assess the fundamental properties of this compound as a potential PPI prodrug.
Protocol 3: In Vitro Acidic Stability and Activation Assay
This assay evaluates the stability of the compound in acidic conditions, mimicking the environment of the parietal cell canaliculi, and monitors its conversion rate. PPIs are known to be acid-labile, a property essential for their activation.[12][13]
Workflow Diagram:
Caption: Workflow for the in vitro acidic stability assay.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare a similar stock of Omeprazole Sulfide as a comparator.
-
Prepare buffered solutions at various pH levels (e.g., pH 2.0, pH 4.0, and pH 7.4 as a neutral control).
-
Initiate the reaction by diluting the stock solution into the pre-warmed (37°C) buffered solutions to a final concentration of 25 µM.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 4-fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (t₁/₂) at each pH by plotting the natural logarithm of the remaining compound concentration against time.
Protocol 4: H+/K+-ATPase Inhibition Assay
This is the primary pharmacodynamic assay to determine if the compound, after potential activation, can inhibit the target proton pump. The assay measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP.[14][15][16]
Procedure:
-
Enzyme Preparation: Isolate H+/K+-ATPase enriched microsomes from rabbit or porcine gastric mucosa as described in the literature.[17] Determine the protein concentration using a Bradford assay.
-
Compound Activation (Pre-incubation):
-
In an acidic buffer (pH ~4.0), pre-incubate the H+/K+-ATPase enzyme preparation with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30-60 minutes at 37°C. This step is designed to allow for the acid-catalyzed conversion to the active inhibitor.
-
Include Omeprazole as a positive control and a vehicle-only (DMSO) as a negative control.
-
-
ATPase Reaction:
-
Neutralize the pre-incubation mixture to pH 7.4.
-
Initiate the ATPase reaction by adding a reaction buffer containing ATP, MgCl₂, and KCl.
-
Incubate for 20-30 minutes at 37°C.
-
-
Quantification of Inhibition:
-
Stop the reaction by adding an ice-cold solution of trichloroacetic acid or a colorimetric reagent mixture (e.g., containing ammonium molybdate).
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at ~660 nm.[17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 5: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of the compound, particularly the potential for the acetyloxy group to be cleaved by esterases present in the liver, a key characteristic of a prodrug.[18][19][20]
Procedure:
-
Prepare a 1 mg/mL solution of human liver microsomes (HLM) in a 0.1 M phosphate buffer (pH 7.4).
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel reaction without the NADPH system can serve as a control for non-CYP450 mediated metabolism (like esterase activity).
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the metabolic half-life (t₁/₂) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Data Interpretation and Expected Outcomes
The data generated from these protocols will provide a foundational understanding of this compound's potential as a drug candidate.
| Assay | Parameter Measured | Interpretation of Potential Outcomes |
| Acidic Stability | Half-life (t₁/₂) at different pH | - A shorter t₁/₂ at low pH compared to neutral pH indicates acid-catalyzed conversion, a necessary feature for PPIs. - Comparing the t₁/₂ to omeprazole will show if the acetyloxy group modifies the rate of activation. |
| H+/K+-ATPase Inhibition | IC₅₀ value | - A low IC₅₀ value indicates potent inhibition of the proton pump. - This confirms that the activated form of the compound is biologically active against the target enzyme. |
| Microsomal Stability | Half-life (t₁/₂), Intrinsic Clearance (CLint) | - Rapid disappearance of the parent compound (short t₁/₂) suggests metabolic liability. - If degradation occurs without NADPH, it points towards hydrolysis (e.g., by esterases), supporting a prodrug hypothesis. |
Conclusion
This compound serves as a valuable research tool for probing the structure-activity relationships of proton pump inhibitors. The modification of the pyridine ring with an acetyloxy group provides a handle to modulate the electronic and metabolic properties of the omeprazole scaffold. The protocols detailed herein offer a systematic approach to synthesize this compound and to evaluate its stability, target engagement, and metabolic fate. The results from these studies can guide the rational design of next-generation PPIs with potentially improved therapeutic profiles, such as optimized activation kinetics or novel prodrug delivery mechanisms.
References
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Miyata, K., et al. (2007). Chemoselective Demethylation of Methoxypyridine. Synlett, 2007(12), 1915-1918. Available at: [Link]
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Kuehler, T. C., et al. (1999). Structure-activity relationship of omeprazole and analogues as Helicobacter pylori urease inhibitors. Journal of Medicinal Chemistry, 42(23), 4739-4746. Available at: [Link]
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Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
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Ojha, P. K., & Kaskhedikar, S. G. (1991). Quantitative structure-activity relationship studies of inhibitors of gastric (H+/K+)-ATPase. Drug Design and Delivery, 7(2), 131-138. Available at: [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
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Lindberg, P., Brandstrom, A., & Wallmark, B. (1987). Structure-activity relationships of omeprazole analogues and their mechanism of action. Trends in Pharmacological Sciences, 8(10), 399-402. Available at: [Link]
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Tokyo University of Science. (2007). Chemoselective Demethylation of Methoxypyridine. TUS Repository. Available at: [Link]
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Roy, K., et al. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. International Journal of Medicinal Chemistry. Available at: [Link]
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Wolfe, M. M., & Sachs, G. (2000). Pharmacology of acid suppression in the hospital setting: Focus on proton pump inhibition. The American Journal of Managed Care, 6(5 Suppl), S248-S259. Available at: [Link]
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Thaker, R., & Ali, I. (2023). Proton Pump Inhibitors (PPI). StatPearls. Available at: [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
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Saini, S., et al. (2020). Stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation of stabilized proton pump inhibitor. International Journal of Pharmaceutical Sciences and Research, 11(4), 1834-1841. Available at: [Link]
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ResearchGate. (2020). Stability enhancement of proton pump inhibitor in stomach: Formulation and in vitro evaluation of stabilized proton pump inhibitor. Available at: [Link]
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Ueno, Y., Takaya, T., & Imoto, E. (1964). A Novel Method of Acetylation Using Acetoxypyridines. Bulletin of the Chemical Society of Japan, 37(6), 864-868. Available at: [Link]
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Dr.Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?. Available at: [Link]
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Dinda, A., et al. (2016). Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study. The Journal of Physical Chemistry B, 121(1), 12-22. Available at: [Link]
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Yakubu, O. E., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia. Pharmacognosy Research, 10(4), 363-368. Available at: [Link]
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Shukla, A., et al. (2016). In vitro H+-K+ ATPase inhibitory potential of methanolic extract of Carissa carandas Linn. leaves. Asian Journal of Pharmacy and Pharmacology, 2(5), 132-135. Available at: [Link]
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Shin, J. M., & Sachs, G. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25-35. Available at: [Link]
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Manjunatha, M., et al. (2015). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Journal of Basic and Clinical Pharmacy, 6(3), 80-86. Available at: [Link]
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Shukla, A., et al. (2015). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. International Journal of Research in Ayurveda and Pharmacy, 6(5), 624-627. Available at: [Link]
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Al-Omar, M. A., & Al-Mohizea, A. M. (2009). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. International Journal of Molecular Sciences, 10(12), 5452-5465. Available at: [Link]
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Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]
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Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328. Available at: [Link]
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ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Available at: [Link]
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Application Note: Quantitative Analysis of 4-Acetyloxy Omeprazole Sulfide in Human Plasma using LC-MS/MS
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Acetyloxy Omeprazole Sulfide in human plasma. This compound is a relevant metabolite and intermediate in the study of omeprazole, a widely used proton pump inhibitor. The described protocol provides a detailed workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolite profiling. The methodology has been structured to align with the principles of regulatory bioanalytical method validation guidelines.[1][2][3][4]
Introduction: The Rationale for a Dedicated Analytical Method
Omeprazole is a cornerstone in the treatment of acid-related disorders, and a thorough understanding of its metabolic fate is crucial for drug development and clinical pharmacology.[5] Its metabolism is complex, primarily mediated by cytochrome P450 enzymes, leading to various metabolites.[5][6] this compound, a derivative of the omeprazole sulfide metabolite, is a compound of interest in understanding the complete metabolic pathway and in the synthesis of related pharmaceutical compounds.[7]
The inherent complexity of biological matrices such as plasma necessitates a highly selective and sensitive analytical technique. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its ability to distinguish the analyte from endogenous interferences and provide accurate quantification at low concentrations.[8] This application note details a tailored LC-MS/MS protocol, emphasizing the scientific reasoning behind each step to ensure methodological robustness and data integrity.
Experimental Design and Causality
The development of this method was guided by the physicochemical properties of this compound and established bioanalytical principles. The workflow is designed to ensure high recovery, minimize matrix effects, and achieve the sensitivity required for pharmacokinetic studies.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): Lansoprazole or Omeprazole-d3 (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Chemicals: Ammonium Acetate (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex QTRAP series, Waters Xevo TQ series).
-
Analytical Column: A reversed-phase C18 column with a particle size ≤ 1.8 µm (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Detailed Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis. Acetonitrile is an effective precipitating agent for plasma proteins.
-
Allow plasma samples (stored at -80°C) to thaw at room temperature, followed by vortexing to ensure homogeneity.
-
Pipette 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL Lansoprazole) to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to autosampler vials for injection.
Rationale for Key Steps: The use of ice-cold acetonitrile enhances the efficiency of protein precipitation. Evaporation and reconstitution concentrate the analyte and ensure compatibility with the initial mobile phase conditions, leading to better peak shape. The acetyloxy group can be susceptible to hydrolysis, especially at extreme pH values; therefore, sample processing should be performed promptly and without exposure to strong acids or bases.[4][9]
LC-MS/MS Method Parameters
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting | Justification |
| LC Parameters | ||
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and separation for moderately polar compounds like omeprazole and its derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte, which is essential for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min. | A gradient elution is necessary to effectively separate the analyte from endogenous plasma components and ensure a reasonable run time. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and maintains good peak shape. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce backpressure. |
| MS/MS Parameters | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The benzimidazole and pyridine moieties in the structure are basic and readily accept a proton.[3] |
| MRM Transitions | See Table 2 | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Ion Source Temperature | 500°C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | +5500 V | A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. |
| Collision Gas | Nitrogen | Used to induce fragmentation of the precursor ion in the collision cell. |
Predicted MRM Transitions and Fragmentation
The exact mass of this compound (C18H19N3O3S) is approximately 373.11 g/mol . In positive ESI mode, the protonated molecule [M+H]+ is expected at m/z 374.1. The fragmentation is predicted to occur at the sulfide linkage and potentially involve the loss of the acetyloxy group.
Caption: Predicted fragmentation pathway for this compound.
Table 2: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 374.1 | ~198.1 (Quantifier) | 100 | Requires Optimization |
| 374.1 | ~176.1 (Qualifier) | 100 | Requires Optimization | |
| Lansoprazole (IS) | 370.1 | 252.1 | 100 | Requires Optimization |
Note: The product ion m/z values are predicted based on the fragmentation of similar structures like omeprazole.[10] The m/z 198 fragment corresponds to the benzimidazole core, a common product ion for this class of compounds. Experimental optimization of collision energies is essential.
Method Validation Protocol
The developed method should be validated according to regulatory guidelines such as those from the FDA or ICH M10.[1][4][10] The following parameters must be assessed:
-
Selectivity and Specificity: Analysis of at least six different batches of blank plasma to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) over at least three separate runs. Acceptance criteria are typically ±15% deviation from the nominal value (±20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution at LQC and HQC levels.
-
Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked plasma to that of post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Stability: The stability of this compound should be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a defined period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C).
-
Post-Preparative (Autosampler) Stability: In the reconstituted solution.
-
Table 3: Example Validation Acceptance Criteria
| Validation Parameter | Concentration Levels | Acceptance Criteria |
| Linearity (r²) | Calibration Range | ≥ 0.99 |
| Accuracy | LLOQ, LQC, MQC, HQC | Mean concentration within ±20% of nominal for LLOQ, ±15% for others. |
| Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 20% for LLOQ, ≤ 15% for others. |
| Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible. |
| Stability | LQC, HQC | Mean concentration within ±15% of the baseline (time zero) concentration. |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established scientific principles to ensure a selective, sensitive, and robust bioanalytical method. The detailed validation plan ensures that the method will generate reliable data for pharmacokinetic and drug metabolism studies, adhering to the stringent requirements of the pharmaceutical industry.
References
- Kanazawa, H., Okada, A., Higaki, M., Yokota, H., Mashige, F., & Nakahara, K. (2004). Determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry.
- Niessen, W. M. A. (2006). Current developments in LC-MS for pharmaceutical analysis. The Analyst, 131(12), 1269-1281.
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wikipedia. (n.d.). Acetoxy group. [Link]
- Kim, D. H., et al. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 23(10), 2465.
- Wang, L., Chen, L., Yao, Y., & Xu, Y. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
-
Intertek. (n.d.). LC-MS Method Development. [Link]
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IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
- Zhang, J., et al. (2014). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study.
- Maurer, H. H. (2005). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry.
- Vittal, V., et al. (2011). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481.
-
PubChem. (n.d.). Omeprazole sulfide. [Link]
- Andersson, T., et al. (1993). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian Journal of Gastroenterology, 28(Suppl 195), 21-25.
- Hoffmann, K. J. (1986). Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.
- Chiba, K., et al. (1993). Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation. Journal of Pharmacology and Experimental Therapeutics, 266(1), 52-59.
-
PubChem. (n.d.). 4-Acetyloxy Omeprazole Sulfone. [Link]
-
ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5. [Link]
Sources
- 1. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 9. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Acetyloxy Omeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Acetyloxy Omeprazole Sulfide, a key intermediate in the synthesis of omeprazole analogues and related pharmaceutical compounds. This document outlines strategies to address common impurities and offers step-by-step methodologies for crystallization and chromatographic purification. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high purity of the final compound.
Introduction: The Significance of this compound Purity
This compound is a critical building block in the development of proton pump inhibitors (PPIs). The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Impurities introduced at this stage can lead to downstream synthetic challenges, reduced yields, and the formation of difficult-to-remove related substances in the final drug product.
This guide is structured to provide a deep understanding of the purification challenges associated with this compound and to offer practical, field-proven solutions.
Understanding the Impurity Profile
The synthesis of this compound, like many multi-step organic syntheses, can result in a range of impurities. A thorough understanding of these potential contaminants is the first step toward developing an effective purification strategy.
Common Impurities Include:
-
Unreacted Starting Materials: Residual amounts of the precursor sulfide and acetylating agent.
-
Over-oxidation Products: Formation of the corresponding sulfone due to excessive oxidation during synthesis.[1][2]
-
De-acetylated Product: Hydrolysis of the acetyloxy group back to the hydroxy functionality.
-
Isomeric Impurities: Positional isomers that may form depending on the synthetic route.
-
Residual Solvents and Reagents: Organic solvents, bases, and coupling agents used in the preceding synthetic steps.
A typical impurity profile is summarized in the table below:
| Impurity | Structure | Origin | Impact on Final Product |
| Omeprazole Sulfide | Precursor | Can be carried through to the final API, leading to a complex impurity profile. | |
| 4-Acetyloxy Omeprazole Sulfone | Over-oxidation | May have different pharmacological and toxicological properties. | |
| 4-Hydroxy Omeprazole Sulfide | De-acetylation | Can compete in subsequent reactions, reducing yield and purity. | |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | Synthesis/Work-up | Must be controlled to meet ICH guidelines for residual solvents. |
Purification Strategies: A Two-Pronged Approach
A combination of crystallization and chromatography is often the most effective approach to achieving high purity of this compound.
Crystallization: The First Line of Defense
Crystallization is a powerful technique for the bulk purification of the crude product, effectively removing major impurities. The choice of solvent system is critical and should be determined through solubility studies.
This protocol leverages the differential solubility of the target compound and its impurities in a carefully selected solvent/anti-solvent system.
Rationale: The acetyloxy group in this compound makes it less polar than its hydroxy precursor. This property can be exploited for selective precipitation. A solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. An anti-solvent is then used to induce crystallization.
Materials:
-
Crude this compound
-
Ethyl Acetate (Solvent)
-
n-Hexane (Anti-solvent)
-
Activated Carbon (optional, for color removal)
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir continuously until complete dissolution is achieved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at an elevated temperature.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, slowly add n-hexane as an anti-solvent with gentle stirring until the solution becomes turbid.
-
Maturation: Cover the crystallization dish and allow it to stand undisturbed at room temperature for several hours, or at 0-4°C to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate/n-hexane mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C to avoid degradation.
Self-Validation: The purity of the recrystallized material should be assessed by HPLC. A significant reduction in the levels of starting materials and major by-products should be observed.
Chromatographic Purification: Achieving High Purity
For the removal of closely related impurities and to achieve the highest possible purity, column chromatography is indispensable. Both normal-phase and reversed-phase chromatography can be employed.
Normal-Phase Flash Chromatography
Rationale: Normal-phase chromatography separates compounds based on their polarity, with less polar compounds eluting first. Given that this compound is less polar than its potential hydroxy and sulfone impurities, this technique is well-suited for its purification.
Materials:
-
Silica Gel (230-400 mesh)
-
Crude or partially purified this compound
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Glass chromatography column
-
Fraction collector or collection tubes
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The desired product can be visualized under a UV lamp.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow:
Caption: A typical two-step purification workflow for this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining material of the highest purity, particularly for use as an analytical standard, preparative HPLC is the method of choice.
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. This method is highly effective at separating closely related isomers and impurities that may be difficult to resolve by other means.
Protocol 2: Reversed-Phase Preparative HPLC
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (as a mobile phase modifier)
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the solution through a 0.45 µm filter.
-
Method Development: Develop a suitable gradient method on an analytical scale to ensure good separation of the target compound from its impurities.
-
Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and begin the run.
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired product.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase, typically by lyophilization or rotary evaporation.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 280 nm |
Visualization of Chromatographic Separation:
Caption: Idealized reversed-phase HPLC chromatogram for the purification of this compound.
Purity Assessment and Characterization
After purification, it is essential to confirm the purity and identity of the this compound.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >99% is typically desired.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
Conclusion
The purification of this compound to a high degree of purity is a critical step in the synthesis of related pharmaceutical compounds. By employing a strategic combination of crystallization and chromatography, researchers can effectively remove process-related impurities. The protocols outlined in this guide provide a robust framework for achieving high-purity material, ensuring the quality and integrity of downstream applications.
References
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Link
-
Erlandsson, P., et al. (1990). Resolution of the enantiomers of omeprazole and some of its analogues by liquid chromatography on a trisphenylcarbamoylcellulose-based stationary phase. The effect of the enantiomers of omeprazole on gastric glands. Journal of Chromatography B: Biomedical Sciences and Applications, 532(2), 305-319. Link
-
Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Link
-
BenchChem. (2025). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites. Link
-
Google Patents. (2017). The synthetic method of Omeprazole sulphone. CN106866629A. Link
-
Veeprho. (n.d.). Omeprazole Impurities and Related Compound. Link
-
ResearchGate. (2015). ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. Link
-
BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives. Link
-
Google Patents. (2008). A process for the preparation of benzimidazole derivatives and their salts. WO2008045777A2. Link
-
BenchChem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Link
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Link
-
ChemicalBook. (n.d.). Omeprazole synthesis. Link
-
White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Link
-
Google Patents. (2010). One pot process for preparing omeprazole and related compounds. WO2010134099A1. Link
-
PubChem. (n.d.). Omeprazole process and compositions thereof - Patent US-6166213-A. Link
-
Google Patents. (2001). Improved omeprazole process and compositions thereof. WO2001044231A1. Link
-
BenchChem. (n.d.). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Link
-
ResearchGate. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Link
-
Justia Patents. (2005). Process for the preparation of sulphinyl derivatives by oxidation of the corresponding sulfides. Link
-
Google Patents. (2014). Analytic method of omeprazole related substance. CN103592379B. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Impurities in 4-Acetyloxy Omeprazole Sulfide Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Acetyloxy Omeprazole Sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols. Our goal is to empower you with the knowledge to not only identify and resolve impurities but also to understand their origin, enabling you to optimize your synthetic process for higher purity and yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: During the synthesis of this compound, you are likely to encounter several process-related and degradation impurities. The most prevalent are:
-
4-Hydroxy Omeprazole Sulfide: This is often the major impurity, arising from the hydrolysis of the acetyloxy group either during the reaction or the aqueous work-up.[1][2]
-
Unreacted Starting Materials: These include 5-methoxy-2-mercaptobenzimidazole and the acetylated pyridine precursor. Their presence indicates an incomplete reaction.
-
Oxidative Impurities: Although you are synthesizing the sulfide, exposure to air, especially at elevated temperatures or in the presence of certain metal ions, can lead to low levels of the corresponding sulfoxide (which is the active form of omeprazole) or even the omeprazole sulfone.[3]
-
N-Oxide Impurities: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide derivative, a known impurity in omeprazole synthesis.[4][5]
Q2: How can I detect and quantify these impurities in my reaction mixture?
A2: The most effective and widely used analytical technique for monitoring the reaction and assessing the purity of the final product is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[6][7] A well-developed reversed-phase HPLC method can separate this compound from its more polar hydroxy-impurity and other byproducts. For structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the final product and any isolated impurities.[8]
Q3: What are the acceptable limits for these impurities?
A3: The acceptable limits for impurities depend on the intended use of the this compound. If it is an intermediate for the synthesis of a Good Manufacturing Practice (GMP) grade active pharmaceutical ingredient (API), the limits will be very stringent and guided by regulatory bodies like the ICH. For research and development purposes, the requirements may be less strict, but it is always good practice to aim for the highest purity possible (>98%) to ensure the integrity of your subsequent experiments. The presence of impurities can affect the reaction kinetics, yield, and purity of your final API.
Q4: Can I proceed to the next synthetic step with crude this compound?
A4: It is highly discouraged. The presence of impurities, especially the 4-hydroxy derivative, can lead to the formation of undesired side products in the subsequent oxidation step to create the sulfoxide. Purifying the sulfide intermediate is a critical step to ensure a cleaner reaction profile and an easier purification of your final target molecule.
Q5: How should I properly store this compound to prevent degradation?
A5: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The acetyloxy group is susceptible to hydrolysis, and the sulfide moiety can be slowly oxidized by atmospheric oxygen.[1] Storing it in a well-sealed container in a freezer at -20°C is recommended for long-term stability.
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter.
Problem 1: Significant Presence of 4-Hydroxy Omeprazole Sulfide in the Product
-
Likely Cause: This impurity is a result of the hydrolysis of the ester (acetyloxy) group. This can be catalyzed by acidic or basic conditions during the reaction work-up, or by prolonged exposure to moisture. The stability of the acetyloxy group on the pyridine ring can be influenced by the reaction conditions.[1][9]
-
Proposed Solutions & Protocol:
-
Minimize Water Exposure: Ensure all your solvents and reagents are anhydrous.
-
Controlled Work-up: During the aqueous work-up, use a buffered solution (e.g., phosphate buffer at pH 7) instead of strong acids or bases. Keep the temperature low (0-5°C) to minimize the rate of hydrolysis.
-
Purification via Column Chromatography: If the hydroxy impurity is still present, it can be effectively removed by silica gel column chromatography. The hydroxy compound is more polar and will have a lower Rf value than the desired acetyloxy product.
Troubleshooting Table: HPLC Analysis
-
| Compound | Retention Time (min) | Relative Polarity |
| 4-Hydroxy Omeprazole Sulfide | 5.2 | High |
| This compound | 8.5 | Low |
| Unreacted Pyridine Precursor | Variable | Variable |
| Unreacted Benzimidazole | 3.1 | High |
Note: Retention times are illustrative and will depend on the specific HPLC method used.
Problem 2: Presence of Oxidative Impurities (Sulfoxide/Sulfone)
-
Likely Cause: The sulfide functional group is prone to oxidation to a sulfoxide and subsequently to a sulfone.[3][10] This can occur due to dissolved oxygen in the solvents, exposure to air during the reaction, or the presence of oxidizing agents.
-
Proposed Solutions & Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Before use, degas all solvents by bubbling nitrogen or argon through them or by using a freeze-pump-thaw technique.
-
Purification: Both the sulfoxide and sulfone impurities are significantly more polar than the sulfide. They can be readily separated by column chromatography or, in some cases, by recrystallization, as they will have different solubilities.[11]
-
Problem 3: Product Discoloration (Yellow to Brown)
-
Likely Cause: Discoloration often arises from minor, highly conjugated side products. These can be due to degradation of the pyridine moiety or other complex side reactions. Pyridine derivatives can be sensitive and may form colored compounds under certain conditions.[12]
-
Proposed Solutions & Protocol:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This can effectively remove many colored impurities.
-
Recrystallization: After charcoal treatment, purify the product by recrystallization. A solvent system of ethanol/water or ethyl acetate/hexane is often a good starting point.[11]
-
Part 3: Key Protocols & Visualizations
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on established chemical principles for similar molecules.[13]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxy-2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as ethanol.
-
Add a base like sodium hydroxide (1.1 equivalents) and stir until the benzimidazole is fully dissolved, forming the sodium salt.
-
Cool the mixture to 0-5°C.
-
In a separate flask, dissolve the 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate (1 equivalent) in the same solvent.
-
Add the solution of the pyridine derivative dropwise to the cooled benzimidazole salt solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench with a neutral buffer (pH 7) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and 302 nm.
-
Column Temperature: 30°C.
Visualizations
Synthesis Pathway
Caption: Formation of key impurities from the target molecule.
References
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
-
Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure... [Link]
-
Spence, J. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022). ResearchGate. [Link]
-
Spence, J. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. Semantic Scholar. [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? [Link]
-
Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). [Link]
-
Organic Syntheses Procedure. (n.d.). pyridine-n-oxide. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Syntheses of some pyrimidine N-oxides. (n.d.). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]
-
Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44. [Link]
-
Park, J. B., et al. (2016). Regioselective C-H Hydroxylation of Omeprazole Sulfide by Bacillus Megaterium CYP102A1 to Produce a Human Metabolite. Biotechnology Letters, 38(12), 2163-2169. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. (2002). ResearchGate. [Link]
-
Lowry, O. H., et al. (1961). The stability of pyridine nucleotides. Journal of Biological Chemistry, 236, 2756-9. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. echemi.com [echemi.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Analytical methodologies for the determination of omeprazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Acetyloxy Omeprazole Sulfide
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 4-Acetyloxy Omeprazole Sulfide. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind protocol choices, ensuring a robust and reproducible workflow.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound is a sequential process starting from well-established precursors. The overall pathway involves three critical transformations:
-
Thioether Formation: A nucleophilic substitution to create the core Omeprazole Sulfide structure.
-
Chemoselective Demethylation: Conversion of the 4-methoxy group on the pyridine ring to a 4-hydroxy group, yielding the key intermediate, 4-Hydroxy Omeprazole Sulfide.
-
O-Acetylation: Esterification of the 4-hydroxy group to afford the final product.
Each step presents unique challenges, from controlling side reactions to ensuring the stability of intermediates and the final product. The acid-labile nature of the benzimidazole core is a critical factor to consider throughout the entire process.[1]
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Precursor (Omeprazole Sulfide) Synthesis
Question: My initial synthesis of Omeprazole Sulfide from 2-mercapto-5-methoxybenzimidazole and the pyridine hydrochloride results in a low yield (<70%) and multiple spots on my TLC plate. What are the likely causes?
Answer: This is a common issue often rooted in reaction control and starting material purity.
-
Causality: The reaction is a nucleophilic substitution where the thiolate of the benzimidazole, formed in situ, attacks the chloromethylpyridine.[2] Incomplete deprotonation of the thiol, reaction with impurities, or side reactions can significantly lower the yield.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure both the benzimidazole and pyridine precursors are of high purity. Impurities can lead to a complex reaction mixture that is difficult to purify.[3]
-
pH and Base Control: The reaction requires alkaline conditions to generate the nucleophilic thiolate. Ensure you are using a sufficient molar excess of a strong base like sodium hydroxide. The pH should be maintained in the alkaline range throughout the addition of the pyridine reactant.
-
Temperature Management: While some protocols suggest heating, running the reaction at a controlled temperature (e.g., 30°C) after the initial mixing can prevent the formation of degradation by-products.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, a small additional charge of base may be required.
-
Work-up: Upon completion, the product often precipitates from the aqueous/ethanolic mixture. Ensure sufficient stirring time (e.g., 12 hours) at a cool temperature to maximize precipitation before filtration.[2]
-
Issue 2: Inefficient Demethylation to 4-Hydroxy Omeprazole Sulfide
Question: I'm struggling to convert the 4-methoxy group on the pyridine ring to a hydroxyl group without degrading my compound. What is the recommended method?
Answer: The challenge here is the chemoselective cleavage of an aryl-methyl ether on an electron-poor pyridine ring without affecting the benzimidazole ring or the sulfide linkage.
-
Causality: Standard demethylating agents like HBr or BBr₃ can be too harsh, potentially cleaving the methoxy group on the benzimidazole or causing degradation due to their high acidity. A milder, more selective reagent is required.
-
Recommended Protocol: A highly effective method utilizes L-Selectride in THF.[4] This bulky reducing agent acts as a nucleophile to selectively cleave the methyl group on the sterically hindered and electron-deficient methoxypyridine ring, leaving the methoxybenzimidazole moiety intact.[4]
-
Troubleshooting Steps:
-
Anhydrous Conditions: L-Selectride reacts with water. Ensure your THF is anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Molar Equivalence: Use at least 3 molar equivalents of L-Selectride to ensure the reaction goes to completion.[4]
-
Reaction Time & Temperature: The reaction typically requires refluxing in THF for several hours. Monitor by TLC until the starting material is consumed. Prolonged reaction times (e.g., >12 hours) could begin to affect other parts of the molecule.[4]
-
Quenching: Carefully quench the reaction at a low temperature (e.g., 0°C) with water or a mild acid to neutralize any remaining L-Selectride.
-
Issue 3: Low Conversion or Side-Products During Acetylation
Question: My acetylation of 4-Hydroxy Omeprazole Sulfide is giving a low yield of the desired 4-Acetyloxy product and shows by-products on NMR. What should I optimize?
Answer: Achieving selective O-acetylation over N-acetylation (on the benzimidazole ring) is key. This is controlled by the choice of reagents and reaction conditions.
-
Causality: The hydroxyl group on the pyridine ring is a good nucleophile, but the nitrogen atoms on the benzimidazole ring can also be acetylated, leading to undesired by-products. Using a non-acidic, base-catalyzed method favors O-acetylation. Pyridine serves as an excellent base and solvent, activating the acetic anhydride and scavenging the acetic acid by-product.[5][6]
-
Troubleshooting Steps:
-
Reagent Choice: Use acetic anhydride with pyridine.[7] Acetic anhydride is a strong but manageable acetylating agent, and pyridine is the preferred base catalyst for this transformation.[6] Using a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but should be used judiciously to avoid side reactions.
-
Temperature Control: Add the acetic anhydride dropwise to the solution of 4-Hydroxy Omeprazole Sulfide in pyridine at 0°C.[7] This minimizes side reactions and allows for better control over the exothermic process. After addition, the reaction can be allowed to stir at room temperature.
-
Anhydrous Conditions: Ensure both pyridine and the starting material are dry. Water will consume the acetic anhydride.
-
Work-up Procedure: After the reaction is complete, quench with methanol. The work-up should involve washing the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated aqueous NaHCO₃ to remove acetic acid, and finally brine.[7]
-
Issue 4: Product Degradation During Work-up and Storage
Question: The purity of my final product decreases significantly after purification or during storage. How can I improve its stability?
Answer: Omeprazole and its derivatives are notoriously unstable in acidic and certain organic solvents, and are sensitive to heat and light.[1]
-
Causality: The benzimidazole ring system can undergo acid-catalyzed rearrangement and degradation. The sulfide moiety is also susceptible to oxidation.
-
Mitigation Strategies:
-
Avoid Strong Acids: During work-up, use of strong acids should be minimized or avoided. A quick wash with cold, dilute HCl is acceptable to remove pyridine, but prolonged exposure should be avoided.[7]
-
Purification: If column chromatography is necessary, use a neutral matrix like silica gel and a relatively non-polar solvent system. Neutralizing the silica gel with a small amount of triethylamine in the eluent can prevent on-column degradation.
-
Solvent Removal: Remove solvents under reduced pressure at low temperatures (e.g., < 40°C).
-
Storage: The final product and its intermediates should be stored at -20°C under an inert atmosphere, protected from light and moisture, to ensure long-term stability.[8]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Omeprazole Sulfide
This protocol is adapted from established industrial synthesis routes.[2]
-
Materials:
-
2-Mercapto-5-methoxybenzimidazole (1.0 eq)
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (0.9 eq)
-
Sodium Hydroxide (1.3 eq)
-
Ethanol & Deionized Water
-
-
Procedure: a. In a reaction vessel, dissolve sodium hydroxide in ethanol with gentle heating. b. Add 2-mercapto-5-methoxybenzimidazole and stir until dissolved. Cool the mixture to below 10°C. c. In a separate vessel, dissolve the pyridine hydrochloride in water. d. Slowly add the aqueous pyridine solution to the cooled benzimidazole solution, allowing the temperature to rise to ~30°C. e. Stir at 30°C for 4-6 hours, monitoring by TLC. f. Cool the mixture and stir for 12 hours to maximize precipitation. g. Collect the white solid by suction filtration, wash with a cold water/ethanol mixture, and dry under vacuum.
Protocol 2: Synthesis of 4-Hydroxy Omeprazole Sulfide
This protocol is based on the chemoselective demethylation method developed by Ouchi et al.[4]
-
Materials:
-
Omeprazole Sulfide (1.0 eq)
-
L-Selectride (1.0 M solution in THF, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. Dissolve Omeprazole Sulfide in anhydrous THF under an argon atmosphere. b. Add L-Selectride solution dropwise to the reaction mixture. c. Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC. d. Once the starting material is consumed, cool the reaction to 0°C in an ice bath. e. Carefully quench the reaction by the slow, dropwise addition of water. f. Adjust the pH to ~7 with 1M HCl. g. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
This protocol follows standard O-acetylation procedures.[7]
-
Materials:
-
4-Hydroxy Omeprazole Sulfide (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve 4-Hydroxy Omeprazole Sulfide in anhydrous pyridine under an argon atmosphere and cool to 0°C. b. Add acetic anhydride dropwise while maintaining the temperature at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion. d. Quench the reaction by adding cold, dry methanol. e. Remove pyridine by co-evaporation with toluene under reduced pressure. f. Dissolve the residue in DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. h. Purify by flash column chromatography on silica gel.
Section 4: Data Summary & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Step 1 | Impure starting materials; Incorrect pH; Poor temperature control. | Verify purity; Use excess NaOH; Maintain reaction at ~30°C. |
| Incomplete Demethylation | Insufficient L-Selectride; Non-anhydrous conditions. | Use ≥3 eq of L-Selectride; Ensure dry solvent and inert atmosphere.[4] |
| Acetylation Side-Products | N-acetylation; Reaction temperature too high. | Use pyridine/acetic anhydride; Add anhydride at 0°C.[6][7] |
| Product Degradation | Exposure to acid, heat, or light. | Use neutral/mildly basic work-up; Low-temperature solvent removal; Store at -20°C, protected from light.[1][8] |
Diagram: Acetylation Reaction Mechanism
Caption: Base-catalyzed mechanism for O-acetylation of the 4-hydroxy intermediate.
References
-
Ouchi, A., et al. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. Available at: [Link]
-
Ouchi, A., et al. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science Institutional Repository. Available at: [Link]
- Google Patents. (n.d.). Purification method for reducing omeprazole sodium impurity D. CN112898272A.
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3): 57-70. Available at: [Link]
- Google Patents. (n.d.). Purification method of omeprazole. CN104045627A.
-
WIPO Patentscope. (n.d.). IMPROVED OMEPRAZOLE PROCESS AND COMPOSITIONS THEREOF. WO/2001/044231. Available at: [Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]
- Google Patents. (n.d.). A preparation method of omeprazole sulfide. CN116410178B.
- Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society, 129, 12890–12895.
- Oberlintner, A., et al. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
-
Organic Chemistry Explained. (2020). Acetylation Reaction Mechanism-Organic Chemistry. YouTube. Available at: [Link]
-
Scribd. (n.d.). Omeprazole Intermediate Prep Guide. Available at: [Link]
-
de la Cruz, C. P., et al. (n.d.). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Available at: [Link]
-
Pu, M., et al. (2020). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 10(15), 8446-8452. Available at: [Link]
-
Iuga, C., & Bojiţă, M. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia, 58(2). Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective Demethylation of Methoxypyridine. Available at: [Link]
-
ResearchGate. (n.d.). A Survey of the Stability of Omeprazole Products from 13 Countries. Available at: [Link]
- Shiao, M.-J., et al. (1993).
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]
-
Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. Journal of Chemical & Engineering Data, 58(11), 3122-3126. Available at: [Link]
-
Seath, K. J., & Smith, A. D. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 533–547. Available at: [Link]
-
Wang, S., et al. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Available at: [Link]
-
PubMed. (2022). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
Technical Support Center: 4-Acetyloxy Omeprazole Sulfide
An in-depth guide to support your research.
Welcome to the technical support resource for 4-Acetyloxy Omeprazole Sulfide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting guidance for experiments involving this key intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure your experiments are robust and your results are reliable.
This compound is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) like Omeprazole and its enantiomer, Esomeprazole[1]. Understanding its stability and degradation is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide addresses its degradation under various stress conditions.
Frequently Asked Questions (FAQs) on Degradation
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
Hydrolytic Degradation (Acidic & Basic Conditions)
Question 1: My solution of this compound shows a new, more polar peak on reverse-phase HPLC after incubation in an acidic buffer (pH < 4). What is this new peak?
Answer: The primary degradation pathway in acidic aqueous media involves two main reactions. Firstly, the 4-acetyloxy group, which is an ester, is highly susceptible to acid-catalyzed hydrolysis. This reaction cleaves the acetyl group, yielding 4-hydroxy Omeprazole Sulfide and acetic acid[2]. The resulting hydroxyl group increases the polarity of the molecule, leading to an earlier elution time on a typical C18 reverse-phase column.
Secondly, the benzimidazole core of the molecule is known to be unstable at low pH. The sulfide linkage can undergo an acid-catalyzed intramolecular rearrangement to form a cyclic sulfenamide, which is a known degradation product of omeprazole itself[3][4]. The acidic environment protonates the pyridine and benzimidazole nitrogens, facilitating this complex rearrangement. This process can also lead to the formation of colored degradants, which may explain any observed discoloration of your solution.
Question 2: I've observed significant degradation in my sample dissolved in a basic solution (e.g., 0.1 N NaOH). Is this expected, and what are the products?
Answer: Yes, degradation under basic conditions is expected. Similar to acid hydrolysis, the 4-acetyloxy ester linkage is susceptible to base-catalyzed hydrolysis (saponification), which is often faster than the acid-catalyzed reaction. This will also produce 4-hydroxy Omeprazole Sulfide [2].
Furthermore, the omeprazole backbone itself degrades under basic conditions, although typically to a lesser extent than in acidic media[5][6]. The degradation can involve the cleavage of the molecule at the sulfinylmethyl bridge, potentially leading to the formation of the corresponding benzimidazole and pyridine derivatives.
Oxidative Degradation
Question 3: I am performing a forced degradation study using hydrogen peroxide (H₂O₂) and see two major new peaks. What are they?
Answer: This is a classic outcome for oxidative stress testing of this class of molecules. The primary site of oxidation is the sulfide (-S-) bridge.
-
Oxidation to Sulfoxide: The first major peak is the corresponding sulfoxide, which is 4-Acetyloxy Omeprazole . The sulfide is oxidized to a sulfoxide (-SO-). This is, in fact, the final step in many synthetic routes for omeprazole analogs[7].
-
Oxidation to Sulfone: The second, often more polar, peak is the 4-Acetyloxy Omeprazole Sulfone . The sulfoxide can be further oxidized to a sulfone (-SO₂-). Omeprazole sulfone is a well-known process impurity and degradation product of omeprazole[8].
It is crucial to control the strength of the oxidizing agent and the reaction time, as over-oxidation can lead to the formation of N-oxides on the pyridine or benzimidazole rings[5].
Photolytic and Thermal Degradation
Question 4: My solid sample of this compound has started to discolor after exposure to light. What is happening?
Answer: Omeprazole and its related compounds are known to be sensitive to light[9][10]. Photodegradation can be a complex process involving free-radical mechanisms. Irradiation, particularly with UV light, can accelerate the oxidation of the sulfide to the sulfoxide and sulfone, but it can also cause cleavage of the molecule. This often results in the formation of a mixture of degradants, including benzimidazole and pyridine derivatives, and can lead to the formation of colored polymeric materials[11]. To ensure the integrity of your sample, it must be stored in a light-protected container.
Question 5: I need to heat my sample for a dissolution study. At what temperature does thermal degradation become a significant concern?
Answer: Thermal degradation for omeprazole and related sulfoxides typically begins to be significant above 135°C[12][13]. While this compound is not a sulfoxide, its core structure is similar. Decomposition is often autocatalytic and can be observed as a melting point depression at slow heating rates in DSC analysis[12]. For experimental work, it is advisable to maintain temperatures well below 100°C unless you are specifically studying thermal liability. In the solid state, the presence of humidity can significantly accelerate thermal degradation[14][15].
Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Caption: Proposed degradation pathways of this compound.
Troubleshooting Guide: Experimental Protocols
To properly investigate these degradation pathways and troubleshoot unexpected results, a systematic approach is required. A forced degradation study is the industry-standard method.
Protocol: Forced Degradation Study (as per ICH Guidelines)
This protocol is designed to intentionally degrade the sample under controlled stress conditions to identify potential degradation products and validate the stability-indicating power of your analytical method.
Objective: To generate the principal degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter, analytical balance
-
Volumetric flasks, pipettes
-
HPLC or UPLC system with a PDA/UV detector and preferably a Mass Spectrometer (QDa, Q-TOF)[5]
-
Photostability chamber, calibrated oven
Methodology:
-
Stock Solution Preparation:
-
Rationale: A concentrated stock in an organic solvent minimizes initial degradation before stress is applied.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
Rationale: Each condition targets a specific degradation mechanism. A control sample is essential to distinguish stress-induced degradation from inherent instability in the diluent.
-
Control Sample: Dilute 1 mL of the stock solution to 10 mL with 50:50 methanol:water. Store protected from light at 2-8°C.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. After a set time (e.g., 2 hours) at room temperature, neutralize with 1 mL of 0.1 N NaOH and dilute to 10 mL with diluent.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. After a set time (e.g., 2 hours), neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL[6].
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Leave at room temperature for a set time (e.g., 8 hours), then dilute to 10 mL[6].
-
Thermal Stress (Solid): Place a few mg of solid powder in a 60°C oven for 24 hours. Then, dissolve in methanol and dilute to the target concentration[15].
-
Photostability: Expose the stock solution in a quartz cuvette to light in a photostability chamber (as per ICH Q1B). Also, expose a control sample wrapped in foil.
-
-
Analysis:
-
Rationale: A high-resolution method is needed to separate the parent compound from structurally similar degradants. Mass spectrometry provides definitive identification.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
Use a gradient elution on a C18 column. A typical mobile phase could be a mixture of ammonium acetate buffer and acetonitrile.
-
Monitor at a suitable wavelength (e.g., 302 nm)[14].
-
Record retention times, peak areas, and mass spectra for all new peaks.
-
Data Interpretation
Summarize your findings in a table to clearly track the degradation under each condition.
| Stress Condition | % Degradation of Parent | Major Degradation Products (DPs) | Proposed m/z [M+H]⁺ |
| Control | < 1% | - | - |
| 0.1 N HCl | Target 10-20% | 4-hydroxy Omeprazole Sulfide | 330.1 |
| Cyclic Sulfenamide | Varies | ||
| 0.1 N NaOH | Target 10-20% | 4-hydroxy Omeprazole Sulfide | 330.1 |
| 3% H₂O₂ | Target 15-30% | 4-Acetyloxy Omeprazole (Sulfoxide) | 388.1 |
| 4-Acetyloxy Omeprazole Sulfone | 404.1 | ||
| Thermal (60°C) | Target 5-15% | Varies, potential oxidation/cleavage | - |
| Photolytic | Varies | Varies, potential oxidation/cleavage | - |
Note: The m/z values are theoretical and should be confirmed with high-resolution mass spectrometry.
Experimental Workflow Diagram
This diagram outlines the logical flow from sample preparation to data analysis in a forced degradation study.
Caption: Workflow for a forced degradation study.
By following these structured protocols and understanding the underlying chemistry, you can effectively troubleshoot unexpected results, identify unknown impurities, and build a comprehensive stability profile for this compound.
References
- A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025). Figshare.
- Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.).
- Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degrad
- Degradation of lansoprazole and omeprazole in the aqu
- Degradation of lansoprazole and omeprazole in the aqu
- Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. (n.d.). SelectScience.
- Photocatalytic degradation of omeprazole. Intermediates and total reaction mechanism. (n.d.).
- Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. (2020). New Journal of Chemistry (RSC Publishing).
- Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (2021).
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace.
- Omeprazole Sulfide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Quality by Design Method Development For the Analysis of Omeprazole. (n.d.). Diva-portal.org.
- Investigations on the thermal behavior of omeprazole and other sulfoxides. (2005). PubMed.
- This compound. (n.d.). Benchchem.
- KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (n.d.). Acta Poloniae Pharmaceutica.
- Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). (2005). PubMed.
- Degradation of omeprazole at different pH. (n.d.).
- Investigations on the thermal behavior of omeprazole and other sulfoxides. (2005).
- Kinetics of omeprazole degradation in solid st
- Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level facto. (2015). Journal of Pharmaceutical and Biomedical Analysis.
- STABILITY STUDY OF OMEPRAZOLE. (2010). Farmacia Journal.
- 4-hydroxy Omeprazole sulfide. (n.d.). Cayman Chemical.
Sources
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- 5. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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overcoming solubility issues with 4-Acetyloxy Omeprazole Sulfide
Welcome to the technical support center for 4-Acetyloxy Omeprazole Sulfide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and formulation of this important benzimidazole derivative. As an intermediate in the synthesis of proton pump inhibitors, understanding its solubility and stability is critical for successful experimental outcomes.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to support your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound is not dissolving in my chosen solvent.
Initial Assessment:
Before attempting solubilization, it's crucial to understand the inherent properties of this compound. As a benzimidazole derivative, its solubility is expected to be poor in aqueous solutions at neutral pH. The presence of the acetyloxy group may slightly alter its polarity compared to omeprazole sulfide.
Troubleshooting Steps:
-
Solvent Selection: If you are experiencing poor solubility, consider solvents where the parent compound, omeprazole sulfide, has shown good solubility. A study on omeprazole sulfide demonstrated that its solubility increases with temperature in solvents like ethanol, methanol, acetone, and ethyl acetate.[5][6][7]
-
Expert Insight: The acetyloxy group adds some polar character, but the overall molecule remains largely hydrophobic. Therefore, starting with polar aprotic solvents like DMSO or DMF is a robust strategy for initial stock solution preparation.[8]
-
-
Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be employed. This involves mixing a solvent in which the compound is highly soluble (e.g., DMSO) with a less effective but more biocompatible solvent (e.g., water or saline).
-
Protocol:
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Slowly add the aqueous buffer or saline to the DMSO stock solution while vortexing to avoid precipitation.
-
-
-
pH Adjustment: The solubility of benzimidazole derivatives is highly pH-dependent. Omeprazole and its analogs are known to be more stable and soluble at alkaline pH.[9][10][11][12][13]
-
Causality: At acidic pH, the benzimidazole core can become protonated, but this can also lead to rapid degradation.[14][15][16] Conversely, at alkaline pH (pH > 8), the molecule is generally more stable and may exhibit increased solubility.
-
Experimental Workflow:
-
Prepare a suspension of this compound in your desired aqueous buffer.
-
Gradually add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH and observing for dissolution. Aim for a pH in the range of 8-10 for initial trials.
-
-
Q2: I managed to dissolve the compound, but it precipitated out of solution after some time.
Underlying Cause:
Precipitation after initial dissolution often points to either supersaturation or chemical degradation of the compound into a less soluble form. Given the nature of this compound, both are plausible.
Troubleshooting Strategies:
-
Avoid Supersaturation: You may have created a supersaturated solution that is not stable over time. Try preparing a more dilute solution.
-
Maintain Alkaline pH: If you are working with aqueous solutions, ensure the pH remains alkaline. A drop in pH, perhaps due to absorption of atmospheric CO2, can significantly decrease solubility and lead to precipitation.
-
Consider Hydrolysis: The acetyloxy group is an ester and may be susceptible to hydrolysis, especially at non-neutral pH, to form 4-Hydroxy Omeprazole Sulfide. This change in the molecular structure will alter its solubility profile.
-
Mitigation: For long-term experiments, it is advisable to prepare fresh solutions. If storage is necessary, store at low temperatures (2-8°C) and in a tightly sealed container to minimize hydrolysis and pH changes.
-
Q3: I am concerned about the stability of this compound in my experimental conditions.
Key Considerations:
The stability of this compound is primarily influenced by pH and temperature. The benzimidazole core is susceptible to acid-catalyzed degradation, and the acetyloxy group can undergo hydrolysis.
Preventative Measures:
-
pH Control: The most critical factor is maintaining an alkaline pH (ideally above 8) for aqueous solutions. Omeprazole's stability is maximal at a pH of around 11.[9][10]
-
Temperature: Store stock solutions at -20°C. For working solutions, prepare them fresh and keep them on ice if possible.
-
Light Protection: While not explicitly documented for this specific derivative, omeprazole is known to be photosensitive. It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.
Diagrams
Caption: A decision-making workflow for troubleshooting solubility issues.
Data Summary
| Solvent | Molar Fraction Solubility (x 10^2) at 298.15 K |
| Methanol | 4.85 |
| Ethanol | 3.89 |
| n-Propanol | 2.55 |
| Isopropanol | 2.18 |
| n-Butanol | 2.01 |
| Acetone | 1.87 |
| Ethyl Acetate | 0.23 |
Note: Data extracted from studies on Omeprazole Sulfide and may not be fully representative of this compound.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound? A: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C for short-term storage and -20°C for long-term storage.
Q: What are the primary degradation pathways for this compound? A: Based on the chemistry of omeprazole, two primary degradation pathways are of concern:
-
Acid-catalyzed rearrangement: In acidic conditions, the benzimidazole core can undergo a rearrangement to form a sulfenamide intermediate, which is a key step in the mechanism of action of proton pump inhibitors but represents degradation in a formulation context.[14][17]
-
Hydrolysis of the ester: The acetyloxy group can be hydrolyzed to a hydroxyl group, particularly at non-neutral pH, forming 4-Hydroxy Omeprazole Sulfide.
Q: Can I use surfactants to improve the solubility of this compound? A: Yes, surfactants can be an effective strategy for increasing the solubility of poorly soluble compounds.[18] Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar formulations that can encapsulate the hydrophobic drug molecule, thereby increasing its apparent aqueous solubility.
Q: Are there any advanced formulation strategies that can be used for this compound? A: For more challenging formulation needs, several advanced techniques can be considered:
-
Solid Dispersions: Creating a solid dispersion of the API in a polymer matrix can enhance its dissolution rate and solubility.[19]
-
Nanotechnology: Reducing the particle size of the API to the nanoscale (nanosuspensions) can significantly increase its surface area and, consequently, its dissolution velocity.[19]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[18]
References
- Davis, M. E., & Brewster, M. E. (2010). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Ghahremani, M. H., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 963-983.
- Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry, 42(12), 2342-2353.
-
PubMed. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2010). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Retrieved from [Link]
-
PubMed. (2005). Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of omeprazole at different pH. Retrieved from [Link]
-
Defense Technical Information Center. (1966). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Figshare. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]
-
ScienceDirect. (2016). Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level facto. Retrieved from [Link]
-
Journal of Molecular Structure. (2025). Benzimidazolium salts bearing ester group: Synthesis, characterization, crystal structure, molecular docking studies, and inhibitory properties against metabolic enzymes. Retrieved from [Link]
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
-
ResearchGate. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]
-
PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2011). Photolysis and hydrolysis of lansoprazole (1a) a and omeprazole (1b) b in different conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). The Chemically Elegant Proton Pump Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2009). Study of omeprazole stability in aqueous solution: Influence of cyclodextrins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Retrieved from [Link]
-
ResearchGate. (2011). A Survey of the Stability of Omeprazole Products from 13 Countries. Retrieved from [Link]
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
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- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K | Semantic Scholar [semanticscholar.org]
- 6. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
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- 15. researchgate.net [researchgate.net]
- 16. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Optimizing HPLC Separation of Omeprazole and Its Impurities
Welcome to the technical support center for the analysis of omeprazole. As a proton-pump inhibitor, omeprazole's stability and impurity profile are critical quality attributes. Its inherent instability in acidic conditions and the structural similarity of its related substances present unique challenges for chromatographic separation.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the HPLC analysis of omeprazole and its impurities. We will move beyond simple procedural steps to explore the underlying chromatographic principles, ensuring you can develop robust and reliable methods.
Troubleshooting Guide: Resolving Common Chromatographic Issues
This section addresses specific problems you may encounter during your analysis. Each entry is structured to help you diagnose the probable cause and implement an effective solution.
Question 1: Why am I seeing poor resolution between omeprazole and its known impurities, particularly the sulphone degradant?
Answer:
Poor resolution in the analysis of omeprazole and its impurities is a frequent challenge, often stemming from suboptimal mobile phase conditions or an inappropriate stationary phase. The key is to exploit the subtle differences in the physicochemical properties of omeprazole and its related substances.
Probable Causes & Solutions:
-
Incorrect Mobile Phase pH: Omeprazole is a weak base with a pKa around 4.0 and 8.8. Its retention and the retention of its impurities are highly sensitive to the mobile phase pH. The European Pharmacopoeia (EP) method specifies a pH of 7.6, which ensures omeprazole is in a stable, non-ionized state, promoting retention and good peak shape on a reversed-phase column.[2][3] Operating at a low pH can cause rapid on-column degradation, leading to peak splitting, broadening, and the appearance of new degradant peaks.[4]
-
Actionable Insight: Carefully control the mobile phase pH. A phosphate buffer around pH 7.4-7.6 is a well-documented starting point.[5][6] If separating specific basic impurities, you may need to explore higher pH ranges (e.g., pH 10.6 with a pH-stable column) to neutralize them and alter selectivity.[7]
-
-
Suboptimal Organic Modifier: While acetonitrile is commonly used, its selectivity for omeprazole and its impurities might not be optimal in all cases.[2][8]
-
Actionable Insight: If resolution is poor with acetonitrile, consider substituting it with methanol or using a ternary mixture of buffer, acetonitrile, and methanol. Methanol offers different hydrogen bonding characteristics and can significantly alter the elution order and separation of closely related compounds.
-
-
Inadequate Column Chemistry: Standard C18 columns are a good start, but not all C18 phases are the same. Differences in end-capping and silica purity can affect peak shape and selectivity. The EP monograph, for instance, specifies an octylsilyl silica gel (C8) column.[2]
-
Actionable Insight: If a C18 column fails to provide resolution, try a C8 column, which is slightly less retentive and may offer different selectivity.[2] For methods requiring low pH (e.g., for specific forced degradation studies), a column with a more robust stationary phase, like a CORTECS C18+, can provide sharp, symmetrical peaks even with low ionic strength modifiers like formic acid.
-
-
Isocratic vs. Gradient Elution: An isocratic method may not have the power to separate a complex mixture of impurities with varying polarities.
-
Actionable Insight: Develop a gradient elution method. Start with a low percentage of organic modifier to retain polar impurities and gradually increase the concentration to elute omeprazole and more non-polar impurities. A shallow gradient is often necessary to resolve closely eluting peaks. A typical gradient might run from 10% to 78% acetonitrile over approximately 15-20 minutes.
-
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Question 2: My omeprazole peak is tailing severely. What is the cause and how can I fix it?
Answer:
Peak tailing for omeprazole is almost always due to secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the HPLC column. At a neutral pH, residual, un-capped silanols can be ionized and interact with the protonated form of omeprazole, causing tailing.
Probable Causes & Solutions:
-
Active Silanol Groups: Even on high-quality, end-capped columns, some residual silanols exist. This is the most common cause of tailing for basic compounds.
-
Actionable Insight:
-
Use a High-Quality Column: Modern columns designed for high-performance use base-deactivated silica, which has far fewer active silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the silanol groups, reducing the tailing effect.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can suppress MS signals and has a high UV cutoff.
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.
-
Actionable Insight: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
-
-
Column Degradation: Over time, especially when using high pH mobile phases, the silica backbone of the column can dissolve, exposing more active silanol groups.
-
Actionable Insight: Check the column's performance with a standard. If performance has degraded, replace the column. To prolong column life when using high pH, use a column specifically designed for such conditions and always flush thoroughly with a neutral, un-buffered solvent after use.
-
Frequently Asked Questions (FAQs)
This section covers broader questions related to method development and best practices for omeprazole analysis.
Question 1: What is the best starting point for developing a stability-indicating HPLC method for omeprazole?
Answer:
The best starting point is to review existing pharmacopeial methods, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2][9] These methods are well-validated and provide a solid foundation for further optimization.
| Parameter | European Pharmacopoeia (EP) Method[3] | United States Pharmacopeia (USP) Method[9] |
| Column | Octylsilyl silica gel (C8), 5 µm, 125 x 4.6 mm | L1 packing (C18), 5 µm |
| Mobile Phase | Acetonitrile and 1.4 g/L disodium hydrogen phosphate (73:27 v/v) | Acetonitrile and pH 7.6 Phosphate buffer |
| pH | Adjusted to 7.6 with phosphoric acid | 7.6 |
| Flow Rate | 1.0 mL/min | Varies, often around 1.0-1.5 mL/min |
| Detection | 280 nm | 305 nm |
Expert Commentary: The EP and USP methods are quite similar, emphasizing a neutral pH phosphate buffer and a C8 or C18 column. The choice of detection wavelength around 302-305 nm is common as it is a lambda max for omeprazole, providing good sensitivity.[5][6] When developing a stability-indicating method, the primary goal is to resolve the main peak from all potential degradation products.[8][10] Therefore, after starting with a pharmacopeial method, you must perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure that all resulting degradant peaks are fully resolved from the parent omeprazole peak.[10][11]
Question 2: How should I prepare samples of omeprazole, especially from dosage forms, to avoid degradation?
Answer:
Sample preparation is critical due to omeprazole's rapid degradation in acidic environments.[1] Contact with acidic media must be minimized or avoided entirely.
Step-by-Step Protocol for Sample Preparation (from Capsules):
-
Dissolution in Alkaline Media: For standard preparation, dissolve omeprazole reference standard in a slightly alkaline solvent. A common practice is to use a small amount of methanol or ethanol to aid initial wetting, followed by dilution with a pH 11 phosphate buffer or 0.1N NaOH.[5][12]
-
Extraction from Dosage Form: For capsule contents, accurately weigh the powder and transfer it to a volumetric flask. Add a portion of the alkaline diluent (e.g., 0.1 N NaOH).[5]
-
Sonication: Sonicate the solution for approximately 15-20 minutes to ensure complete dissolution and extraction of the drug from the excipients.[5][12] It's important to control the temperature of the sonicator bath to not exceed 30°C to prevent thermal degradation.[5]
-
Dilution & Filtration: Dilute the solution to the final volume with the mobile phase or an appropriate diluent. Before injection, filter the sample through a 0.2 or 0.45 µm syringe filter (e.g., nylon or PTFE) to remove particulates that could damage the HPLC system.[12]
Causality: Using an alkaline diluent ensures that omeprazole remains in its stable, unprotonated form throughout the preparation process, preventing the formation of degradation products before the analysis even begins.
Question 3: What are the most critical impurities I need to separate from omeprazole?
Answer:
The critical impurities are those structurally similar to omeprazole, which makes them chromatographically challenging to separate. The main process impurities and degradation products are specified by pharmacopeias.
Key Omeprazole-Related Substances:
-
Omeprazole Sulphone (Impurity F): A primary oxidative degradant. It is often a critical pair with omeprazole.
-
Omeprazole N-oxide: Another potential degradant.
-
Related Compound A (EP): A process impurity.
-
Related Compound B (EP): A process impurity.
-
Isobaric Impurities: Some impurities, like Related Compounds F and G mentioned in some literature, have the same mass, making separation by HPLC essential for accurate identification, as MS alone cannot distinguish them.
Structural Relationship of Omeprazole and Key Impurities
Caption: Relationship between omeprazole and its key impurities.
Successfully developing a method requires resolving the main omeprazole peak from all these related substances. Using chromatographic modeling software can be a powerful tool to systematically optimize parameters like gradient time, temperature, and pH to build a robust method that separates all specified impurities.[2][13]
References
-
Nataraj, K. S., et al. (2012). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmaceutical Sciences and Research. 5
-
Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Application Note.
-
Hossain, M. A., et al. (2016). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering.
-
Dande, A., et al. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. International Journal of Pharmaceutical Research.
-
de Santana, D., et al. (2010). Development and Validation of a RP-HPLC Method to Quantify Omeprazole in Delayed Release Tablets. Analytical Letters.
-
Chi, Y., et al. (1999). Advanced method for determination of omeprazole in plasma by HPLC. Archives of Pharmacal Research.
-
SelectScience. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. SelectScience Application Note.
-
Kovács, Z., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America.
-
Nalini, M. V. S., & Haribabu, B. (2015). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry.
-
ResearchGate. (2015). Stability indicating RP-HPLC method for determination of omeprazole and cinitapride in combined pharmaceutical dosage form. ResearchGate Publication.
-
Patel, S., & Patel, C. N. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International.
-
Journal of Pharmaceutical Research International. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International.
-
SciSpace. (2013). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. SciSpace.
-
European Pharmacopoeia. (2011). OMEPRAZOLE Omeprazolum (7.0). EDQM.
-
European Pharmacopoeia. (2008). OMEPRAZOLE Omeprazolum (6.0). EDQM.
-
USP. (2006). USP Monographs: Omeprazole Delayed-Release Capsules. USP-NF.
-
ResearchGate. (2016). Comparison of omeprazole USP method with the new HPLC method. ResearchGate Publication.
-
MAC-MOD Analytical. (n.d.). Separation of Omeprazole and Related Impurities. MAC-MOD Technical Note.
-
Molnar-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute Publication.
-
USP-NF. (2019). Omeprazole Delayed-Release Capsules. USP-NF Online.
-
SIELC Technologies. (n.d.). Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Sigma-Aldrich. (n.d.). Omeprazole USP purity determination. Sigma-Aldrich Technical Documents.
-
Kamble, N. (2015). Method validation in HPLC of omeprazole enantiomers. Slideshare.
Sources
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- 3. drugfuture.com [drugfuture.com]
- 4. journaljpri.com [journaljpri.com]
- 5. banglajol.info [banglajol.info]
- 6. Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 7. mac-mod.com [mac-mod.com]
- 8. ajprd.com [ajprd.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. tandfonline.com [tandfonline.com]
- 13. molnar-institute.com [molnar-institute.com]
Technical Support Center: Characterization of 4-Acetyloxy Omeprazole Sulfide
Welcome to the technical support center for the characterization of 4-Acetyloxy Omeprazole Sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this specific omeprazole derivative. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction to this compound
This compound is a key intermediate and potential impurity in the synthesis of omeprazole and its analogues.[1] As an ester of 4-hydroxy omeprazole sulfide, its characterization presents unique challenges primarily related to its stability, chromatographic behavior, and spectral interpretation. This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatographic Challenges
Question 1: I am observing poor peak shape (tailing or fronting) for this compound during HPLC analysis. What could be the cause and how can I resolve it?
Answer:
Poor peak shape for omeprazole-related compounds is a common issue, often stemming from interactions with the stationary phase or inappropriate mobile phase conditions. Omeprazole and its derivatives are basic compounds, making them prone to tailing on silica-based columns due to interaction with residual silanols.[2]
Causality and Recommended Actions:
-
Silanol Interactions: Free silanol groups on the surface of C18 or C8 columns can interact with the basic nitrogen atoms in the benzimidazole and pyridine rings, leading to peak tailing.
-
Solution 1: High pH Mobile Phase: Employ a column stable at high pH (e.g., Ascentis® Express 120Å C18 pH+) and a mobile phase with a pH of 7.6 or higher.[2][3] This ensures that the basic analyte is in its neutral form, minimizing interactions with silanols. A common mobile phase consists of acetonitrile and a phosphate buffer.[4][5]
-
Solution 2: End-capped Columns: Use a well-end-capped column to reduce the number of available free silanols.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent. A mixture of an organic solvent and a salt solution can also be effective.[4]
-
Experimental Protocol: Optimized HPLC Method for Omeprazole and Related Substances
This protocol is adapted from established methods for omeprazole and its impurities.[4][5][6]
| Parameter | Condition |
| Column | Ascentis® Express 120Å C18 pH+ (or equivalent high pH stable C8/C18 column), 125 mm x 4.6 mm, 5-µm |
| Mobile Phase A | 0.01 M Disodium hydrogen phosphate, adjusted to pH 7.6 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 27% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Question 2: I am struggling to separate this compound from other related impurities, particularly omeprazole sulfide and 4-hydroxy omeprazole sulfide. How can I improve the resolution?
Answer:
Co-elution is a significant challenge in the analysis of pharmaceutical impurities. The structural similarity between this compound, its parent sulfide, and its potential hydrolytic degradant (4-hydroxy omeprazole sulfide) necessitates a highly selective chromatographic method.
Causality and Recommended Actions:
-
Insufficient Chromatographic Selectivity: The mobile phase and stationary phase are not providing adequate differential retention.
-
Solution 1: Gradient Elution: Implement a gradient elution program. Start with a lower percentage of the organic phase (acetonitrile) and gradually increase it. This will help to separate compounds with small differences in polarity.
-
Solution 2: Optimize Mobile Phase pH: Fine-tuning the pH of the aqueous phase can alter the ionization state of the analytes and impurities, thus changing their retention times. A pH of 7.6 to 8.2 is often a good starting point for omeprazole-related substances.[3][5]
-
Solution 3: Change Stationary Phase: If resolution is still an issue, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity based on pi-pi interactions.
-
Solution 4: Temperature Optimization: Adjusting the column temperature can influence selectivity. A systematic study of temperature effects (e.g., 25°C, 30°C, 35°C) may reveal an optimal condition for separation.[6]
-
dot
Caption: Troubleshooting workflow for HPLC analysis.
Sample Stability and Degradation
Question 3: My sample of this compound seems to be degrading during analysis, as I see a growing peak corresponding to 4-hydroxy omeprazole sulfide over time. How can I prevent this?
Answer:
The acetyloxy group in this compound is an ester, which is susceptible to hydrolysis, especially under acidic or basic conditions.[1] Omeprazole itself is known to be unstable in acidic media and sensitive to heat and light.[7][8][9]
Causality and Recommended Actions:
-
Hydrolysis: The ester linkage is being cleaved to form the corresponding alcohol (4-hydroxy omeprazole sulfide).
-
Solution 1: Control pH of Sample Diluent: Prepare your samples in a neutral or slightly acidic (pH 6-7) buffer immediately before analysis. Avoid highly acidic or alkaline conditions.
-
Solution 2: Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize degradation in the vials while awaiting injection.
-
Solution 3: Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. Avoid storing solutions for extended periods, even at low temperatures.
-
-
Oxidation: The sulfide moiety can be oxidized to the corresponding sulfoxide (4-Acetyloxy Omeprazole).
-
Solution: Use degassed solvents for sample preparation and mobile phases to minimize dissolved oxygen. Protect samples from excessive exposure to air.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Determination of Omeprazole and Related Compounds [sigmaaldrich.cn]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CN103592379B - Analytic method of omeprazole related substance - Google Patents [patents.google.com]
- 5. CN110609109A - Detection method of omeprazole related substance - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Stability Testing of 4-Acetyloxy Omeprazole Sulfide
Welcome to the technical support center for the stability testing of 4-Acetyloxy Omeprazole Sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound under different pH conditions. Our goal is to equip you with the scientific understanding and practical knowledge to conduct robust and reliable stability studies.
Introduction to this compound and Its Stability Challenges
This compound is a key intermediate in the synthesis of proton pump inhibitors (PPIs) and a subject of research for developing new drug candidates with potentially improved stability and pharmacokinetic profiles.[1] Unlike its well-studied counterpart, omeprazole, the stability profile of this compound is not extensively documented in publicly available literature. However, by understanding the chemical nature of its constituent parts—the benzimidazole core, the sulfide linkage, and the acetyloxy group—we can anticipate its stability challenges and design appropriate testing strategies.
Omeprazole is known to be highly labile in acidic conditions, rapidly degrading to form various byproducts.[2][3][4][5] Its stability significantly increases in neutral to alkaline pH.[6][7][8] The sulfide moiety in this compound is susceptible to oxidation, potentially forming the corresponding sulfoxide (omeprazole) and sulfone, which are known impurities of omeprazole.[9][10] The acetyloxy group, an ester, is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.[4][11][12][13] Therefore, the overall stability of this compound will be a function of these competing degradation pathways, each influenced by pH.
This guide will walk you through the critical aspects of designing and executing a comprehensive stability study for this compound, interpreting the results, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during the stability testing of this compound.
Q1: What are the primary degradation pathways for this compound at different pH values?
A1: Based on its chemical structure, we can predict three primary degradation pathways that are influenced by pH:
-
Acid-Catalyzed Degradation of the Benzimidazole Core: Similar to omeprazole, the benzimidazole ring system is susceptible to acid-catalyzed rearrangement and degradation, particularly at low pH (pH < 4).[7][14] This is often the most rapid degradation pathway for omeprazole-related compounds in acidic media.
-
Hydrolysis of the Acetyloxy Ester Group: The ester linkage of the acetyloxy group can undergo hydrolysis to yield the corresponding alcohol and acetic acid. This reaction can be catalyzed by both acids and bases.[13] Therefore, you may observe this degradation at both low and high pH. The rate of hydrolysis is typically pH-dependent.
-
Oxidation of the Sulfide Linkage: The sulfide group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide (omeprazole) and further to the sulfone. This oxidation can be influenced by the presence of oxygen and trace metals, and its rate may also be pH-dependent.
It is crucial to design your analytical methods to separate and quantify the parent compound from these potential degradants.
Q2: How does the acetyloxy group affect the stability of the molecule compared to omeprazole?
A2: The acetyloxy group is introduced to modify the physicochemical properties of the parent molecule, often to create a prodrug with altered stability or solubility.[2][11][12] In the case of this compound, the acetyloxy group introduces an ester functionality that is susceptible to hydrolysis.[4][13] This adds a degradation pathway that is not present in omeprazole. The rate of this hydrolysis will depend on the pH of the medium. At certain pH values, the hydrolysis of the acetyloxy group might be the primary degradation pathway, while at others, the degradation of the benzimidazole core or oxidation of the sulfide might dominate. The electronic effects of the acetyloxy group could also subtly influence the stability of the rest of the molecule.
Q3: What pH range should I investigate for the stability study?
A3: To get a comprehensive understanding of the stability profile, you should investigate a wide pH range that covers acidic, neutral, and alkaline conditions. A typical study would include the following pH values:
-
Acidic: pH 1.2 (simulating gastric fluid), pH 3.0, and pH 5.0.
-
Neutral: pH 7.0 to 7.4 (simulating physiological pH).
-
Alkaline: pH 9.0 and pH 11.0.
It is important to use appropriate buffer systems for each pH and to ensure the buffer components do not catalyze the degradation.
Q4: What analytical technique is most suitable for a stability study of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique.[15][16][17] This method should be capable of separating the parent compound from all potential degradation products. Method development should focus on achieving adequate resolution between the parent peak and the peaks of potential degradants like the hydrolyzed product, the sulfoxide, and the sulfone. The use of a mass spectrometer (LC-MS) can be invaluable for identifying unknown degradation products.[18]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation observed at all pH values, making it difficult to determine kinetics. | The compound is highly unstable under the chosen conditions (e.g., temperature, light exposure). The initial concentration is too high, leading to saturation of the analytical column. | - Lower the temperature of the stability study (e.g., conduct it at 4°C or 25°C instead of elevated temperatures).- Protect the samples from light by using amber vials.[18]- Reduce the initial concentration of the compound in your samples.- Analyze samples at earlier time points. |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase composition is not optimal for separating the parent compound and its degradants. The column is overloaded. The pH of the mobile phase is inappropriate for the analytes. | - Optimize the mobile phase by varying the organic solvent ratio, buffer concentration, and pH.[17]- Try a different stationary phase (e.g., C8 instead of C18).- Reduce the injection volume or sample concentration.- Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form. |
| Appearance of unexpected peaks in the chromatogram. | Formation of secondary degradation products. Interaction of the analyte with buffer components or impurities in the solvent. | - Use LC-MS to identify the mass of the unknown peaks and propose potential structures.[18]- Perform forced degradation studies under more controlled conditions (e.g., lower stress levels) to track the formation of degradants over time.[8][9][19]- Use high-purity solvents and freshly prepared buffers. |
| Inconsistent results between replicate experiments. | Inaccurate sample preparation. Fluctuation in experimental conditions (temperature, pH). Instability of the analytical standard. | - Ensure precise and consistent pipetting and dilution steps.- Use a calibrated pH meter and a temperature-controlled incubator or water bath.- Prepare fresh analytical standards for each run and verify their purity. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a stability study of this compound.
Protocol 1: Preparation of Buffer Solutions and Sample Incubation
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2, 3.0, 5.0, 7.0, 9.0, 11.0). Use appropriate buffer systems (e.g., HCl for pH 1.2, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Initiate the stability study by diluting a small volume of the stock solution into each buffer solution to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
Incubate the samples in a temperature-controlled environment (e.g., 25°C or 40°C) and protect them from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately quench the degradation by neutralizing the acidic and basic samples and/or diluting them with the mobile phase and storing them at a low temperature (e.g., 4°C) until HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants. For example:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase it over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).
-
Column Temperature: 30°C.
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualizations
Diagram 1: Predicted Degradation Pathways of this compound
Caption: A typical workflow for conducting a pH-dependent stability study.
Data Presentation
The quantitative data from your stability study should be summarized in a clear and concise table.
Table 1: Example Data Summary for Stability of this compound at 40°C
| pH | Time (hours) | % Remaining of this compound | % Hydrolyzed Product | % Sulfoxide | % Sulfone | % Other Degradants |
| 1.2 | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 45.2 | 5.1 | 2.3 | 0.5 | 46.9 | |
| 8 | 5.6 | 10.2 | 4.5 | 1.1 | 78.6 | |
| 7.0 | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 24 | 98.5 | 0.5 | 0.8 | 0.2 | 0.0 | |
| 72 | 95.1 | 1.5 | 2.5 | 0.9 | 0.0 | |
| 11.0 | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 24 | 85.3 | 12.1 | 1.5 | 0.6 | 0.5 | |
| 72 | 65.8 | 28.9 | 3.2 | 1.3 | 0.8 |
Note: This is hypothetical data for illustrative purposes.
Conclusion
The stability of this compound is a complex interplay of multiple pH-dependent degradation pathways. A thorough understanding of these pathways, coupled with a well-designed and validated stability-indicating analytical method, is essential for accurately characterizing its stability profile. This guide provides a foundational framework for your investigations. Remember that each molecule is unique, and you may need to adapt these protocols and troubleshooting strategies to the specific behavior of this compound.
References
-
Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. ACS Medicinal Chemistry Letters. [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]
-
Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry. [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [Link]
-
Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. [Link]
-
Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. PubMed. [Link]
-
Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. PubMed. [Link]
-
The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Chulalongkorn University Digital Collections. [Link]
-
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics. [Link]
-
Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Preprints.org. [Link]
-
Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Acta Poloniae Pharmaceutica. [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. [Link]
-
Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. IJRAR. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. PubMed. [Link]
-
A Validated StabilityIndicating High Performance Liquid Chromatographic Assay Method to Investigate Stability of Omeprazole. PharmaInfo. [Link]
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- 1. Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis [mdpi.com]
- 2. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy [discover.restek.com]
- 7. chemrxiv.org [chemrxiv.org]
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- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
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- 17. chromatographyonline.com [chromatographyonline.com]
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- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 4-Acetyloxy Omeprazole Sulfide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetyloxy Omeprazole Sulfide. As a key intermediate in the development of advanced proton pump inhibitors (PPIs), its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the avoidance of side reactions, ensuring a robust and reproducible synthetic process.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is a multi-step process that requires precise control to achieve high purity and yield. The foundational pathway involves the coupling of a substituted benzimidazole core with a functionalized pyridine moiety. A common and effective strategy is the synthesis of a 4-hydroxy omeprazole sulfide precursor, followed by a targeted acetylation.
The primary challenges in this synthesis arise from the susceptibility of the starting materials and intermediates to undesired side reactions. The most prevalent of these are over-oxidation of the sulfide to a sulfone and N-oxidation of the pyridine ring. Understanding the mechanisms of these side reactions is the first step toward their effective mitigation.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the initial coupling reaction to form the sulfide intermediate?
A1: Low yields in the formation of the thioether intermediate often stem from incomplete reaction or degradation of starting materials. Key factors to investigate include:
-
Base Strength and Stoichiometry: The reaction relies on the in-situ formation of a thiolate anion from the mercaptobenzimidazole derivative. Insufficient or inappropriate base can lead to incomplete deprotonation and thus, a sluggish or incomplete reaction.
-
Reaction Temperature: While heating can drive the reaction to completion, excessive temperatures can lead to the degradation of the sensitive benzimidazole and pyridine starting materials.[1]
-
Purity of Starting Materials: Impurities in either the benzimidazole or the pyridine starting materials can interfere with the desired reaction pathway.
Q2: I am observing a significant amount of sulfone impurity in my final product. What is the likely cause?
A2: The formation of the sulfone is a classic example of over-oxidation.[2][3] This typically occurs during the oxidation of the sulfide to the desired sulfoxide (in the synthesis of omeprazole itself) or if oxidizing conditions are inadvertently introduced during the synthesis of the sulfide intermediate. If you are synthesizing the sulfide and not intentionally oxidizing, check for potential sources of oxidation in your reagents or atmosphere.
Q3: What is the N-oxide impurity, and why does it form?
A3: The N-oxide impurity results from the oxidation of the nitrogen atom on the pyridine ring.[2][3] The lone pair of electrons on the pyridine nitrogen is susceptible to attack by oxidizing agents. The presence of an acetyloxy group at the 4-position of the pyridine ring, being an electron-withdrawing group, can influence the electron density of the ring and potentially affect the propensity for N-oxidation.[1][4]
III. Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a more detailed analysis of the primary side reactions and actionable steps to mitigate them.
Over-Oxidation to Omeprazole Sulfone
The formation of the sulfone is a common issue when oxidizing the sulfide to the sulfoxide (omeprazole). However, if it appears during the synthesis of the sulfide itself, it indicates the presence of an unwanted oxidant.
Mechanism:
The sulfide is oxidized to the sulfoxide, which is the desired product in omeprazole synthesis. However, if the oxidizing agent is too potent or used in excess, the sulfoxide can be further oxidized to the sulfone.
Troubleshooting and Prevention:
| Parameter | Problem | Solution | Rationale |
| Oxidizing Agent | Use of a strong, non-selective oxidizing agent. | For controlled oxidation to the sulfoxide, use milder reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.[5] | Stronger oxidants are more likely to lead to over-oxidation. |
| Stoichiometry | Excess of the oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent to approximately one molar equivalent.[5] | Any excess oxidant can drive the reaction towards the sulfone. |
| Temperature | High reaction temperatures. | Maintain low temperatures (typically between -10°C and 0°C) during the oxidation step.[1] | Oxidation is an exothermic process, and higher temperatures can accelerate the rate of over-oxidation. |
| Reaction Monitoring | Insufficient monitoring. | Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] | This allows for the reaction to be quenched as soon as the starting material is consumed, minimizing the time for over-oxidation to occur. |
Experimental Protocol for Minimizing Sulfone Formation (in oxidation to sulfoxide):
-
Dissolve the thioether intermediate in dichloromethane.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction mixture.
-
Monitor the reaction by TLC every 15-30 minutes.
-
Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.
-
Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure.
Formation of the Pyridine N-Oxide
The pyridine nitrogen is a nucleophilic center and can be oxidized, especially in the presence of peroxy acids.
Mechanism:
The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide. The electronic nature of the substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups, such as the acetyloxy group, can decrease the electron density on the nitrogen, potentially making it less susceptible to oxidation compared to an unsubstituted pyridine.[1][4] However, this effect might not be sufficient to completely prevent N-oxidation under strong oxidizing conditions.
Troubleshooting and Prevention:
| Parameter | Problem | Solution | Rationale |
| Oxidizing Agent | Use of highly reactive oxidizing agents. | Employ milder and more selective oxidizing agents. | Peroxy acids are known to be effective for N-oxidation. Careful selection is key. |
| pH of the Reaction | Acidic conditions can protonate the pyridine nitrogen. | Maintain a neutral or slightly basic pH during the reaction. | Protonation of the pyridine nitrogen deactivates it towards oxidation. However, this must be balanced with the pH requirements of the primary reaction. |
| Steric Hindrance | Unhindered pyridine nitrogen. | The methyl groups adjacent to the nitrogen in the omeprazole structure provide some steric hindrance, which naturally disfavors N-oxidation to some extent.[6] | This is an inherent structural advantage. |
Diagram: Key Reaction Pathways
Caption: Synthetic pathway and common side reactions.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy Omeprazole Sulfide (Precursor)
This protocol is adapted from the general synthesis of omeprazole sulfide.
Materials:
-
5-methoxy-2-mercapto-1H-benzimidazole
-
2-(chloromethyl)-3,5-dimethyl-4-hydroxypyridine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide in ethanol with heating.
-
Add 5-methoxy-2-mercapto-1H-benzimidazole to the solution and reflux until it is fully dissolved.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-(chloromethyl)-3,5-dimethyl-4-hydroxypyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to approximately 30°C and maintain for 4 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the mixture and add water to precipitate the product.
-
Stir for an extended period (e.g., 12 hours) to ensure complete precipitation.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-hydroxy omeprazole sulfide.
Protocol 2: Acetylation of 4-Hydroxy Omeprazole Sulfide
This is a standard acetylation procedure.
Materials:
-
4-hydroxy omeprazole sulfide
-
Acetic anhydride
-
A suitable base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 4-hydroxy omeprazole sulfide in the inert solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
V. Purification and Analysis
Purification:
-
Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol/water) should be determined experimentally.
-
Column Chromatography: For mixtures with significant amounts of impurities, silica gel column chromatography can be employed. A gradient elution system, for example, with ethyl acetate and petroleum ether, can effectively separate the desired product from the sulfone and other byproducts.[4]
Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of this compound and quantifying any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water mixture) and UV detection is typically used.[7][8]
Diagram: General Purification Workflow
Caption: General purification and analysis workflow.
VI. References
-
Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ChemRxiv. (2024). [Link]
-
Substituent effect on the properties of pyridine-N-oxides. ResearchGate. (2015). [Link]
-
Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central. (2020). [Link]
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme Connect. (2015). [Link]
-
Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. (2022). [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. (2019). [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. (2019). [Link]
-
Quality by Design Method Development For the Analysis of Omeprazole. DiVA portal. (2018). [Link]
-
Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed. (2010). [Link]
-
Electronic effect, steric hindrance, and anchimeric assistance in oxidation of sulphides. Neighbouring-group participation through sulphur–oxygen non-bonded interaction. Journal of the Chemical Society, Perkin Transactions 2. (1995). [Link]
-
4-Acetyloxy Omeprazole Sulfone. PubChem.[Link]
-
Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. ResearchGate. (2010). [Link]
-
(PDF) Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluoroborate Salts: An Experimental and Computational Study. ResearchGate. (2022). [Link]
-
Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluorob. UniTo.[Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. ResearchGate. (2015). [Link]
-
Omeprazole Impurities. SynZeal.[Link]
-
Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. (2020). [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. SpringerLink. (2020). [Link]
-
Development and Validation of a RP-HPLC Method to Quantify Omeprazole in Delayed Release Tablets. ResearchGate. (2018). [Link]
-
A method of eliminating sulfone analog in the synthesis of pyridine-benzimidazole sulfoxides. Google Patents.
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. (2020). [Link]
-
Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole). Google Patents.
-
Pyridine N-oxide derivatives. Organic Chemistry Portal.[Link]
-
Suggested mechanism for conversion of pyridines to pyridine‐N‐oxide. ResearchGate. (2018). [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. (2012). [Link]
-
Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. SciELO México. (2004). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]
- 4. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting peak tailing in chromatography of 4-Acetyloxy Omeprazole Sulfide
Welcome to the technical support guide for troubleshooting chromatographic issues with 4-Acetyloxy Omeprazole Sulfide. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the HPLC analysis of this compound. This guide provides in-depth, scientifically-grounded solutions in a practical, question-and-answer format to help you diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs): Quick Diagnosis
Q1: What is peak tailing in HPLC and why is it a critical issue?
Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and compromises the accuracy and precision of quantification.[3] Furthermore, a tailing peak can sometimes mask the presence of a small, co-eluting impurity, leading to inaccurate purity assessments.[3]
Q2: I'm observing significant peak tailing specifically for this compound. What is the most probable cause?
The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is the presence of secondary retention mechanisms.[2][3] While the primary retention mechanism is the hydrophobic interaction with the C18 stationary phase, basic analytes can also undergo strong secondary interactions with acidic silanol groups (Si-OH) that remain on the surface of the silica packing material.[4][5] this compound contains basic nitrogen atoms in its benzimidazole and pyridine rings, making it highly susceptible to these undesirable interactions.
Q3: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds.[6][7] Its effect is twofold:
-
Analyte Ionization: The pH determines the protonation state of the basic nitrogen atoms in this compound. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms exists, which can lead to peak broadening or tailing.[1][6]
-
Silanol Group Ionization: The surface silanol groups on silica are acidic (pKa ~3.5-4.5).[8] At a mid-range pH (e.g., pH > 4), these silanols become deprotonated and negatively charged (SiO-), creating strong electrostatic interaction sites for the positively charged (protonated) form of the basic analyte.[7][9]
To achieve good peak shape, it is crucial to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[10]
Q4: Could my HPLC system or column hardware be the cause of the tailing?
Yes, while chemical interactions are the most likely culprit for a single tailing peak, system and hardware issues can also cause peak distortion. These issues typically affect all peaks in the chromatogram.[11] Common causes include:
-
Extra-column volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[1][12]
-
Improper connections: Poorly made fittings (e.g., incorrect ferrule depth or gaps in the connection) can create dead volume where the sample can diffuse, causing tailing.[9]
-
Column issues: A partially blocked inlet frit or a void (a settled area in the packing bed at the column inlet) can distort the sample flow path and lead to misshapen peaks for all analytes.[2][3]
The Mechanism: Why Basic Compounds Like this compound Exhibit Tailing
In reversed-phase chromatography, the primary goal is to separate compounds based on their hydrophobicity. However, the silica backbone of most columns introduces a secondary, unwanted interaction mechanism.
-
Primary Retention (Desired): The nonpolar C18 chains bonded to the silica surface interact with the hydrophobic regions of the this compound molecule. This is a well-behaved, predictable interaction that leads to good peak shapes.
-
Secondary Retention (Undesired): Residual silanol groups on the silica surface, which are impossible to completely remove even with extensive "end-capping," act as active polar sites.[13] At mobile phase pH levels above ~4, these silanols are ionized (negatively charged). The basic nitrogen atoms on your analyte become protonated (positively charged). This leads to a strong ion-exchange interaction, which has slower kinetics than the primary hydrophobic interaction, resulting in a tailing peak.[5][14]
The diagram below illustrates this problematic secondary interaction.
Caption: Mechanism of peak tailing for this compound.
A Systematic Guide to Troubleshooting Peak Tailing
Follow this structured workflow to efficiently diagnose and resolve peak tailing. Start with the simplest and most common causes before proceeding to more complex method modifications.
Caption: Systematic workflow for troubleshooting peak tailing.
Step 1: Initial Checks: Ruling Out System and Column Hardware Issues
Why this is important: Before spending time on chemical optimization, it's crucial to ensure the problem isn't mechanical. These issues are often quick to identify and fix.
Step-by-Step Protocol:
-
Inspect Connections: Check all fittings between the injector and detector. Ensure that tubing is fully seated in each port before tightening to eliminate any dead volume.[9]
-
Evaluate Extra-Column Volume: If you are using PEEK tubing, ensure it is narrow-bore (e.g., 0.005" or 0.127 mm ID) and as short as possible.[1]
-
Check for a Blocked Frit/Column Void: If all peaks are tailing and the backpressure has increased, the column inlet frit may be blocked.[11]
-
Substitute the Column: The quickest way to confirm a column hardware problem is to replace it with a new, identical column. If the tailing disappears, the original column was the source of the problem.[3]
Step 2: Mobile Phase Optimization: The Chemical Solution
Why this is important: The chemistry of the mobile phase has the most significant impact on the interactions between your analyte and the stationary phase. Optimizing it is the most powerful tool for eliminating tailing caused by secondary interactions.[16][17]
Protocol 2.1: Adjusting Mobile Phase pH
The goal is to operate at a pH where both the analyte and the silanol groups are in a single, consistent protonation state.
-
Option A: Low pH (Recommended First Step)
-
Objective: Protonate the residual silanol groups to neutralize their negative charge. This minimizes the ion-exchange interaction.[3]
-
Protocol: Prepare a mobile phase with a buffer that controls the pH at ≤ 3.0 . At this pH, this compound will be fully protonated (positively charged), and the silanols will be neutral (Si-OH).
-
Common Buffers: Formic acid or trifluoroacetic acid (TFA) at 0.1% concentration are excellent choices. TFA is a strong ion-pairing agent that is very effective at masking silanol activity but can suppress MS signals.
-
-
Option B: High pH (Requires a pH-stable column)
-
Objective: Deprotonate the basic analyte to make it neutral. This eliminates the possibility of an ionic interaction with the now-ionized silanols. This can also increase retention.[18]
-
Protocol: Prepare a mobile phase with a buffer that controls the pH at ≥ 9.0 . Crucially, you must use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns), as standard silica columns will dissolve above pH 8.[3][6]
-
Common Buffers: Ammonium bicarbonate or ammonium formate are suitable for high pH work and are MS-compatible.
-
| Buffer | pKa | Useful pH Range | Volatile (MS-Friendly)? |
| Formic Acid | 3.75 | 2.8 - 4.8 | Yes |
| Trifluoroacetic Acid (TFA) | 0.5 | ~1.5 - 2.5 | Yes (can cause ion suppression) |
| Ammonium Formate | 3.75 / 9.2 | 2.8 - 4.8 / 8.2 - 10.2 | Yes |
| Ammonium Bicarbonate | 6.35 / 10.33 | 5.4 - 7.4 / 9.3 - 11.3 | Yes |
| Phosphate | 2.1 / 7.2 / 12.3 | 2.0 - 3.0 / 6.2 - 8.2 | No |
Protocol 2.2: Optimizing Buffer Concentration and Additives
-
Increase Buffer Strength: If the peak shape improves but is not perfect, the buffer capacity may be insufficient.
-
Action: Increase the buffer concentration in the aqueous portion of the mobile phase. A typical starting point is 10 mM; try increasing this to 20-25 mM.[11] This ensures a stable pH environment on the column surface.
-
-
Use a Competitive Base (Silanol Blocker):
-
Objective: Add a small, basic compound to the mobile phase that will preferentially interact with the active silanol sites, effectively "blocking" them from your analyte.
-
Action: Add triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM. Adjust the final mobile phase pH after its addition. TEA is an older technique but can be very effective, though it is not MS-compatible and can be difficult to remove from the column.[19]
-
Step 3: Stationary Phase Selection: Choosing the Right Column
Why this is important: Not all C18 columns are created equal. Modern columns are manufactured with higher purity silica and more effective end-capping technologies to minimize the exact problem you are facing.
Recommendations:
-
Use a High-Purity, End-Capped Column: Older columns, often based on "Type A" silica, have higher metal content and more acidic silanols, which exacerbate tailing for basic compounds.[4]
-
Consider Polar-Embedded or Shielded Phases: Some columns have a polar group (e.g., a carbamate) embedded near the base of the C18 chain. This polar group helps to "shield" the analyte from the underlying silica surface, improving peak shape for bases without the need for mobile phase additives.
-
Switch to a High-pH Stable Column: As mentioned in Step 2, if your analysis requires or benefits from high pH, you must use a column designed for it. This is often the most robust solution for achieving excellent peak shape for basic compounds.[18]
Step 4: Sample and Injection Parameters
Why this is important: Issues related to the sample itself can distort peak shape, often mimicking problems caused by secondary interactions.
Protocol 4.1: Check the Sample Solvent
-
The Problem: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing or fronting.[9][12]
-
Action: Ideally, dissolve your this compound standard and samples in the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
Protocol 4.2: Test for Column Overload
-
The Problem: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a shift to earlier retention times.[2][11] The limited number of active silanol sites can become saturated quickly, which is a form of overload.[5]
-
Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and the asymmetry factor decreases with lower concentrations, you are experiencing column overload. Reduce the sample concentration or injection volume accordingly.
References
- Chrom Tech, Inc. (2025, October 28).
- Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Element Lab Solutions. Peak Tailing in HPLC.
- Longdom Publishing.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- GMP Insiders.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Prezi.
- Moravek.
- Phenomenex. (2025, June 6).
- Agilent.
- Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
- HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Dolan, J. W.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Veeprho. (2025, February 1).
- Phenomenex. LC Technical Tip.
- Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
- Tony, D. (2018, April 9).
Sources
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. lctsbible.com [lctsbible.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. veeprho.com [veeprho.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. chromanik.co.jp [chromanik.co.jp]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. longdom.org [longdom.org]
- 17. prezi.com [prezi.com]
- 18. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Trace Analysis of 4-Acetyloxy Omeprazole Sulfide
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the challenging task of trace-level quantification of 4-Acetyloxy Omeprazole Sulfide. This compound, a key intermediate and potential impurity in the synthesis of proton pump inhibitors, requires a robust and refined analytical method to ensure pharmaceutical quality and safety.[1][2] This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic, empowering you to resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis important?
A1: this compound is a chemical intermediate used in the synthesis of omeprazole and related proton pump inhibitors (PPIs).[1] Its presence as a trace impurity in the final Active Pharmaceutical Ingredient (API) must be strictly controlled. Regulatory bodies require the identification and quantification of impurities to ensure the safety and efficacy of the drug product.[2] Therefore, a highly sensitive and specific analytical method is critical for quality control in the pharmaceutical industry.
Q2: What are the main chemical challenges associated with analyzing this compound?
A2: Like its parent compound, omeprazole, this compound is susceptible to degradation, particularly in acidic conditions.[3][4] The sulfide moiety can be prone to oxidation, and the acetyloxy group can undergo hydrolysis. Maintaining sample integrity from collection through analysis is paramount. Chromatographically, its basic nature can lead to poor peak shape (tailing) on traditional silica-based columns if the mobile phase is not optimized.[3]
Q3: What analytical technique is most suitable for this type of trace analysis?
A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. It offers the required sensitivity to detect parts-per-billion (ppb) levels and the selectivity to distinguish the analyte from a complex matrix and structurally similar impurities.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity needed for trace-level quantification in complex samples.[7][8]
Q4: How should I prepare stock solutions and standards to ensure stability?
A4: Given the compound's potential instability, stock solutions should be prepared in a non-acidic, aprotic solvent like high-purity acetonitrile or methanol. Store these solutions at low temperatures (-20°C is recommended) and protect them from light.[9][10] Working standards should be prepared fresh daily by diluting the stock solution in the initial mobile phase composition to ensure compatibility with the analytical system and mitigate analyte degradation.
Troubleshooting Guide: Common Issues in Trace Analysis
This guide addresses specific problems you may encounter during method development and execution.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic nitrogen atoms in the benzimidazole and pyridine rings can interact with acidic silanol groups on the column's stationary phase, causing peak tailing. 2. Inappropriate Mobile Phase pH: A mobile phase pH that is too low can protonate the analyte, increasing its interaction with residual silanols. | 1. Use a Modern, End-Capped Column: Employ a column specifically designed for high-performance at neutral or slightly basic pH, such as an Agilent InfinityLab Poroshell HPH-C8/C18 or Waters CORTECS C18+.[3][7] These columns have advanced end-capping to shield silanol groups. 2. Optimize Mobile Phase pH: Maintain a mobile phase pH between 7.6 and 8.2 using a buffer like ammonium bicarbonate or phosphate.[5][11] This ensures the analyte remains in a neutral state, minimizing unwanted column interactions. |
| Low Sensitivity / Poor Signal | 1. Analyte Degradation: The compound may be degrading in the sample diluent, on the column, or in the ion source. Omeprazole and its analogs are known to be unstable at low pH.[3][4] 2. Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for the analyte. 3. Signal Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal intensity. | 1. Ensure pH Stability: Use a diluent with a slightly basic pH (e.g., borax buffer) and keep the sample autosampler cooled (e.g., 5°C) to prevent degradation before injection. 2. Optimize MS Parameters: Perform a direct infusion of a standard solution to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and identify the most stable and intense precursor and product ions for Multiple Reaction Monitoring (MRM). 3. Improve Chromatographic Separation: Adjust the gradient profile to separate the analyte from interfering matrix components. If suppression persists, consider a more rigorous sample preparation technique like Solid-Phase Extraction (SPE). |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs. 2. Mobile Phase Fluctuation: Changes in mobile phase composition due to improper mixing or solvent evaporation. 3. Column Temperature Variation: Fluctuations in the column oven temperature can affect retention time. | 1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase composition before each injection. 2. Prepare Fresh Mobile Phase Daily: Use an online degasser and ensure solvent lines are properly primed. Keep mobile phase bottles covered to prevent evaporation. 3. Use a Thermostatted Column Compartment: Maintain a constant column temperature (e.g., 35°C) to ensure reproducible chromatography.[7] |
| Carryover (Peak in Blank Injection) | 1. Adsorption of Analyte: The analyte may adsorb to active sites within the LC system (e.g., injector, rotor seal, column). 2. Insufficient Needle Wash: The autosampler's needle wash procedure may not be effective enough to remove all traces of the analyte. | 1. System Passivation: Flush the entire LC system with a strong, passivating solvent mixture. 2. Optimize Needle Wash: Use a strong solvent mixture (e.g., acetonitrile/isopropanol/water with a small amount of acid or base, depending on analyte solubility) for the needle wash. Increase the wash volume and duration. Consider using multiple wash solvents. |
Troubleshooting Workflow Diagram
This diagram outlines a logical approach to diagnosing and resolving common analytical issues.
Caption: A decision tree for troubleshooting common HPLC/LC-MS issues.
Validated Experimental Protocol: LC-MS/MS Method
This section provides a detailed, step-by-step protocol for the trace analysis of this compound. This method is designed to be robust and self-validating through the inclusion of system suitability and quality control checks.
Sample and Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10.0 mL of HPLC-grade acetonitrile in a volumetric flask. Store at -20°C.
-
Working Standard Solutions (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent (90:10 Water:Acetonitrile with 5mM Ammonium Bicarbonate).
-
Sample Preparation: Dissolve the API sample in the diluent to a final concentration of 0.2 mg/mL.[7] Vortex and centrifuge if necessary to remove particulates before injection.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to independently verify accuracy.
LC-MS/MS System Parameters
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Value | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure tolerance for use with sub-2 µm particle columns, ensuring high resolution. |
| Column | Agilent InfinityLab Poroshell HPH-C8, 2.7 µm, 4.6 x 100 mm[7] | HPH chemistry provides excellent stability at the required basic pH, and the superficially porous particles offer high efficiency at lower backpressures.[7] |
| Mobile Phase A | 5mM Ammonium Bicarbonate in Water, pH adjusted to 8.0[5] | Volatile buffer compatible with MS. The basic pH ensures analyte stability and improves peak shape for basic compounds.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Flow Rate | 1.0 mL/min[5][7] | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C[7] | Ensures reproducible retention times and can improve peak efficiency. |
| Injection Vol. | 10 µL[5] | Balances sensitivity with potential for column overload. |
| Gradient Elution | 0-1 min (25% B), 1-4 min (25-80% B), 4-4.1 min (80-25% B), 4.1-6 min (25% B) | A gradient is necessary to elute the analyte with a good peak shape while cleaning the column of more retained impurities. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) | Provides the sensitivity and selectivity required for trace-level quantification via MRM. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[5] | The basic nitrogen sites on the molecule are readily protonated in ESI+. |
| MRM Transition | Precursor Ion (Q1) → Product Ion (Q3) (To be determined empirically) | Specific to this compound (C18H19N3O3S, MW: 373.43). The protonated molecule [M+H]+ at m/z 374.1 should be monitored. Product ions would be determined via infusion experiments. |
System Suitability Test (SST)
Before running the analytical batch, perform five replicate injections of a mid-level concentration standard. The system is deemed ready if the following criteria are met:
-
Peak Area %RSD: ≤ 5.0%
-
Retention Time %RSD: ≤ 2.0%
-
Peak Tailing Factor: 0.8 - 1.5
Analytical Workflow Diagram
Caption: Step-by-step workflow for the LC-MS/MS analysis of the target analyte.
References
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [Link]
-
An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]
-
Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]
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Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
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Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate. [Link]
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
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Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
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Synthesis, structure, and reactivity of Omeprazole and related compounds. Semantic Scholar. [Link]
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Omeprazole Delayed-Release Capsules. USP-NF. [Link]
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The chemical structures of omeprazole sulfide and its human metabolite, 5. ResearchGate. [Link]
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Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]
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STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. [Link]
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Analytical methodologies for the determination of omeprazole: an overview. PubMed. [Link]
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Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level facto. ScienceDirect. [Link]
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ChemInform Abstract: Synthesis of Optically Active Omeprazole by Catalysis with Vanadyl Complexes with Chiral Schiff Bases. ResearchGate. [Link]
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4-Desmethoxy-4-chloro Omeprazole Sulfide. PubChem. [Link]
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Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to 4-Acetyloxy Omeprazole Sulfide and Omeprazole Sulfide: Structure, Stability, and Synthetic Utility
This guide provides an in-depth technical comparison between Omeprazole Sulfide and its derivative, 4-Acetyloxy Omeprazole Sulfide. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and synthesis of proton pump inhibitors (PPIs). We will explore their structural differences, comparative stability, and respective roles as key intermediates in pharmaceutical manufacturing, supported by established experimental protocols.
Introduction: The Central Role of Sulfide Intermediates in Omeprazole Chemistry
Omeprazole, a cornerstone therapy for acid-related gastrointestinal disorders, functions as a prodrug that, once activated in the acidic environment of parietal cells, irreversibly inhibits the H+/K+ ATPase (the proton pump).[1] The synthesis and metabolism of omeprazole are intrinsically linked to its sulfide analogue, Omeprazole Sulfide (also known as Pyrmetazole). This compound serves a dual function: it is a key synthetic precursor for creating the active sulfoxide form of omeprazole and is also an active metabolite.[2][3]
In the pursuit of optimizing the synthesis and pharmacokinetic properties of PPIs, various derivatives have been developed. Among these is this compound, a modified intermediate. The introduction of an acetyloxy group to the pyridine ring is a deliberate chemical modification aimed at enhancing stability and improving its profile for pharmaceutical development.[4] This guide will dissect the implications of this structural change.
Section 1: Chemical Structure and Physicochemical Properties
The fundamental difference between the two compounds lies in the substitution at the 4-position of the pyridine ring. Omeprazole Sulfide features a methoxy group (–OCH₃), whereas this compound possesses an acetyloxy group (–OCOCH₃). This seemingly minor alteration has significant implications for the molecule's electronic properties, solubility, and reactivity.
Caption: The dual role of Omeprazole Sulfide in synthetic and metabolic pathways.
Section 3: Analysis of Chemical Stability
The stability of omeprazole and its precursors is a critical challenge in pharmaceutical formulation. Omeprazole is notoriously unstable in acidic environments and is also sensitive to heat, light, and humidity. [5][6]This instability extends to its sulfide intermediate.
The primary rationale for creating this compound is to improve upon this stability. [4]The acetyloxy group is an electron-withdrawing group, which can decrease the electron density on the pyridine ring. This modification can make the ring less susceptible to oxidative degradation, a common issue with pyridine-containing compounds. By enhancing stability, this derivative offers potential advantages in terms of shelf-life, handling during manufacturing, and potentially reducing the formation of impurities. [7]
Section 4: Experimental Protocols
To provide a practical framework for comparing these two intermediates, we present detailed methodologies for a stability assay and a key synthetic step.
Protocol 1: Comparative Stability Analysis by HPLC
This protocol outlines a forced degradation study to quantitatively compare the stability of the two sulfide compounds under various stress conditions. The use of High-Performance Liquid Chromatography (HPLC) is the standard for quantifying omeprazole and its related substances. [8][9] Objective: To determine the relative stability of Omeprazole Sulfide and this compound under acidic, alkaline, oxidative, and photolytic stress.
Materials:
-
Omeprazole Sulfide (Reference Standard)
-
This compound
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Sodium Phosphate Dibasic (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 10 mg of each compound in 10 mL of methanol to create 1 mg/mL stock solutions.
-
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer (e.g., 25 mM, pH 7.6).
-
The mobile phase will be a gradient mixture of the phosphate buffer and acetonitrile. A typical gradient might start at 20% acetonitrile and ramp up to 80% over 20 minutes to elute all components.
-
-
Forced Degradation Procedure:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
-
Photostability: Expose 1 mL of stock solution in a quartz cuvette to light in a photostability chamber (as per ICH Q1B guidelines).
-
Control: Keep 1 mL of stock solution at 4°C, protected from light.
-
-
HPLC Analysis:
-
Dilute all samples appropriately with the mobile phase.
-
Inject 20 µL of each sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 302 nm).
-
Calculate the percentage of the parent compound remaining by comparing the peak area to the control sample.
-
Data Interpretation: The results should be tabulated to compare the percentage degradation of each compound under each stress condition. A significantly lower percentage of degradation for this compound would provide direct evidence of its enhanced stability.
Caption: Experimental workflow for the comparative stability assay via HPLC.
Protocol 2: Synthesis of Omeprazole via Oxidation
This protocol details the final synthetic step, which is common to both precursors: the oxidation of the sulfide to a sulfoxide.
Objective: To synthesize omeprazole from both sulfide precursors and compare reaction efficiency or impurity profiles.
Materials:
-
Omeprazole Sulfide or this compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
TLC plates (silica gel)
Methodology:
-
Reaction Setup:
-
Dissolve 1 mmol of the sulfide intermediate (Omeprazole Sulfide or the 4-Acetyloxy derivative) in 20 mL of DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Oxidation:
-
Dissolve 1.1 mmol of m-CPBA in 10 mL of DCM.
-
Add the m-CPBA solution dropwise to the cooled sulfide solution over 30 minutes, maintaining the temperature at 0°C.
-
Causality Note: Slow addition at low temperature is crucial to control the exotherm and prevent over-oxidation to the corresponding sulfone, a common impurity. [7]
-
-
Work-up and Purification:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution to neutralize excess m-CPBA.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude omeprazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Note: For the 4-Acetyloxy precursor, this process would likely yield an acetyloxy-omeprazole analog, which would require a subsequent hydrolysis step to yield omeprazole.
-
Conclusion
Omeprazole Sulfide and this compound are closely related compounds with distinct roles and properties.
-
Omeprazole Sulfide is the foundational intermediate and a known metabolite, representing the core structure required for the synthesis of omeprazole. Its chemistry and handling are well-documented but are subject to the stability limitations inherent in the omeprazole scaffold. [2]
-
This compound is a rationally designed derivative engineered for enhanced chemical stability. [4]The acetyloxy group is intended to protect the pyridine ring, potentially leading to higher yields, reduced impurity formation during synthesis, and a longer shelf-life. While it serves as a specialized precursor, it adds complexity to the synthesis if the final product requires the free 4-hydroxy or 4-methoxy group.
The choice between these two intermediates depends on the specific goals of the researcher or process chemist. For fundamental metabolic studies or standard synthetic procedures, Omeprazole Sulfide is the compound of choice. For developing novel, more robust synthetic routes where precursor stability is a paramount concern, this compound presents a compelling alternative that warrants experimental validation.
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Chang, M., et al. (1992). Disposition kinetics and metabolism of omeprazole in extensive and poor metabolizers of S-mephenytoin 4'-hydroxylation recruited from an Oriental population. Journal of Pharmacology and Experimental Therapeutics, 262(3), 1195-202. [Link]
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Angus, P. W., et al. (1989). Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver. Journal of Pharmacology and Experimental Therapeutics, 251(1), 132-137. [Link]
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National Institutes of Health. (2018). Effects of astragaloside IV on the pharmacokinetics of omeprazole in rats. PubMed Central. [Link]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Acetyloxy Omeprazole Sulfide
Introduction
In the landscape of pharmaceutical development, the rigorous control of impurities is paramount to ensuring the safety and efficacy of the final drug product. 4-Acetyloxy Omeprazole Sulfide is a key intermediate and potential impurity in the synthesis of Omeprazole, a widely used proton pump inhibitor.[1] The development and validation of a robust analytical method to accurately quantify this compound are therefore not just a regulatory requirement but a cornerstone of quality assurance.[2][3]
This guide provides a comprehensive, experience-driven approach to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental design choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method.
The Importance of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) or the increase in the levels of degradation products.[4][5] Forced degradation studies are intentionally conducted to produce these degradation products and to demonstrate the method's specificity in separating the analyte of interest from any potential interferents.[6][7][8]
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[9][10] The following diagram illustrates the typical workflow for validating an HPLC method for a pharmaceutical impurity.
Caption: Interdependence of key analytical method validation parameters.
Conclusion
The validation of an analytical method for an impurity such as this compound is a comprehensive process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By following the structured approach outlined in this guide, researchers and scientists can develop and validate a robust, reliable, and defensible stability-indicating HPLC method. This, in turn, contributes to the overall quality and safety of the final pharmaceutical product.
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Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
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What do Limit of Detection and Limit of Quantitation mean? YouTube. [Link]
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What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
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HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]
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Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Limit of detection, limit of quantification and limit of blank. EFLM. [Link]
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-
Range and Linearity Test for Analytical Method Validation. Pharma Calculation. [Link]
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How to check Linearity & range of analytical method. YouTube. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
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Robustness Tests. LCGC International. [Link]
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Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
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What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]
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Quality by Design Method Development For the Analysis of Omeprazole. Diva-Portal.org. [Link]
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Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]
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A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. National Institutes of Health. [Link]
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Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline. [Link]
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How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. Pharma Validation. [Link]
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Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
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A Comparative Guide to the Stability of Acetyloxy and Hydroxy Omeprazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Enhanced Stability in Proton Pump Inhibitors
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions by irreversibly inhibiting the H+/K+-ATPase proton pump.[1] However, its inherent instability, particularly in acidic environments, necessitates enteric-coated formulations to ensure therapeutic efficacy.[2][3] This chemical lability has driven the development of various derivatives, including hydroxy and acetyloxy substituted analogues, with the aim of improving stability, bioavailability, and overall therapeutic profile. This guide provides a comparative analysis of the stability of acetyloxy and hydroxy omeprazole derivatives, grounded in available experimental data and chemical principles. While direct comparative studies are limited, a robust understanding can be constructed by examining the stability of the parent compound, omeprazole, and its primary metabolite, 5-hydroxyomeprazole, and inferring the stability of the acetyloxy derivative.
Understanding the Degradation Landscape of Omeprazole and its Hydroxy Derivative
Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and to identify potential degradation products that may arise during manufacturing, storage, and administration.[4] These studies typically involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by the International Council for Harmonisation (ICH) guidelines.
Acid-Catalyzed Degradation: A Shared Vulnerability
Both omeprazole and its 5-hydroxy metabolite exhibit significant degradation in acidic conditions.[5][6] The degradation pathways are analogous, leading to the formation of a rearranged monomer as the primary degradation product, along with various dimer species.[5][6] The core mechanism involves the acid-catalyzed conversion of the benzimidazole sulfoxide to a reactive sulfenamide intermediate.
A study on the acid-induced degradation of omeprazole and 5-hydroxyomeprazole found that both compounds degrade rapidly, and their degradants are structurally analogous, with the primary difference being the presence of an additional oxygen atom in the degradation products of 5-hydroxyomeprazole.[5][6]
Comparative Degradation Under Stress Conditions
| Stress Condition | Omeprazole Degradation (%) | 5-Hydroxyomeprazole Degradation | Key Degradation Products |
| Acid Hydrolysis (e.g., 0.1 N HCl) | ~30%[2] | Rapid, analogous to omeprazole[5][6] | Rearranged monomer, dimers[5][6] |
| Base Hydrolysis (e.g., 0.1 N NaOH) | ~15%[2] | Data not available | Specific degradation products |
| Oxidative Stress (e.g., 3% H2O2) | ~21%[2] | Data not available | Sulfone and N-oxide derivatives |
| Thermal Degradation | Variable | Data not available | Various degradation products |
| Photodegradation | Variable | Data not available | Photolytic degradation products |
Note: The percentage of degradation can vary significantly depending on the specific experimental conditions (e.g., temperature, duration of exposure, concentration of stressor).
The Inferred Stability of Acetyloxy Omeprazole Derivatives: A Theoretical Perspective
In the absence of direct experimental data from forced degradation studies on acetyloxy omeprazole derivatives, we can infer their likely stability based on the electronic and steric properties of the acetyloxy group in comparison to the hydroxy group.
The key difference lies in the electronic nature of the substituent on the benzimidazole ring. A hydroxyl (-OH) group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution due to the resonance effect of the oxygen's lone pairs donating electron density to the aromatic ring.[7] This increased electron density can influence the reactivity and stability of the molecule.
Conversely, an acetyloxy (-OAc) group is less activating than a hydroxyl group.[8] The lone pair on the oxygen atom is delocalized into the adjacent electron-withdrawing carbonyl group, making it less available for donation to the benzimidazole ring.[8] This reduced electron-donating capacity of the acetyloxy group could potentially lead to a different stability profile compared to the hydroxy derivative. It is plausible that the acetyloxy group may offer some steric hindrance to certain reactions, but its electronic effect is likely to be more dominant in influencing the overall stability.
The benzimidazole ring itself is generally stable, but its reactivity and susceptibility to degradation can be significantly modulated by the nature of its substituents.[9][10] Electron-withdrawing groups can sometimes enhance stability by reducing the electron density of the ring, making it less susceptible to certain degradation pathways.
Given these chemical principles, it is hypothesized that the acetyloxy omeprazole derivative may exhibit a different, and potentially more stable, profile under certain stress conditions compared to the hydroxy derivative. However, this remains a theoretical inference pending direct experimental verification.
Experimental Protocols for a Definitive Comparative Stability Study
To address the current knowledge gap, a comprehensive forced degradation study directly comparing acetyloxy and hydroxy omeprazole derivatives is necessary. The following protocols outline a robust experimental design for such a study.
Protocol 1: Forced Degradation Studies
Objective: To compare the degradation of acetyloxy and hydroxy omeprazole derivatives under various stress conditions.
Materials:
-
Acetyloxy omeprazole derivative (test sample)
-
Hydroxy omeprazole derivative (test sample)
-
Omeprazole (reference standard)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the acetyloxy derivative, hydroxy derivative, and omeprazole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of each stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solutions at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of each stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for specified time points.
-
Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 9 mL of 3% H2O2.
-
Keep the solutions at room temperature for specified time points.
-
Withdraw aliquots and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of each solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose solutions of each compound to a calibrated light source (as per ICH Q1B guidelines).
-
Simultaneously, keep control samples in the dark.
-
At specified time points, withdraw aliquots from both exposed and control samples and analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of the parent compounds and their degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 7.4).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizing the Pathways and Processes
Degradation Pathway of Omeprazole
Caption: Acid-catalyzed degradation of omeprazole.
Proposed Experimental Workflow for Comparative Stability
Caption: Workflow for comparative stability analysis.
Conclusion and Future Directions
The stability of omeprazole and its derivatives is a critical factor influencing their pharmaceutical development and therapeutic efficacy. While 5-hydroxyomeprazole demonstrates a degradation profile analogous to the parent compound under acidic stress, a comprehensive, direct comparison with an acetyloxy derivative is currently lacking in the scientific literature. Based on fundamental chemical principles, it is reasonable to hypothesize that the electronic and steric differences between the hydroxy and acetyloxy substituents will lead to distinct stability profiles.
To definitively elucidate these differences, the execution of a comprehensive comparative forced degradation study, as outlined in this guide, is paramount. Such a study would provide invaluable data for drug development professionals, enabling the rational design of more stable and effective proton pump inhibitors. The provided experimental protocols offer a clear roadmap for researchers to undertake this important investigation, ultimately contributing to the development of improved therapies for acid-related disorders.
References
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-
Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. [Link]
- (Reference to a general organic chemistry textbook discussing substituent effects)
-
Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
- (Reference to a review on forced degrad
- (Reference to a study on omeprazole degrad
- (Reference to a study detailing analytical methods for omeprazole)
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-
How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations. European Journal of Pharmaceutical Sciences. [Link]
- (Reference to a study on the synthesis of hydroxyomeprazole)
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- (Reference to a paper on the electronic effects of substituents)
-
Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry. [Link]
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-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. [Link]
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-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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- (Reference to a study on the antimicrobial activity of benzimidazole deriv
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-
Synthesis and biological evaluation of 2-substituted derivatives of benzimidazoles. Journal of Pharmaceutical Sciences and Research. [Link]
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- (Reference to a structure-activity rel
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Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 4-Acetyloxy Omeprazole Sulfide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precision of analytical methods is paramount. For a widely prescribed proton pump inhibitor like omeprazole, immunoassays offer a high-throughput solution for quantifying drug levels in biological matrices. However, the specificity of these assays can be challenged by the presence of metabolites and related synthetic intermediates. This guide provides an in-depth analysis of the potential cross-reactivity of 4-Acetyloxy Omeprazole Sulfide , a key intermediate in the synthesis of omeprazole, in immunoassays designed for the parent drug.
While direct experimental data on the cross-reactivity of this specific intermediate is not extensively published, this guide will provide a framework for its evaluation based on established principles of immunoassay validation. We will explore the structural similarities and differences between omeprazole and this compound, detail a comprehensive experimental protocol for determining cross-reactivity, and discuss the potential implications of such cross-reactivity on data integrity.
The Metabolic Landscape of Omeprazole and the Emergence of Synthetic Intermediates
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 playing crucial roles.[1][2] This metabolic activity results in several metabolites, including 5-hydroxyomeprazole, omeprazole sulfone, and omeprazole sulfide.[3][4] The development of immunoassays for omeprazole must contend with the potential for these metabolites to cross-react with the antibodies used, which could lead to an overestimation of the parent drug concentration.
Beyond in vivo metabolites, synthetic intermediates used in the manufacturing of omeprazole can also pose a risk of interference if they are present as impurities in the final drug product or are used as analytical standards. This compound is one such intermediate, utilized in various synthetic routes to omeprazole.[5][6] Its structural relationship to omeprazole warrants a thorough investigation of its potential to be recognized by anti-omeprazole antibodies.
Understanding Immunoassay Specificity: The Competitive ELISA Model
Immunoassays for small molecules like omeprazole are typically designed in a competitive format. In this setup, a known amount of labeled omeprazole (e.g., conjugated to an enzyme) competes with the unlabeled omeprazole in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled omeprazole that binds to the antibody is inversely proportional to the concentration of omeprazole in the sample.
Cross-reactivity occurs when a substance other than the intended analyte, in this case, this compound, can also bind to the antibody, thereby displacing the labeled omeprazole and generating a false-positive signal.
A Framework for Assessing Cross-Reactivity: Experimental Protocol
To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following protocol outlines a robust method for this evaluation using a competitive ELISA format.
Experimental Workflow for Cross-Reactivity Assessment
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of omeprazole (the standard analyte) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Prepare 1 mg/mL stock solutions of other relevant omeprazole metabolites (e.g., 5-hydroxyomeprazole, omeprazole sulfone, omeprazole sulfide) for a comprehensive comparison.
2. Serial Dilutions:
-
For each compound, perform a serial dilution to create a range of concentrations that will be tested in the immunoassay. A typical range might be from 1 ng/mL to 10,000 ng/mL.
3. Competitive ELISA Procedure:
-
Use a commercially available or in-house developed omeprazole ELISA kit.
-
Add the serially diluted standards of omeprazole, this compound, and other metabolites to the antibody-coated microplate wells.
-
Add the enzyme-conjugated omeprazole to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Standard Curve Generation: Plot the absorbance values for the omeprazole standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
IC50 Determination: From the dose-response curves for each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Omeprazole / IC50 of Test Compound) x 100
Comparative Data Presentation
The results of the cross-reactivity study should be summarized in a clear and concise table to allow for easy comparison. The following is an illustrative example with hypothetical data.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Omeprazole | 50 | 100% |
| This compound | [Experimental Value] | [Calculated Value] |
| 5-Hydroxyomeprazole | 250 | 20% |
| Omeprazole Sulfone | 1000 | 5% |
| Omeprazole Sulfide | 500 | 10% |
Implications of Cross-Reactivity
The degree of cross-reactivity of this compound will have significant implications for the interpretation of immunoassay data:
-
High Cross-Reactivity (>10%): If this intermediate exhibits high cross-reactivity, its presence as an impurity in omeprazole formulations could lead to a significant overestimation of the parent drug concentration. This could have implications for pharmacokinetic modeling and dose-response assessments.
-
Low Cross-Reactivity (<1%): Low cross-reactivity would indicate that the immunoassay is highly specific for omeprazole and that the presence of this intermediate is unlikely to affect the accuracy of the results.
-
Moderate Cross-Reactivity (1-10%): In this scenario, the impact on data accuracy would depend on the concentration of the intermediate relative to omeprazole.
Conclusion and Recommendations
While immunoassays provide a valuable tool for the high-throughput analysis of omeprazole, their susceptibility to cross-reactivity with structurally related compounds necessitates thorough validation. The potential for interference from synthetic intermediates like this compound underscores the importance of a comprehensive specificity assessment.
As a Senior Application Scientist, my recommendation is to always perform a cross-reactivity analysis as part of the validation of any immunoassay for therapeutic drug monitoring. The experimental framework provided in this guide offers a robust methodology for evaluating the specificity of an omeprazole immunoassay for this compound and other relevant metabolites. By understanding and quantifying potential cross-reactivity, researchers can ensure the accuracy and reliability of their data, leading to more informed decisions in drug development and clinical research.
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ClinPGx. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Available from: [Link].
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Small Molecule Pathway Database. Omeprazole Metabolism Pathway. Available from: [Link].
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ClinPGx. Omeprazole. Available from: [Link].
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National Center for Biotechnology Information. Omeprazole Therapy and CYP2C19 Genotype. Available from: [Link].
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Anilocus. ELISA (Enzyme-Linked Immunosorbent Assay). Available from: [Link].
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Creative Diagnostics. ELISA for Drug Detection. Available from: [Link].
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link].
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U.S. Food and Drug Administration. Immunotoxicity Testing Guidance. Available from: [Link].
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Center for Professional Advancement. FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. Available from: [Link].
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HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Available from: [Link].
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U.S. Food and Drug Administration. Immunogenicity Assessment for Therapeutic Protein Products. Available from: [Link].
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A Senior Application Scientist's Guide to HPLC Column Performance in Omeprazole Impurity Profiling
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) column performance for the critical task of omeprazole impurity profiling. As researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities are paramount for ensuring the safety and efficacy of pharmaceutical products. This document moves beyond a simple listing of methods to offer a rationale-driven comparison of commonly employed HPLC columns, supported by experimental data and established pharmacopeial methodologies.
The Criticality of Impurity Profiling for Omeprazole
Omeprazole, a proton pump inhibitor, is widely prescribed for treating acid-related gastrointestinal disorders.[1] Like any active pharmaceutical ingredient (API), its synthesis and storage can result in the formation of related substances and degradation products, collectively known as impurities. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits on these impurities.[2][3] Therefore, a robust and reliable analytical method for impurity profiling is not just a quality control measure but a critical component of regulatory compliance and patient safety.
Omeprazole is a weak base and is known to be unstable in acidic conditions. This characteristic influences the choice of HPLC conditions, particularly the mobile phase pH, to ensure the stability of the analyte during analysis and to achieve optimal separation. The impurities of omeprazole can be structurally similar to the parent compound, presenting a chromatographic challenge that necessitates careful column selection.[4][5]
Experimental Workflow: A Foundation for Comparison
To provide a standardized framework for comparing column performance, a general experimental workflow for omeprazole impurity profiling is outlined below. This workflow is a composite of best practices and common methodologies found in the literature and application notes.
Caption: A generalized experimental workflow for the HPLC analysis of omeprazole impurities.
Comparative Analysis of HPLC Columns
The choice of the stationary phase is a critical determinant of separation selectivity and efficiency in HPLC. For omeprazole and its impurities, which are moderately polar compounds, reversed-phase chromatography is the predominant mode of separation. The most commonly employed stationary phases are C18 (Octadecylsilane, ODS) and C8 (Octylsilane).
The Workhorses: C18 and C8 Columns
The fundamental difference between C18 and C8 columns lies in the length of the alkyl chains bonded to the silica support. C18 columns have 18-carbon chains, while C8 columns have 8-carbon chains.[6][7] This structural difference directly impacts their chromatographic behavior.
-
Hydrophobicity and Retention: C18 columns are more hydrophobic than C8 columns due to their longer carbon chains.[6][8] This increased hydrophobicity generally leads to stronger retention of nonpolar and moderately polar compounds like omeprazole and its impurities.[7] Consequently, for a given mobile phase, analytes will typically have longer retention times on a C18 column compared to a C8 column.[7]
-
Selectivity: The difference in hydrophobicity can also influence the selectivity of the separation. While both column types can separate omeprazole from its impurities, the elution order and resolution between critical pairs may differ. For complex mixtures with structurally similar impurities, the enhanced retention on a C18 column can sometimes provide better resolution.[6]
-
Analysis Time: Due to the generally weaker retention, C8 columns can offer the advantage of faster analysis times.[6][9] This is particularly beneficial in high-throughput quality control environments.
The following diagram illustrates the relationship between column properties and performance characteristics:
Caption: Relationship between HPLC column properties and performance characteristics for C18 and C8 columns.
Performance Data Summary
The following table summarizes typical performance characteristics of C18 and C8 columns for omeprazole impurity profiling based on published application notes and pharmacopeial methods.
| Column Type | Stationary Phase | Typical Dimensions | Mobile Phase Example | Key Performance Characteristics |
| C18 | Octadecylsilane bonded to silica | 150 mm x 4.6 mm, 3-5 µm | Buffer: Acetonitrile (e.g., 75:25 v/v) with pH adjustment[10] | Resolution: Generally provides high resolution for a wide range of impurities. The CORTECS C18+ column has been shown to resolve isobaric degradants effectively. Peak Shape: Good peak symmetry can be achieved, especially with modern, well-endcapped columns. Analysis Time: Can be longer due to stronger retention. |
| C8 | Octylsilane bonded to silica | 100-150 mm x 4.6 mm, 2.7-5 µm | 75% 0.01 M Na2HPO4, pH 7.6 / 25% Acetonitrile[11] | Resolution: Sufficient for separating key impurities as per pharmacopeial methods (e.g., China Pharmacopeia).[11] The USP monograph also suggests a C8 (L7 packing) column.[12] Peak Shape: Good peak shapes are achievable. Analysis Time: Generally faster than C18 columns. |
| Superficially Porous | e.g., Poroshell HPH-C8, CORTECS C18+ | 100-150 mm x 4.6 mm, 2.7 µm | Varies, often with pH adjustment | Efficiency: Higher efficiency and sharper peaks compared to fully porous particles of the same size, leading to improved resolution and sensitivity.[11] Backpressure: Lower backpressure than sub-2 µm particles, allowing for use on standard HPLC systems. |
| Chiral | e.g., Chiralpak IA | Varies | Polar organic or normal-phase | Enantioselectivity: Specifically designed for the separation of enantiomers, such as (R)- and (S)-omeprazole, which is crucial for determining the enantiomeric purity of esomeprazole.[13][14] |
In-Depth Discussion and Mechanistic Insights
The Role of Mobile Phase pH
Omeprazole's stability and ionization state are highly pH-dependent. At low pH, it is prone to degradation. Therefore, mobile phases with neutral to alkaline pH are often employed to ensure its stability during the analysis. For instance, the Agilent InfinityLab Poroshell HPH-C8 column is designed to be stable at high pH (up to 11), making it suitable for such applications.[11] A higher pH can also improve the peak shape of basic compounds like omeprazole by minimizing interactions with residual silanols on the silica surface.
The Advantage of Superficially Porous Particles
Modern column technologies, such as those utilizing superficially porous particles (also known as core-shell particles), offer significant advantages. Columns like the Agilent InfinityLab Poroshell and Waters CORTECS feature a solid core with a porous outer layer.[11] This morphology reduces the diffusion path length for analytes, leading to higher efficiency and sharper peaks, which in turn enhances resolution and sensitivity. This can be particularly beneficial for resolving closely eluting impurities.
Chiral Separations: A Special Case
For determining the enantiomeric purity of esomeprazole ((S)-omeprazole), a standard reversed-phase column is insufficient. A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as Chiralpak IA, are commonly used for the enantioseparation of omeprazole and its chiral impurities.[13][15] These separations are typically performed using polar organic or normal-phase mobile phases.[13]
Conclusion and Recommendations
The choice between a C18 and a C8 column for omeprazole impurity profiling depends on the specific analytical goals.
-
For comprehensive impurity profiling with maximum resolution , a high-efficiency C18 column, particularly one with superficially porous particles, is often the preferred choice. The stronger retention can aid in the separation of a larger number of impurities.
-
For routine quality control where speed is a priority and the separation of known, key impurities is the primary goal , a C8 column can provide a robust and faster alternative. Pharmacopeial methods often specify C8 columns, indicating their suitability for this purpose.[3][12]
-
For the determination of enantiomeric purity , a dedicated chiral stationary phase is mandatory.
Ultimately, method development and validation should be performed to ensure that the chosen column and conditions meet the specific requirements for accuracy, precision, and robustness for the intended application.
References
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Fu, R. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell HPH-C8 Columns. Agilent Technologies, Inc. Retrieved from [Link]
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Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]
-
Molnár, I., Kormány, R., & Rieger, H. J. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International, 27(3), 1-11. Retrieved from [Link]
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Rizzo, S., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1158-1164. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Omeprazole. PubChem. Retrieved from [Link]
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Péter, A., et al. (2020). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 25(15), 3488. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). Separation of Omeprazole and Related Impurities. Retrieved from [Link]
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ResearchGate. (n.d.). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Retrieved from [Link]
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Molnár-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]
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Separation Science. (n.d.). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 4-Acetyloxy Omeprazole Sulfide and Sulfone Analogues
In the landscape of pharmaceutical analysis, particularly in drug development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Omeprazole, a widely used proton pump inhibitor, and its analogues are subject to rigorous scrutiny. This guide provides an in-depth spectroscopic comparison between two key analogues: 4-Acetyloxy Omeprazole Sulfide and its oxidized counterpart, 4-Acetyloxy Omeprazole Sulfone.
The primary structural difference lies in the oxidation state of the sulfur atom bridging the benzimidazole and pyridine rings. The sulfide contains a thioether linkage (-S-), while the sulfone possesses a sulfonyl group (-SO₂-). This seemingly minor change induces significant shifts in the molecule's electronic distribution, geometry, and, consequently, its spectroscopic signatures. Understanding these differences is crucial for identification, quantification, and stability testing. While specific data for the 4-Acetyloxy derivatives is sparse in public literature, this guide leverages extensive data on the parent omeprazole sulfide and sulfone compounds to provide a robust and scientifically grounded comparison, noting the expected contributions of the acetyloxy group where appropriate.
Core Structural Transformation
The conversion from a sulfide to a sulfone is a classic oxidation reaction, often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[1] This transformation is the central point of our spectroscopic investigation.
Caption: Oxidation of the sulfide to the sulfone.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of a molecule's mass, offering the most straightforward initial differentiation between the sulfide and sulfone.
Theoretical Principle: The oxidation of the sulfide to the sulfone involves the addition of two oxygen atoms. This results in a predictable mass increase of approximately 32 atomic mass units (amu).
Expected Data:
-
This compound (C₁₉H₂₁N₃O₄S): The molecular formula for this derivative would lead to an expected exact mass. For the parent omeprazole sulfide (C₁₇H₁₉N₃O₂S), the molecular weight is approximately 329.4 g/mol .[2][3] The addition of an acetyloxy group (C₂H₂O₂) would increase this.
-
4-Acetyloxy Omeprazole Sulfone (C₁₉H₂₁N₃O₅S): The corresponding sulfone would be 32 amu heavier. The parent omeprazole sulfone (C₁₇H₁₉N₃O₄S) has a molecular weight of approximately 361.42 g/mol .[4][5][6] The protonated molecule [M+H]⁺ is often observed in ESI-MS, with an m/z of ~362.11.[7][8]
Data Summary Table:
| Compound | Parent Formula | Parent Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) for Parent |
| Omeprazole Sulfide | C₁₇H₁₉N₃O₂S | 329.42[4] | ~330.1 |
| Omeprazole Sulfone | C₁₇H₁₉N₃O₄S | 361.42[4][5] | ~362.1[7][8] |
Note: The 4-Acetyloxy group would add 42.01 Da to each of these parent masses.
Expert Insight: High-resolution mass spectrometry (HRMS), such as with a Q-Exactive Orbitrap, can confirm the elemental composition, providing unambiguous identification by matching the measured accurate mass to the theoretical mass with sub-ppm error.[9] Fragmentation patterns (MS/MS) would also differ. The sulfone may show a characteristic loss of SO₂ (64 Da), which would be absent in the sulfide's fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying functional groups. The distinction between a sulfide and a sulfone is a textbook application of this technique.
Theoretical Principle: The key differentiators are the stretching vibrations of the sulfonyl (S=O) bonds. Sulfones exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric SO₂ stretching. Thioethers (sulfides) do not have these bonds and therefore lack these prominent peaks.
Expected Data:
-
Sulfide: The spectrum will be complex but will notably lack strong absorptions in the 1400-1100 cm⁻¹ region.
-
Sulfone: The spectrum will be dominated by two intense peaks:
Data Summary Table:
| Spectroscopic Feature | This compound | 4-Acetyloxy Omeprazole Sulfone | Causality |
| Asymmetric SO₂ Stretch | Absent | Strong, ~1350-1300 cm⁻¹ | Vibration of the S=O bonds. |
| Symmetric SO₂ Stretch | Absent | Strong, ~1160-1120 cm⁻¹ | Vibration of the S=O bonds. |
| C=O Stretch (Acetyloxy) | Present, ~1760 cm⁻¹ | Present, ~1760 cm⁻¹ | Carbonyl group of the ester. |
Expert Insight: The high intensity and characteristic position of the sulfone peaks make IR spectroscopy a rapid and reliable method for monitoring the oxidation process from sulfide to sulfone. The absence of these peaks is a strong indicator of the sulfide's presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.
Theoretical Principle: The sulfonyl group (-SO₂) is strongly electron-withdrawing compared to the sulfide group (-S-). This deshielding effect causes nuclei (both ¹H and ¹³C) located near the sulfonyl group to resonate at a higher chemical shift (further downfield) than their sulfide counterparts. The most significantly affected nucleus is the methylene bridge (-CH₂-) connecting the sulfur atom to the pyridine ring.
Expected ¹H NMR Data:
-
Methylene Protons (-CH₂-): This singlet will experience a significant downfield shift in the sulfone. A patent for omeprazole sulfone reports this peak at approximately 4.94-4.99 ppm (in CDCl₃).[7] In contrast, the methylene protons in the sulfide analogue would be expected further upfield.
-
Aromatic Protons: Protons on both the benzimidazole and pyridine rings, particularly those ortho and para to the sulfur bridge, will also shift downfield in the sulfone, though to a lesser extent than the methylene protons.
-
Acetyloxy Group (-OCOCH₃): Both molecules will show a sharp singlet corresponding to the three methyl protons of the acetyloxy group, typically in the δ 2.0–2.5 ppm range. This signal serves as a useful internal reference point but is not diagnostic for the sulfide vs. sulfone state.
Data Summary Table (¹H NMR, Typical Shifts in CDCl₃):
| Proton Environment | Omeprazole Sulfide (Expected δ, ppm) | Omeprazole Sulfone (Reported δ, ppm)[7] | Δδ (ppm) | Causality |
| Methylene (-CH₂-) | ~4.0 - 4.5 | ~4.9 - 5.0 | ~ +0.5-1.0 | Strong deshielding by SO₂ group. |
| Pyridine Ring CH₃ | ~2.1 - 2.3 | ~2.2 - 2.3 | Minimal | Distant from the oxidation site. |
| Methoxy (-OCH₃) | ~3.7 - 3.8 | ~3.7 - 3.9 | Minimal | Distant from the oxidation site. |
| Acetyloxy (-OCOCH₃) | ~2.2 | ~2.2 | None | Identical substituent. |
Expert Insight: ¹H NMR is not just qualitative; it's quantitative. By integrating the peak areas, one can determine the relative amounts of sulfide and sulfone in a mixture, making it an invaluable tool for reaction monitoring and impurity profiling.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. The benzimidazole and pyridine rings constitute the primary chromophore system in these compounds.
Theoretical Principle: The sulfur atom in the sulfide has lone pairs of electrons that can participate in conjugation with the aromatic systems. In the sulfone, these electrons are involved in bonding with the oxygen atoms, effectively removing them from the conjugated π-system. This alteration of the chromophore typically leads to a change in the maximum absorption wavelength (λₘₐₓ).
Expected Data:
-
The disruption of conjugation in the sulfone often leads to a hypsochromic shift (a blue shift, to a shorter wavelength) of the main absorption band compared to the sulfide.
-
Benzimidazole derivatives generally show strong absorption bands in the UV region.[11] For instance, N-Butyl-1H-benzimidazole shows peaks around 248 nm and 295 nm.[12][13]
-
A patent for Omeprazole Sulfone reports UV absorption maxima at approximately 306 nm, 299 nm, and 273 nm.[7]
Data Summary Table:
| Compound | Expected λₘₐₓ (nm) | Causality |
| Sulfide | Longer Wavelength | Extended conjugation involving sulfur lone pairs. |
| Sulfone | Shorter Wavelength (Hypsochromic Shift) | Disruption of conjugation by the SO₂ group. |
Expert Insight: While UV-Vis is less structurally informative than NMR or MS, it is a highly sensitive technique ideal for quantitative analysis using a calibration curve, as is common in HPLC-UV methods for impurity determination.[14]
Experimental Protocols & Workflow
Acquiring high-quality spectroscopic data requires careful sample preparation and adherence to established analytical procedures.
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the analyte (sulfide or sulfone).
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard parameters for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio, should be used.
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: LC-MS Analysis
-
Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatography: Inject the sample onto a suitable HPLC system, typically with a C18 column.[15] A gradient elution using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.[15]
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data to determine the [M+H]⁺ ion and product ion scans (MS/MS) to aid in structural confirmation.
Protocol 3: FTIR Analysis
-
Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact with the crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.
Conclusion
The spectroscopic differentiation between this compound and its Sulfone is definitive and can be accomplished using a suite of standard analytical techniques. Mass Spectrometry provides a clear mass difference of 32 amu. IR Spectroscopy offers an unambiguous diagnosis through the appearance of strong S=O stretching bands in the sulfone. Finally, ¹H NMR Spectroscopy reveals a characteristic downfield shift of the methylene bridge protons, which can also be used for quantitative analysis. Together, these methods provide a self-validating system for the identification, characterization, and quality control of these critical omeprazole-related compounds.
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Kim, J., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 26(21), 6683. Available at: [Link]
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ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives. Available at: [Link]
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Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]
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Semantic Scholar. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available at: [Link]
- Google Patents. (2017). CN106866629A - The synthetic method of Omeprazole sulphone.
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Kanazawa, H., et al. (2003). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography A, 987(1-2), 291-299. Available at: [Link]
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Mackie, C., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 981-992. Available at: [Link]
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ResearchGate. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available at: [Link]
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PubChem. (n.d.). Omeprazole sulfone. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Omeprazole sulfone N-oxide. National Center for Biotechnology Information. Available at: [Link]
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SynThink Research Chemicals. (n.d.). Omeprazole EP Impurities & USP Related Compounds. Available at: [Link]
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Al-Ayed, A. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7935. Available at: [Link]
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Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]
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PubChem. (n.d.). Omeprazole sulfide. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available at: [Link]
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Pharmacompass. (n.d.). Omeprazole Sulfide. Available at: [Link]
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Pharmaffiliates. (n.d.). Omeprazole-impurities. Available at: [Link]
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NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Available at: [Link]
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White Rose eTheses Online. (2011). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]
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GLP Pharma Standards. (n.d.). Omeprazole sulfide N-Oxide. Available at: [Link]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
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A Comparative Guide to the Validation of 4-Acetyloxy Omeprazole Sulfide as a Process Impurity Standard in Pharmaceutical Quality Control
This guide provides an in-depth technical comparison and validation protocol for 4-Acetyloxy Omeprazole Sulfide, a critical process-related impurity in the synthesis of Omeprazole. We will explore the scientific rationale behind the validation steps, compare the use of a dedicated certified reference standard against alternative quantification methods, and provide actionable experimental protocols for immediate implementation in a drug development or quality control setting.
Introduction: The Imperative of Impurity Profiling in Drug Safety
In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental requirement for patient safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs).[1][2] Process-related impurities, which arise during the synthesis of an API, are of particular concern as their levels can vary significantly with changes in manufacturing conditions.
Omeprazole, a widely used proton pump inhibitor, undergoes a multi-step synthesis where intermediates and by-products can persist into the final drug substance.[3][4] One such potential process impurity is this compound, an intermediate that can be carried over if the synthesis is not perfectly controlled. Accurate quantification of this specific impurity is essential to ensure the purity, safety, and efficacy of the final Omeprazole product. This guide establishes a robust validation framework for its reference standard, directly comparing its performance to the common alternative of using a relative response factor (RRF) based on the API.
The Analyte in Focus: this compound
This compound is a key intermediate in certain synthetic routes of Omeprazole. Its molecular structure is closely related to Omeprazole Sulfide (also known as Ufiprazole or Omeprazole Impurity C), differing by the presence of an acetyloxy group on the pyridine ring.[5] The presence of this impurity in the final API is indicative of incomplete reaction or inadequate purification during the manufacturing process.
The following diagram illustrates the logical relationship between the API and its related sulfide impurities, highlighting the structural similarity that necessitates a highly specific analytical method.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Acetyloxy Omeprazole Sulfide Analysis
Abstract
The robust and reliable quantification of process-related impurities is a cornerstone of pharmaceutical quality control. 4-Acetyloxy Omeprazole Sulfide is a key intermediate and potential impurity in the synthesis of Omeprazole, a widely used proton pump inhibitor. Ensuring the accuracy and precision of its analysis across different quality control laboratories is paramount for drug safety and regulatory compliance. This guide presents a comprehensive framework for an inter-laboratory comparison study for the analysis of this compound. We will delve into the rationale behind the chosen analytical methodologies, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the process of identifying and addressing inter-laboratory variability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or participate in proficiency testing schemes for pharmaceutical impurity analysis.
Introduction: The Criticality of Impurity Profiling in Omeprazole Synthesis
Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis, however, is a multi-step process that can generate a variety of related substances and impurities. This compound is a significant process-related impurity that requires diligent monitoring to ensure the quality, safety, and efficacy of the final drug product. The accurate quantification of this impurity is not merely a procedural requirement; it is a critical step in controlling the manufacturing process and ensuring patient safety.
Inter-laboratory comparison studies, also known as proficiency tests, are an essential component of a robust quality management system in the pharmaceutical industry. These studies provide an objective means of assessing the analytical performance of different laboratories, ensuring that their results are reliable and comparable.[1] Regular participation in such programs allows laboratories to identify potential systematic errors, improve their analytical methodologies, and demonstrate their competence to regulatory authorities.
This guide will walk you through the design and execution of an inter-laboratory comparison for the analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis.
Designing the Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on a well-defined protocol that minimizes extraneous variables and allows for a clear comparison of laboratory performance. The following outlines a comprehensive study design.
Study Objective
To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a simulated active pharmaceutical ingredient (API) sample using a standardized HPLC-UV method.
Participating Laboratories
A minimum of eight to twelve laboratories from different geographical locations and with varying levels of experience should be recruited to ensure a representative dataset.
Test Material
A homogenous and stable batch of a simulated Omeprazole API, spiked with a known concentration of this compound (e.g., 0.15% w/w), will be prepared and distributed by a central, accredited proficiency testing provider. Each participant will receive a unique, coded sample.
Analytical Method
To ensure a direct comparison of laboratory execution rather than method development, a well-characterized and validated HPLC-UV method will be provided to all participants. The choice of a reversed-phase HPLC method is based on its proven robustness and wide applicability in pharmaceutical analysis for separating compounds of moderate polarity like Omeprazole and its impurities.
Experimental Workflow
The overall workflow for the inter-laboratory study is depicted in the following diagram:
Caption: Workflow of the inter-laboratory comparison study.
Detailed Experimental Protocols
Adherence to a standardized protocol is crucial for the integrity of the study. The following detailed methodologies should be provided to all participating laboratories.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
This compound Reference Standard (certified purity)
-
Provided Inter-laboratory Comparison Sample
Standard and Sample Preparation
Causality: The diluent, a mixture of acetonitrile and water, is chosen to ensure the solubility of both the analyte and the API matrix while being compatible with the mobile phase.
-
Diluent Preparation: Prepare a mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 1.5 µg/mL): Pipette 1.5 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 1 mg/mL of API): Accurately weigh about 100 mg of the Inter-laboratory Comparison Sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Method Parameters
Causality: A C18 column is selected for its versatility in reversed-phase chromatography. The gradient elution is designed to provide good resolution between the main API peak and the this compound impurity. The detection wavelength is chosen based on the UV absorbance maximum of the analyte.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 302 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Results and Discussion: A Comparative Analysis
Upon receiving the analytical results from all participating laboratories, the proficiency testing provider will perform a statistical analysis. The primary metric for performance evaluation is the z-score, which indicates how many standard deviations an individual result is from the consensus mean. A z-score between -2 and +2 is generally considered satisfactory.
Hypothetical Inter-Laboratory Comparison Data
The following table presents a hypothetical dataset for our inter-laboratory study. The assigned value for this compound is 0.150% w/w.
| Laboratory | Reported Value (% w/w) | z-score | Performance |
| Lab 1 | 0.152 | 0.2 | Satisfactory |
| Lab 2 | 0.148 | -0.2 | Satisfactory |
| Lab 3 | 0.165 | 1.5 | Satisfactory |
| Lab 4 | 0.135 | -1.5 | Satisfactory |
| Lab 5 | 0.155 | 0.5 | Satisfactory |
| Lab 6 | 0.121 | -2.9 | Unsatisfactory |
| Lab 7 | 0.150 | 0.0 | Satisfactory |
| Lab 8 | 0.178 | 2.8 | Unsatisfactory |
| Lab 9 | 0.145 | -0.5 | Satisfactory |
| Lab 10 | 0.153 | 0.3 | Satisfactory |
Discussion of Results
In our hypothetical study, eight out of the ten laboratories achieved satisfactory performance. However, Labs 6 and 8 reported results that fall outside the acceptable z-score range.
-
Lab 6 (z-score: -2.9): This significantly low result could be indicative of a systematic error such as an issue with standard preparation (e.g., weighing error, incorrect dilution), incomplete sample dissolution, or an integration error where the peak area was underestimated.
-
Lab 8 (z-score: 2.8): The high result from this laboratory could stem from a calculation error, an incorrect standard purity value used, or a co-eluting peak that was incorrectly integrated as part of the this compound peak.
These out-of-specification results would trigger an investigation within the respective laboratories to identify and rectify the root cause of the deviation. This is a prime example of how inter-laboratory comparisons drive continuous improvement in analytical quality.
Visualization of Chemical Structures
Understanding the chemical relationship between the active pharmaceutical ingredient and its impurities is crucial for analytical method development and troubleshooting.
Caption: Relationship between Omeprazole and related sulfides.
Conclusion: Upholding Analytical Excellence through Collaboration
This guide has provided a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By establishing a well-defined protocol, providing detailed experimental procedures, and employing robust statistical analysis, such studies are invaluable for ensuring the quality and consistency of analytical data across the pharmaceutical industry. The ultimate goal of these collaborative efforts is to uphold the highest standards of drug quality and patient safety.
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A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. (n.d.). PMC - NIH. Retrieved from [Link]
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A Validated StabilityIndicating High Performance Liquid Chromatographic Assay Method to Investigate Stability of Omeprazole. (n.d.). PharmaInfo. Retrieved from [Link]
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Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. (n.d.). PMC - NIH. Retrieved from [Link]
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Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters. Retrieved from [Link]
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Development and validation of a precise single HPLC Method for determination of omeprazole and its related compound in pharmaceutical formulation. (n.d.). ResearchGate. Retrieved from [Link]
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Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. Retrieved from [Link]
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Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. (n.d.). NIH. Retrieved from [Link]
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Stability indicating RP-HPLC method for determination of omeprazole and cinitapride in combined pharmaceutical dosage form. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Omeprazole and its Acetyloxy Sulfide Derivative
A Technical Guide for Researchers in Drug Development
In the landscape of acid-related gastrointestinal disorder treatments, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. Omeprazole, the progenitor of this class, has been extensively studied and utilized. However, its inherent chemical instability has driven the exploration of derivatives with potentially superior pharmaceutical properties. This guide provides an in-depth, objective comparison of the biological activity of omeprazole and its acetyloxy sulfide derivative, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Progenitor: Omeprazole's Mechanism and Inherent Instability
Omeprazole is a prodrug that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1] As a weak base, omeprazole accumulates in the acidic secretory canaliculi of these cells.[2] This acidic environment is crucial, as it catalyzes the conversion of omeprazole into its active form, a reactive sulfenamide.[2][3] This active species then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition and a profound reduction in both basal and stimulated acid secretion.[1][2]
However, this reliance on an acidic environment for activation is also omeprazole's Achilles' heel. The drug is highly labile in acidic conditions, with a degradation half-life of less than 10 minutes at a pH below 4.[2][4] This instability necessitates enteric-coated formulations to protect the drug from gastric acid before it reaches its site of absorption in the small intestine.[3]
The Acetyloxy Sulfide Derivative: A Prodrug Strategy for Enhanced Stability
To address the stability challenges of omeprazole, various derivatives have been synthesized. The acetyloxy sulfide derivative of omeprazole represents a prodrug strategy aimed at improving the compound's stability while retaining its therapeutic potential. This derivative is a modified version of omeprazole sulfide, a known metabolite of omeprazole.[5]
The core concept behind this derivative is to mask the reactive moieties of the molecule with an acetyloxy group, rendering it less susceptible to degradation. It is hypothesized that this derivative is more stable in neutral and acidic conditions compared to omeprazole. Once absorbed and in circulation, the acetyloxy group is expected to be cleaved by esterase enzymes, releasing the omeprazole sulfide. This sulfide is then anticipated to be oxidized in the body to form omeprazole, which can then be activated in the parietal cells to inhibit the proton pump.
While direct comparative biological activity data for the acetyloxy sulfide derivative is not extensively available in public literature, its design suggests a focus on improving the drug's pharmaceutical properties, particularly stability.
Comparative Biological Activity: A Data-Driven Analysis
A direct comparison of the biological activity of omeprazole and its acetyloxy sulfide derivative is challenging due to the limited publicly available data on the derivative. However, we can infer its potential activity based on the known properties of omeprazole and its sulfide metabolite.
| Parameter | Omeprazole | Omeprazole Sulfide | Acetyloxy Sulfide Derivative (Hypothesized) |
| Mechanism of Action | Irreversible inhibitor of H+/K+-ATPase (prodrug) | Weak or no direct inhibition of H+/K+-ATPase; metabolite and precursor to omeprazole | Prodrug of omeprazole sulfide, which is a precursor to omeprazole |
| Active Form | Tetracyclic sulfenamide | - | Omeprazole (after in vivo conversion) |
| In Vitro Potency (H+/K+-ATPase Inhibition) | IC50: ~1.1-5.8 µM | Significantly less potent than omeprazole | Inactive until hydrolyzed and oxidized |
| In Vivo Efficacy | Potent inhibitor of gastric acid secretion | Minimal antisecretory activity | Dependent on conversion to omeprazole |
| Acid Stability | Highly labile at low pH[2][4] | More stable than omeprazole | Expected to be more stable than omeprazole |
Experimental Protocols for Biological Activity Assessment
To facilitate further research and independent verification, this section provides detailed methodologies for key experiments used to evaluate the biological activity of proton pump inhibitors.
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.
Principle: The activity of H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a decrease in Pi liberation.
Protocol:
-
Preparation of H+/K+-ATPase-Enriched Vesicles:
-
Isolate gastric mucosal membranes from a suitable source (e.g., hog or rabbit stomach) through homogenization and differential centrifugation.
-
Further purify the H+/K+-ATPase-enriched vesicles using a sucrose density gradient centrifugation.
-
-
ATPase Activity Assay:
-
Pre-incubate the H+/K+-ATPase vesicles with the test compound (omeprazole or derivative) at varying concentrations in a buffer at a slightly acidic pH (e.g., pH 6.5) to facilitate the activation of prodrugs.
-
Initiate the ATPase reaction by adding ATP and MgCl2.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Quantify the amount of released inorganic phosphate using a colorimetric method (e.g., Fiske-Subbarow method).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.
In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model)
This in vivo model assesses the antisecretory activity of a compound in a living organism.
Principle: In the pylorus-ligated rat, gastric acid accumulates in the stomach. The volume and acidity of the collected gastric juice can be measured to determine the effect of a test compound on acid secretion.[6][7]
Protocol:
-
Animal Preparation:
-
Fast adult male Wistar or Sprague-Dawley rats for 18-24 hours with free access to water.
-
-
Drug Administration:
-
Administer the test compound (omeprazole or derivative) or vehicle control orally or intraperitoneally at a predetermined time before surgery.
-
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rat (e.g., with ether or isoflurane).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach using a silk suture, being careful not to obstruct blood flow.
-
Close the abdominal incision.
-
-
Gastric Juice Collection:
-
After a set period (e.g., 4 hours), euthanize the animal.
-
Dissect the stomach and collect the accumulated gastric juice.
-
-
Analysis of Gastric Contents:
-
Centrifuge the gastric juice to remove any solid debris.
-
Measure the volume of the gastric juice.
-
Determine the total acidity by titrating an aliquot of the gastric juice with 0.01 N NaOH using a pH meter or a suitable indicator (e.g., phenolphthalein).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of gastric acid secretion for the test compound-treated group compared to the vehicle control group.
-
Caption: Experimental workflow of the pylorus ligation model in rats.
Discussion and Future Perspectives
The acetyloxy sulfide derivative of omeprazole exemplifies a rational drug design approach to overcome the inherent limitations of a successful but chemically fragile drug. By functioning as a more stable prodrug, it has the potential to offer improved shelf-life and possibly more consistent bioavailability.
The primary advantage of the acetyloxy sulfide derivative is its hypothesized enhanced stability. Omeprazole's rapid degradation in acidic environments is a significant formulation challenge.[2] A more stable derivative could lead to simpler formulations and potentially improved absorption profiles.
However, the biological activity of this derivative is entirely dependent on its in vivo conversion to omeprazole. This multi-step process, involving enzymatic hydrolysis and subsequent oxidation, introduces pharmacokinetic variables that need to be carefully evaluated. The efficiency and rate of these conversions will ultimately determine the therapeutic efficacy of the derivative.
Future research should focus on obtaining direct comparative data for the acetyloxy sulfide derivative. Head-to-head studies evaluating its stability, in vitro H+/K+-ATPase inhibitory activity after bioactivation, and in vivo antisecretory efficacy are crucial to validate its potential as a superior alternative to omeprazole.
Conclusion
While omeprazole remains a highly effective proton pump inhibitor, its acid lability presents ongoing challenges. The acetyloxy sulfide derivative represents a promising prodrug strategy to enhance chemical stability. Although direct comparative biological data is limited, the chemical rationale suggests that this derivative could offer significant pharmaceutical advantages. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and contribute to the ongoing development of improved therapies for acid-related disorders.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Acetyloxy Omeprazole Sulfide
As a Senior Application Scientist, my goal is to empower researchers with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. 4-Acetyloxy Omeprazole Sulfide is a key intermediate in the synthesis and study of proton pump inhibitors (PPIs)[1]. While essential for research, its proper disposal is paramount to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
The primary risk associated with sulfide-bearing compounds is their reactivity with acids. Contact with acidic substances can cause the rapid evolution of highly toxic and flammable hydrogen sulfide (H₂S) gas[3][4]. Therefore, the cornerstone of safe disposal is strict segregation from acidic waste streams .
Inferred Hazard Profile:
| Hazard Class | Classification | Rationale and Precaution |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Based on data for related omeprazole compounds[5]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Inferred from omeprazole sulfide data[2]. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Inferred from omeprazole sulfide data[2]. |
| Reactivity | D003 (Reactive Waste) | As a sulfide-bearing waste, it can generate toxic gases when mixed with acids or bases[4]. This is the most critical handling consideration. |
| Environmental Hazard | Aquatic Chronic 4 | May cause long-lasting harmful effects to aquatic life. Omeprazole metabolites have been detected in wastewater effluent[6]. |
Personal Protective Equipment (PPE) Requirements:
Proper PPE is non-negotiable. The following should be worn at all times when handling this compound and its waste.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields[3][7]. | Protects eyes from splashes or contact with solid particles. |
| Hand Protection | Heavy-duty nitrile gloves[3]. | Prevents skin contact and potential irritation or sensitization. |
| Body Protection | Standard laboratory coat[3]. | Protects skin and personal clothing from contamination. |
Waste Segregation and Containment: The Core Principle
The most significant immediate danger in disposing of this compound is the inadvertent generation of hydrogen sulfide gas. This dictates a rigorous segregation and containment strategy.
-
Segregation: NEVER mix this compound waste with acidic waste. Designate a specific waste container solely for this compound and other compatible sulfide-containing materials. This container must be physically separated from acid waste containers.
-
Containment: All waste must be collected in a compatible, sealable container, such as a brown glass bottle or a high-density polyethylene (HDPE) jug[3]. The container must be in good condition, with a tightly sealing screw cap to prevent leaks or the release of vapors[8].
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Drain disposal is strictly forbidden[3][4].
Step 1: Waste Collection
-
Collect all materials contaminated with this compound, including residual solids, contaminated disposable labware (e.g., pipette tips, weighing paper), and rinse water from the decontamination of non-disposable equipment, directly into your designated hazardous waste container[3].
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[8][9].
Step 2: Labeling
-
Proper labeling is a critical requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[9][10].
-
Request an official hazardous waste label from your institution's EHS department[11].
-
Affix the label to the container and complete all required fields, including:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[8][10][11].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[13].
-
Ensure the SAA is clearly marked, and the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[11].
-
Keep the container securely capped at all times, except when adding waste[8].
Step 4: Arranging for Disposal
-
Once the container is full or you are discontinuing work with the compound, contact your institution's EHS office to arrange for a chemical waste pickup[3][11].
-
Follow your institution's specific procedures for submitting a waste pickup request. This typically involves an online form or email submission[11].
-
EHS will then transport the waste to a licensed facility for final disposal, which is typically high-temperature incineration[11][14].
Emergency Procedures: Spills and Exposures
Small Spill (Contained within a chemical fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in your hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[5].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5].
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
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Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Environmental Health & Safety. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Retrieved from [Link]
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Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. Environmental Health and Safety. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]
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American Laboratory. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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University of South Dakota. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health & Safety. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetyloxy Omeprazole Sulfone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Omeprazole sulfide. National Center for Biotechnology Information. Retrieved from [Link]
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International Journal of PharmTech Research. (2018). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review. Retrieved from [Link]
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Inciner8. (2024). How Are Expired Drugs Disposed Of? Retrieved from [Link]
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White Rose eTheses Online. (2013). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]
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Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from [Link]
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SpringerLink. (2022). Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Retrieved from [Link]
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U.S. Drug Enforcement Administration. (2018). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
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Mayo Clinic Health System. (2021). Safe methods of medication disposal. Retrieved from [Link]
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U.S. Food & Drug Administration. (2024). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]
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New York Sea Grant. (n.d.). Disposal of Unwanted Medicines. Retrieved from [Link]
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ResearchGate. (2017). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. Retrieved from [Link]
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SciSpace. (1990). Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Analogues. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). What To Do with Unwanted Household Medicines. Retrieved from [Link]
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University of Colorado Anschutz Medical Campus. (2016). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). Environmental Health and Safety. Retrieved from [Link]
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Comprehensive Guide to Handling 4-Acetyloxy Omeprazole Sulfide: A Focus on Personal Protective Equipment and Safe Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Acetyloxy Omeprazole Sulfide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related molecules, including 4-hydroxy Omeprazole sulfide and Omeprazole sulfide, and established best practices for handling potent pharmaceutical compounds.[1] The core principle is to treat this compound with a high degree of caution, assuming it may present hazards similar to its chemical relatives, which include skin irritation, serious eye irritation, and potential respiratory irritation.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Due to its classification as a sulfide compound, there is also a potential for hazardous decomposition products under certain conditions.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[2]
To mitigate these risks, a multi-layered approach to safety is essential, beginning with the proper selection and use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potent compounds. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes and airborne particles. A face shield offers broader protection. |
| Lab Coat | Disposable, fluid-resistant gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) | Essential when handling the powder form to prevent inhalation of airborne particles. |
Donning and Doffing of PPE: A Procedural Imperative
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a dedicated and clearly demarcated area for handling this compound.
-
Work within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[3]
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within the confines of a fume hood.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Handle with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[2]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Properly doff and dispose of all single-use PPE.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Caption: Workflow for the segregation and disposal of hazardous waste.
Disposal Procedures:
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh paper, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
By implementing these comprehensive safety and handling procedures, you can significantly minimize the risks associated with working with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
OSHA. (n.d.). Hydrogen Sulfide - Evaluating and Controlling Exposure. Occupational Safety and Health Administration. Retrieved from [Link]
-
Safeopedia. (2017, December 12). What PPE is needed when working with hydrogen sulfide (H2S)? Retrieved from [Link]
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HSI. (n.d.). How to Protect Against the Dangers of High Concentrations of Hydrogen Sulfide (H2S). Retrieved from [Link]
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Farmalabor. (2019, September 5). Safety Data Sheet. Retrieved from [Link]
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OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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FDA. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
